Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 | |
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-53-3 | |
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a bifunctional organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a strained cyclopropane ring, a primary alcohol (hydroxymethyl group), and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable and versatile chiral building block. The presence of these distinct functional groups in a compact, stereochemically defined scaffold allows for sequential and regioselective modifications, enabling the construction of complex molecular targets.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, underpinned by field-proven insights and authoritative references. The deliberate separation of the nucleophilic hydroxyl group and the protected amine across the rigid cyclopropane backbone offers unique conformational constraints that are highly sought after in the design of novel therapeutic agents and other advanced materials.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Identifiers and Structural Information
The compound is cataloged under multiple identifiers, with some ambiguity in CAS numbers across suppliers, likely distinguishing between racemic and specific enantiomeric forms. The (1R,2R) enantiomer is commonly specified.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2] |
| CAS Number | 170299-53-3; 177472-54-7 | [1][3] |
| Molecular Formula | C₉H₁₇NO₃ | [1][3] |
| Molecular Weight | 187.24 g/mol | [1][3] |
| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | [3] |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | [2] |
Physicochemical Data
The physical state and solubility are critical for designing reaction conditions and formulation strategies.
| Property | Description | Source |
| Appearance | Light yellow thick paste to solid. The cis-isomer is noted as a white solid. | [1][4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |
| Stability | Generally stable under standard laboratory conditions but is sensitive to moisture. | [3] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [1][4] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The Boc-carbamate is a stable amine protecting group that can be removed under acidic conditions, while the primary alcohol is amenable to a wide range of transformations.
Key Chemical Reactions
The compound's reactivity is dominated by its two primary functional groups:
-
Reactions of the Hydroxymethyl Group : The primary alcohol can act as a nucleophile or be oxidized. Common transformations include:
-
Oxidation : Conversion to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, Swern, or TEMPO-based oxidations).
-
Esterification/Etherification : Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers.
-
Nucleophilic Substitution : Conversion to a leaving group (e.g., tosylate, mesylate) to facilitate substitution with various nucleophiles.
-
-
Reactions of the Carbamate Group : The Boc group is a robust protecting group for the amine functionality.
-
Deprotection : It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free primary amine. This orthogonality is crucial, as it allows for the modification of the hydroxyl group while the amine remains protected.
-
-
Hydrolysis : Under harsh aqueous acidic or basic conditions, the carbamate can undergo hydrolysis.[3]
The diagram below illustrates the primary reaction pathways available for this molecule.
Caption: Primary reaction pathways for this compound.
Synthesis Overview
The synthesis of this compound typically involves the reaction of a suitable cyclopropyl alcohol derivative with a source of the Boc-protected amine.[3] Methodologies may vary, but a common approach involves the formation of the carbamate linkage using coupling agents or by reacting with tert-butyl carbamate under conditions that favor N-alkylation.[3] The stereochemistry is established from the starting cyclopropyl precursor.
A generalized workflow for its synthesis is outlined below.
Caption: Generalized workflow for the synthesis of the target carbamate.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable intermediate in several areas of chemical science.
-
Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The rigid cyclopropyl scaffold helps to lock the pharmacophore in a specific conformation, which can enhance binding affinity and selectivity for biological targets. The ability to independently modify the amine and alcohol functionalities allows for the systematic exploration of structure-activity relationships (SAR).
-
Organic Synthesis : Beyond pharmaceuticals, it serves as a versatile building block for creating complex organic molecules.[3] The chiral nature of the compound makes it suitable for asymmetric synthesis.
-
Biochemical Research : Researchers utilize this compound and its derivatives in studies related to enzyme inhibition and protein interactions to better understand biological processes and disease mechanisms.[1][2]
-
Agricultural Chemistry : The carbamate structure is a common motif in agrochemicals. This compound can be used as a starting material for developing new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1][4]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a comprehensive toxicological profile is not widely published, data from related carbamate derivatives suggest caution is warranted.[3]
-
General Handling : Use in a well-ventilated area or a chemical fume hood.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]
-
Hazards : May cause skin, eye, and respiratory irritation.[3][5] Avoid breathing dust, fumes, or vapors.
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Skin : Wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[5]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]
-
Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its unique combination of a stereodefined, rigid cyclopropane core and orthogonally reactive functional groups. Its established role in pharmaceutical development, particularly for creating conformationally constrained molecules, highlights its importance. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for future innovations.
References
- Evo-Techa. (n.d.). This compound (EVT-1512994).
- Chem-Impex. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate.
- J&K Scientific. (n.d.). This compound.
- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121309332, Tert-butyl trans-(2-methylcyclopropyl)carbamate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary, tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate.
- LookChem. (n.d.). TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE.
- Sunway Pharm Ltd. (n.d.). This compound.
- Crysdot. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate.
- MedChemExpress. (2025). Safety Data Sheet: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.
- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate.
Sources
An In-depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopropyl scaffold, combined with orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—renders it a versatile synthon for introducing the cyclopropylamine motif into complex molecules. This guide, intended for senior application scientists and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights necessary for its effective utilization in research and development.
Molecular Overview and Physicochemical Properties
This compound is a carbamate derivative featuring a trans-substituted cyclopropane ring.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, readily removable under acidic conditions, while the hydroxymethyl group offers a handle for a variety of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 170299-53-3 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Light yellow thick paste to solid | [1] |
| Storage Conditions | 0-8°C | [1] |
The stereochemistry of the cyclopropane ring is a critical feature, profoundly influencing the molecule's three-dimensional conformation and its interactions with biological targets.[3]
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the construction of the cyclopropane ring followed by functional group manipulation. While specific, detailed protocols for its direct synthesis are not abundantly available in peer-reviewed literature, the general approach relies on the cyclopropanation of an appropriate alkene precursor.
A key strategy for the stereoselective synthesis of such cyclopropyl systems is the ruthenium-catalyzed cyclopropanation of vinylcarbamates .[2] This methodology offers a powerful means to control the diastereoselectivity of the cyclopropane ring formation.
Caption: Ruthenium-catalyzed synthesis workflow.
The reaction proceeds through a ruthenium-carbene intermediate, which then undergoes a concerted addition to the double bond of the N-Boc protected allyl amine. The trans isomer is often the major product due to steric hindrance, which favors the approach of the carbene complex from the less hindered face of the alkene. Subsequent reduction of the resulting ester yields the target primary alcohol.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is crucial. While a publicly available, verified full dataset for this specific compound is scarce, the expected NMR spectral features can be inferred from closely related structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |
| -OC(CH₃)₃ | - | ~79.0 |
| -C=O | - | ~156.0 |
| -CH₂OH | ~3.5-3.7 (m, 2H) | ~65.0 |
| -CH-NHBoc | ~2.6-2.8 (m, 1H) | ~35.0 |
| -CH-CH₂OH | ~0.8-1.0 (m, 1H) | ~25.0 |
| -CH₂- (ring) | ~0.4-0.6 (m, 2H) | ~15.0 |
Note: These are predicted values and should be confirmed with experimental data.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds, particularly for the treatment of neurological disorders and viral infections.[1][3] The cyclopropyl ring imparts conformational rigidity to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.
Intermediate in the Synthesis of Antiviral Agents
Building Block for Modulators of Neurological Pathways
The recurring mention of its application in the development of therapeutics for neurological disorders suggests its use in constructing molecules that interact with targets in the central nervous system.[1][3] The lipophilicity and conformational constraint provided by the cyclopropyl group can be advantageous for brain penetration and target engagement.
A notable example of a drug containing a related structural motif is Lacosamide , an anticonvulsant used for the treatment of epilepsy. A patent describes the synthesis of a tert-butyl carbamate derivative as a key intermediate for Lacosamide, highlighting the importance of such building blocks in the synthesis of neurological drugs.[4]
Caption: General drug synthesis workflow.
Experimental Protocols: A Representative Example
While a specific protocol for the target molecule remains proprietary or unpublished in major journals, a general procedure for the Boc-protection of a related amino alcohol is presented below to illustrate the fundamental chemistry involved.
Protocol: Boc-Protection of (±)-cis-4-Amino-2-cyclopentene-1-methanol
This protocol is adapted from a patented synthesis of a related intermediate and demonstrates a standard method for introducing the Boc protecting group.[5]
-
Dissolution: Dissolve the starting amino alcohol (1 equivalent) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.3 equivalents) to the solution.
-
Cooling: Cool the mixture in an ice-water bath.
-
Reagent Addition: Add di-tert-butyldicarbonate (Boc₂O) (1.1 equivalents) in one portion with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature over one hour.
-
Work-up: Concentrate the reaction mixture under vacuum. Take up the resulting slurry in chloroform and separate the phases.
-
Extraction: Extract the aqueous phase multiple times with chloroform.
-
Drying and Concentration: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by crystallization or chromatography.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
References
-
Chem-Impex. tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate. [Link]
-
Evolva. Buy this compound (EVT-1512994) | 177472-54-7. [Link]
-
Cenmed. tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate (C007B-424600). [Link]
- Google Patents.
- Google Patents.
-
PubChem. Tert-butyl trans-(2-methylcyclopropyl)carbamate. [Link]
- Google Patents. EP1155015B1 - Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl).
- Google Patents.
-
PubChemLite. Rac-tert-butyl n-[(1r,2s)-2-(hydroxymethyl)cyclopropyl]carbamate. [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
Sources
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. US9809600B2 - Antiviral compounds - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Antiviral compounds and methods of making and using thereof - Patent US-9212177-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Molecular structure of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
< An In-Depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal molecular building block in modern medicinal chemistry and organic synthesis. Its unique structure, which combines a rigid cyclopropane scaffold, a versatile primary alcohol, and a stable Boc-protecting group, makes it an invaluable intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, validated methods for its synthesis and characterization, and insights into its strategic application in drug discovery. By elucidating the causality behind experimental protocols and grounding claims in verifiable references, this document serves as an authoritative resource for researchers aiming to leverage this compound's unique properties.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of drug discovery, the rational design of small molecule therapeutics often hinges on the use of conformationally constrained scaffolds. These rigid structures help to pre-organize a molecule into a bioactive conformation, which can lead to enhanced binding affinity for its biological target and improved pharmacological properties. The cyclopropyl group is a premier example of such a scaffold.[1] Its inherent ring strain and unique electronic properties make it a valuable bioisostere for moieties like gem-dimethyl groups or phenyl rings, often improving metabolic stability and potency.[1]
This compound, CAS Number 170299-53-3, has emerged as a particularly useful synthon.[2][3] It provides chemists with a trifunctional handle:
-
The trans-Cyclopropane Ring: Offers stereochemical rigidity and influences the spatial orientation of the other functional groups.
-
The Boc-Protected Amine: A stable carbamate that masks a primary amine, which can be deprotected under specific conditions for further elaboration.
-
The Primary Hydroxymethyl Group: A versatile nucleophile ready for a wide range of chemical transformations, such as oxidation, esterification, or etherification.[2]
This guide will delve into the precise molecular features of this compound, provide detailed protocols for its reliable synthesis and characterization, and explore its application as a key intermediate in pharmaceutical research.[3]
Elucidation of the Molecular Structure
A thorough understanding of a molecule's structure is paramount to predicting its reactivity and designing its application. The structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.
2.1. Chemical and Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 170299-53-3 | , |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Light yellow thick paste to solid | |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment |
2.2. Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule's connectivity and chemical environment.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides precise information about the electronic environment and connectivity of each hydrogen atom. The trans relationship of the substituents on the cyclopropane ring is a key feature confirmed by the coupling constants between the ring protons.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration | Key Features |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H | Large singlet characteristic of the tert-butyl group. |
| -CH₂-OH | ~3.4-3.6 | Doublet of doublets | 2H | Diastereotopic protons adjacent to a chiral center. |
| Cyclopropyl-CH₂ | ~0.6-0.9 | Multiplet | 2H | Upfield shift typical of cyclopropane ring protons. |
| Cyclopropyl-CH-NH | ~2.6-2.8 | Multiplet | 1H | Proton adjacent to the nitrogen atom. |
| Cyclopropyl-CH-CH₂ | ~1.0-1.2 | Multiplet | 1H | Proton adjacent to the hydroxymethyl group. |
| -NH- | ~4.8-5.2 | Broad singlet | 1H | Exchangeable proton, shift can vary. |
| -OH | Variable | Broad singlet | 1H | Exchangeable proton, often not observed. |
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) | Key Features |
| -C=O | ~156 | Carbonyl carbon of the carbamate. |
| -C(CH₃)₃ | ~79 | Quaternary carbon of the tert-butyl group. |
| -CH₂-OH | ~65 | Carbon of the hydroxymethyl group. |
| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
| Cyclopropyl-CH-NH | ~35 | Cyclopropyl carbon attached to nitrogen. |
| Cyclopropyl-CH-CH₂ | ~25 | Cyclopropyl carbon attached to the hydroxymethyl group. |
| Cyclopropyl-CH₂ | ~15 | Methylene carbon of the cyclopropane ring. |
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present based on their vibrational frequencies.
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol and N-H stretch from the carbamate.
-
~2970 cm⁻¹ (sharp): C-H stretch from the alkyl groups.
-
~1690 cm⁻¹ (strong): C=O stretch from the carbamate carbonyl group.
-
~1170 cm⁻¹ (strong): C-O stretch.
-
Synthesis and Quality Control
The reliable synthesis of this compound is crucial for its use in multi-step synthetic campaigns. The following section details a common and validated synthetic approach.
3.1. Retrosynthetic Analysis
A logical retrosynthetic analysis reveals that the target molecule can be derived from a cyclopropanecarboxylic acid ester, highlighting a key strategic disconnection. The Boc-protected amine can be installed from a corresponding amine, which in turn comes from a Curtius or Hofmann rearrangement of an amide or ester.
Caption: Retrosynthetic analysis of the target compound.
3.2. Recommended Synthetic Protocol
This protocol describes a common method starting from a commercially available cyclopropane derivative. The choice of reagents and conditions is critical for achieving high yield and purity.
Reaction: Boc-protection of trans-(2-aminomethyl)cyclopropanemethanol.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-(2-aminomethyl)cyclopropanemethanol (1.0 equiv) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution. This weak base is sufficient to neutralize the HCl that will be generated if the starting amine is a hydrochloride salt and to maintain a basic pH for the reaction.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise over 30 minutes. The slow addition and low temperature help to control the exothermicity of the reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on the product's good solubility in ethyl acetate and its immiscibility with water.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
3.3. Quality Control Workflow
Ensuring the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged approach is required for validation.
Caption: Quality control workflow for compound validation.
Applications in Medicinal Chemistry
The title compound is not an end-product but a valuable starting point for the synthesis of more complex, biologically active molecules.[3][4] Its utility stems from the strategic advantages conferred by the cyclopropylamine motif.
4.1. The Cyclopropyl Moiety: A Privileged Pharmacophore
The cyclopropyl group is widely recognized as a "privileged" structural motif in medicinal chemistry.[1][5] Its incorporation into a drug candidate can offer several benefits:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to analogous alkyl groups.[1]
-
Improved Potency: The rigid nature of the ring can lock the molecule in a conformation that is optimal for binding to a target protein, reducing the entropic penalty of binding.[1]
-
Modulation of Physicochemical Properties: It can serve as a bioisosteric replacement for other groups to fine-tune properties like lipophilicity and solubility.[1]
4.2. Role as a Versatile Synthetic Intermediate
This compound is a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and infectious diseases.[3][6] The dual functionality allows for sequential or orthogonal chemical modifications.
Hypothetical Application Workflow: The following diagram illustrates a potential synthetic route where the compound is used to synthesize a novel enzyme inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
A Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: Properties, Synthesis, and Applications
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and advanced organic synthesis. Its molecular architecture, featuring a rigid trans-cyclopropane scaffold, a primary alcohol, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a highly valuable and versatile building block. The cyclopropane ring introduces conformational rigidity and unique stereochemical properties into target molecules, which can be pivotal for enhancing biological activity and optimizing pharmacokinetic profiles. The Boc-protected amine and the hydroxymethyl group serve as orthogonal functional handles, allowing for selective chemical modifications in multi-step synthetic pathways.
This guide provides an in-depth analysis of the compound's core properties, outlines a standard synthetic and characterization workflow, and explores its critical applications, with a focus on its role as a key intermediate in drug discovery.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a chemical reagent are critical for its proper handling, application, and integration into synthetic workflows. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [1][2][3][4][5] |
| Molecular Weight | 187.24 g/mol | [1][2][3][5] |
| CAS Number | 170299-53-3 | [1][3][5][6] |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2][6] |
| Appearance | Light yellow thick paste to solid | [1][5] |
| Purity | ≥ 97% (typically by GC) | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][3][5] |
The presence of the hydroxymethyl group enhances its solubility in a range of polar organic solvents, making it amenable to various reaction conditions.[1][5]
Synthesis and Purification
The synthesis of this carbamate derivative is a foundational process in organic chemistry, illustrating a standard protection strategy for amines. The causality behind this process is the need to mask the nucleophilicity of the amine group while performing chemistry on other parts of a molecule, or to use the Boc-protected amine itself as a stable intermediate for further elaboration.
Synthetic Strategy
The most common and efficient method for preparing the title compound involves the reaction of the corresponding primary amine, trans-2-(aminomethyl)cyclopropanemethanol, with a Boc-anhydride source under basic conditions. The base is crucial as it neutralizes the acidic byproduct of the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or tetrahydrofuran (THF) are typically chosen as solvents due to their inertness and ability to dissolve the reactants.
General Experimental Protocol
-
Step 1: Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Step 2: Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature. The TEA acts as an acid scavenger.
-
Step 3: Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the reaction mixture, typically at 0°C to control the exothermic reaction.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Step 5: Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer twice with DCM.
-
Step 6: Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Validation
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This process is self-validating, as the purity of the collected fractions is confirmed by TLC before they are combined and concentrated to yield the final product as a light-yellow paste or solid.[1]
Caption: General workflow for the Boc-protection synthesis.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture.
-
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most informative technique. The spectrum will show a characteristic, high-intensity singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[7] The protons on the cyclopropane ring and the hydroxymethyl group will appear as complex multiplets in the upfield region, with their specific chemical shifts and splitting patterns confirming the trans stereochemistry.
-
¹³C NMR: The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the carbamate group (~156 ppm), the quaternary and methyl carbons of the Boc group, and the carbons of the cyclopropyl and hydroxymethyl moieties.
-
-
4.2 Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 3300 cm⁻¹ for the N-H stretch of the carbamate, and a strong, sharp peak around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.
-
4.3 Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis will show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.25 or a sodium adduct [M+Na]⁺ at m/z 210.23, validating the molecular formula.[8]
Caption: Standard analytical workflow for structural verification.
Applications in Drug Discovery and Development
This compound is not an end product but a crucial intermediate. Its value lies in the unique combination of its structural elements, which chemists can exploit to build more complex molecules with therapeutic potential.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1][6]
-
Structural Scaffold: The rigid cyclopropane unit is often used as a bioisostere for phenyl rings or other larger groups to improve compound properties such as metabolic stability and binding affinity. The trans configuration provides a defined spatial arrangement for the two functional groups.
-
Functional Handles for Derivatization:
-
The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or leaving group for nucleophilic substitution.
-
The Boc-protected amine is stable under many reaction conditions. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to build out the molecular structure.
-
This dual functionality allows for a divergent synthetic approach, where a common core intermediate is used to generate a library of diverse compounds for screening.
Caption: Role as a versatile scaffold in drug development.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Carbamate derivatives should generally be handled with caution.[2]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to maintain its stability and prevent degradation.[1][5] It should be kept in a dry environment to prevent hydrolysis.[3]
Conclusion
This compound is a compound of high strategic importance in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its orthogonal protecting group and primary alcohol, provides chemists with a reliable and versatile tool for the synthesis of complex molecular targets. Its role as a key building block in the development of novel therapeutics underscores its value to researchers, scientists, and drug development professionals who are shaping the future of medicine.
References
-
Title: Buy this compound (EVT-1512994) | Source: Evolva | URL: [Link]
-
Title: this compound | 170299-53-3 | Source: J&K Scientific | URL: [Link]
-
Title: Tert-butyl butylcarbamate (Table 3, entry 1) | Source: Supporting Information | URL: [Link]
-
Title: Metabolism of t-butyl groups in drugs | Source: Hypha Discovery Blogs | URL: [Link]
-
Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes | Source: Nature | URL: [Link]
-
Title: 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level | Source: Physics & Maths Tutor | URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 3. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Spectroscopic Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Guide
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3) is a valuable building block in medicinal chemistry and drug development.[1][2][3][4] Its rigid cyclopropane scaffold, combined with the synthetic versatility of the Boc-protected amine and the primary alcohol, makes it an attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1][2] Accurate and comprehensive spectroscopic analysis is paramount for verifying the identity, purity, and stereochemistry of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.
Compound Identity:
| Parameter | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 170299-53-3 | [3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [3][4] |
| Molecular Weight | 187.24 g/mol | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and, crucially, for establishing the trans stereochemistry of the cyclopropane ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to exhibit distinct signals for the Boc group, the cyclopropyl ring protons, the hydroxymethyl group, and the carbamate N-H proton. The chemical shifts of the cyclopropyl protons are expected to be in the upfield region, a characteristic feature of this strained ring system.[5][6] The coupling constants (J-values) between the cyclopropyl protons are diagnostic for their relative stereochemistry, with Jtrans typically being smaller than Jcis.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~4.8-5.2 | br s | 1H | NH | The broad singlet for the carbamate proton is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent. |
| ~3.4-3.6 | m | 2H | CH ₂OH | The methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as a multiplet. |
| ~2.5-2.7 | m | 1H | CH -NHBoc | This proton is deshielded by the adjacent nitrogen atom of the carbamate. |
| ~1.8-2.0 | br s | 1H | OH | The alcohol proton will likely appear as a broad singlet and its chemical shift is highly dependent on concentration and solvent purity. |
| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a hallmark of the Boc protecting group.[1] |
| ~1.0-1.2 | m | 1H | CH -CH₂OH | This cyclopropyl proton is adjacent to the hydroxymethyl group. |
| ~0.6-0.8 | m | 2H | CH ₂ (cyclopropyl) | These are the two protons on the carbon of the cyclopropane ring that is not substituted. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~156.0 | C =O (carbamate) | The carbamate carbonyl carbon is typically found in this downfield region.[8] |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[1][9] |
| ~65.0 | C H₂OH | The carbon of the hydroxymethyl group. |
| ~35.0 | C H-NHBoc | The cyclopropyl carbon attached to the nitrogen. |
| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a single, intense signal.[1][9] |
| ~25.0 | C H-CH₂OH | The cyclopropyl carbon bearing the hydroxymethyl group. |
| ~15.0 | C H₂ (cyclopropyl) | The unsubstituted carbon of the cyclopropane ring. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. A standard single-pulse experiment with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds is recommended.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary for good signal-to-noise, particularly for the quaternary carbon of the Boc group and the carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is predicted to show characteristic absorption bands for the N-H and O-H stretching, C-H stretching of the alkyl and cyclopropyl groups, and the strong C=O stretching of the carbamate.
Predicted FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| ~3400 | broad, medium | O-H stretch | The broadness of this peak is due to hydrogen bonding of the alcohol.[10] |
| ~3350 | medium | N-H stretch | The carbamate N-H stretch is typically found in this region.[11] |
| 2975-2850 | medium-strong | C-H stretch (alkyl) | These absorptions correspond to the C-H bonds of the tert-butyl and hydroxymethyl groups. |
| ~3050 | weak | C-H stretch (cyclopropyl) | The C-H stretching frequency for cyclopropanes is often slightly higher than that for typical alkanes. |
| ~1690 | strong | C=O stretch (carbamate) | This will be one of the most intense peaks in the spectrum, characteristic of the Boc protecting group's carbonyl.[11][12] |
| ~1520 | medium | N-H bend | This peak, often coupled with the C-N stretch, is characteristic of secondary amides (carbamates). |
| ~1170 | strong | C-O stretch | Strong C-O stretching bands are expected for both the carbamate and the primary alcohol. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale and Key Insights |
| 188.1281 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. |
| 210.1100 | [M+Na]⁺ | Adducts with sodium are very common in ESI-MS, especially if there is any residual sodium salt in the sample or on glassware. |
| 132.0811 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected amines.[2][13] |
| 88.0757 | [M+H - C₅H₉O₂]⁺ | Cleavage of the entire Boc group (100 Da) to give the protonated aminocyclopropylmethanol fragment. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of the observed ions.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. This guide, by providing a detailed predicted dataset and the rationale behind it, serves as a valuable resource for researchers in synthetic and medicinal chemistry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and purity assessment, which are critical for the advancement of drug discovery and development programs.
References
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PLoS One. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. J Mass Spectrom. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. J Org Chem. [Link]
-
Ruthenium-catalyzed cyclopropanation of alkenes using propargylic carboxylates as precursors of vinylcarbenoids. J Org Chem. [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. J Org Chem. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Anal Chem. [Link]
-
Three-Component [1 + 1 + 1] Cyclopropanation with Ruthenium(II). J Am Chem Soc. [Link]
-
Ruthenium-Catalyzed Difunctionalization of Vinyl Cyclopropanes for Double m-C(sp2)-H/C-5(sp3)-H Functionalization. Org Lett. [Link]
-
Ruthenium-Catalyzed Cyclopropanation of Alkenes Using Propargylic Carboxylates as Precursors of Vinylcarbenoids. Figshare. [Link]
- Supporting Inform
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. ResearchGate. [Link]
-
A New Ruthenium-Catalyzed Cyclopropanation of Alkenes Using Propargylic Acetates as a Precursor of Vinylcarbenoids. ResearchGate. [Link]
-
This compound. Everest Pharm-Tech. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
-
Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. [Link]
-
FT-IR spectrum of tert-butyl... ResearchGate. [Link]
-
IR Absorption Table. University of California, Los Angeles. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyl carbamate. NIST WebBook. [Link]
-
Tert-butyl trans-(2-methylcyclopropyl)carbamate. PubChem. [Link]
-
Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. [Link]
-
The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]
Sources
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Solubility and stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction: The Strategic Importance of a Niche Building Block
This compound (CAS No. 170299-53-3) is a specialized chemical intermediate that has garnered significant attention in modern synthetic chemistry.[1] Its value lies in the unique combination of a strained cyclopropyl ring, a primary alcohol, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This trifecta of functionalities makes it a versatile building block, particularly in the synthesis of complex molecules for pharmaceutical and agricultural applications.[2][3][4] Researchers leverage its distinct structure to introduce specific stereochemistry and functionality into novel therapeutic agents, especially those targeting neurological disorders.[2][4]
Given its role as a critical starting material, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic. It is a prerequisite for reliable process development, formulation design, and regulatory compliance. Inconsistent solubility can lead to failed reactions or impure products, while unforeseen degradation can compromise the integrity of a multi-step synthesis, leading to significant financial and time losses. This guide provides an in-depth analysis of the solubility and stability profile of this compound, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A baseline understanding of the compound's physical and chemical characteristics is essential before delving into its behavior in solution. These properties dictate its handling, storage, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 170299-53-3 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Light yellow thick paste to solid | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Recommended Storage | 0-8°C, Sealed in a dry place | [2][5][6] |
Section 1: Solubility Profile
The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification efficiency, and formulation possibilities. The presence of both a polar hydroxymethyl group and a non-polar Boc-protected amine suggests a nuanced solubility behavior.
Qualitative Solubility Assessment
Based on its molecular structure, this compound is characterized as soluble in common organic solvents. The hydroxymethyl group facilitates hydrogen bonding, contributing to its compatibility with a range of solvents.[2][3] Initial vendor-supplied data indicates good solubility in solvents like dichloromethane and ethanol.[1] However, for process chemistry and formulation, quantitative data is indispensable.
Experimental Protocol for Quantitative Solubility Determination
To generate reliable and reproducible solubility data, a standardized method such as the isothermal shake-flask method is recommended. This protocol is designed to be a self-validating system for determining solubility in various solvents relevant to synthesis, purification, and formulation.
Rationale for Solvent Selection: The chosen solvents span a range of polarities, hydrogen bonding capabilities (protic vs. aprotic), and functional groups to provide a comprehensive solubility map. This allows chemists to select optimal solvent systems for specific applications, from reaction media to crystallization.
Step-by-Step Methodology:
-
Preparation: For each selected solvent, add an excess amount of this compound to a sealed vial (e.g., add 100 mg of the compound to 1 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at sequential time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any suspended microparticles.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID).
-
Quantification: Analyze the diluted sample and calculate the original concentration in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Data Presentation: Solubility Table
The following table should be used to log experimental findings for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Water | Polar Protic | 25 | |
| Methanol | Polar Protic | 25 | |
| Ethanol | Polar Protic | 25 | |
| Isopropanol | Polar Protic | 25 | |
| Acetonitrile | Polar Aprotic | 25 | |
| Acetone | Polar Aprotic | 25 | |
| Dichloromethane | Non-polar | 25 | |
| Toluene | Non-polar | 25 | |
| Ethyl Acetate | Intermediate Polarity | 25 | |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 |
Section 2: Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.
General Stability Profile
The compound is reported to be generally stable under standard laboratory conditions but exhibits sensitivity to specific factors.[1] Key vulnerabilities include:
-
Moisture: The carbamate linkage is susceptible to hydrolysis.[1]
-
Strong Acids & Bases: These conditions can catalyze the degradation of the Boc protecting group and the carbamate ester.[1]
Proposed Degradation Pathways
Based on the functional groups present, two primary degradation pathways can be anticipated. The following diagram illustrates these potential routes of decomposition, which are critical for analytical method development and impurity profiling.
Caption: Proposed degradation pathways for the title compound.
-
Hydrolysis: The carbamate ester linkage can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding amine (trans-(2-hydroxymethyl)cyclopropylamine), tert-butanol, and carbon dioxide.[1]
-
Boc-Group Cleavage: Strong acidic conditions can lead to the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, also yielding the free amine.
-
Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air.
Recommended Storage and Handling
To mitigate degradation, the following storage and handling procedures are essential:
-
Temperature: Store the compound at refrigerated temperatures, typically between 0-8°C.[2][5]
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Section 3: Analytical Methodologies for Stability and Purity Assessment
A robust, stability-indicating analytical method is required to accurately quantify the parent compound and resolve it from potential degradants. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.
Experimental Workflow for a Forced Degradation Study
Forced degradation studies are essential to validate the stability-indicating nature of an analytical method. This workflow provides a systematic approach to investigating the compound's vulnerabilities.
Sources
An In-Depth Technical Guide to the Biological Activity of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Abstract
This technical guide provides a comprehensive analysis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a molecule of significant interest in medicinal chemistry and drug development. While primarily serving as a protected precursor, its core structure, trans-(2-hydroxymethyl)cyclopropylamine, positions it as a potential mechanism-based irreversible inhibitor of critical flavin-dependent enzymes. This document elucidates the foundational principles of its chemical structure, the mechanistic basis for its expected biological activity against key targets such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs), and provides detailed protocols for its synthesis, deprotection, and subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropylamine scaffolds in the design of novel therapeutics.
Introduction: The Strategic Importance of the Cyclopropylamine Scaffold
The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, prized for its ability to confer conformational rigidity and unique electronic properties.[1][2] When coupled with an amine functionality, the resulting cyclopropylamine serves as a powerful pharmacophore, most notably as a mechanism-based inactivator of flavin-dependent amine oxidases.[3] this compound (CAS No: 170299-53-3) is a chiral building block that embodies this potential.[4][5]
Its structure features three key components:
-
A trans-substituted cyclopropane ring: This strained three-membered ring is crucial for the mechanism of irreversible inhibition.[3]
-
A primary amine protected by a tert-butyloxycarbonyl (Boc) group: The Boc group is a widely used protecting group in organic synthesis, rendering the molecule stable and suitable as a synthetic intermediate.[6][7] Deprotection unmasks the reactive primary amine, the key to its biological activity.
-
A hydroxymethyl substituent: This group can enhance solubility and provides a handle for forming hydrogen bonds with biological targets, potentially influencing binding affinity and selectivity.[8]
While this compound itself is biologically inert due to the protected amine, its true value lies in its role as a precursor to the active compound, trans-(2-hydroxymethyl)cyclopropylamine . This guide will, therefore, focus on the anticipated biological activities of this deprotected metabolite.
Predicted Biological Targets and Mechanism of Action
The deprotected form, trans-(2-hydroxymethyl)cyclopropylamine, is predicted to be an irreversible inhibitor of flavin-dependent amine oxidases, primarily Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).
Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target
LSD1 is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[9] Overexpression of LSD1 is implicated in various cancers, making it a compelling target for anti-cancer drug development.[9]
The inhibition of LSD1 by cyclopropylamines like trans-2-phenylcyclopropylamine (tranylcypromine) is well-documented.[10] The mechanism involves the enzymatic oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This oxidation leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate that forms a stable, covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][10]
Figure 1: Proposed mechanism of irreversible LSD1 inhibition.
Monoamine Oxidases (MAO-A and MAO-B): Neurological Targets
MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][12] Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease.[11] The cyclopropylamine scaffold is the basis for the well-known non-selective MAO inhibitor, tranylcypromine.[13] The inhibitory mechanism is analogous to that of LSD1, involving the formation of a covalent adduct with the FAD cofactor.[11] It is anticipated that trans-(2-hydroxymethyl)cyclopropylamine would also exhibit inhibitory activity against both MAO-A and MAO-B.
Synthesis and Deprotection Workflow
The generation of the active biological agent from this compound involves a straightforward deprotection step. The synthesis of the parent compound itself can be achieved through various established routes for creating trans-2-substituted cyclopropylamines.
Synthesis of this compound
A common and efficient method for synthesizing trans-2-substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure.[14][15] The Boc-protected amine can be introduced at a later stage.
Figure 2: Generalized synthetic workflow.
Deprotection to Yield the Active Amine
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free amine, which can then be used in biological assays.[6][7]
Protocol for Boc Deprotection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).[16]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base and purified if necessary.
Experimental Protocols for Biological Evaluation
To assess the biological activity of trans-(2-hydroxymethyl)cyclopropylamine, standardized in vitro enzyme inhibition assays for LSD1 and MAOs are employed.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[8]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H₂O₂-detecting substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (trans-(2-hydroxymethyl)cyclopropylamine) and positive control (e.g., tranylcypromine)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well microplate, add the LSD1 enzyme to each well (except for the no-enzyme control).
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding a mixture of the H3K4 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
MAO-A and MAO-B Inhibition Assay (Spectrophotometric Assay)
This assay utilizes specific substrates for MAO-A and MAO-B, where the product of the reaction can be measured spectrophotometrically.[17]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both, but often used for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In separate 96-well UV-transparent plates for MAO-A and MAO-B, add the respective enzyme.
-
Add the test compound dilutions and pre-incubate.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the increase in absorbance over time. For kynuramine, the product 4-hydroxyquinoline can be measured at ~316 nm. For benzylamine, the product benzaldehyde is measured at ~250 nm.[17]
-
Calculate the reaction rates and determine the IC₅₀ values for each enzyme isoform.
Data Summary and Expected Outcomes
While specific experimental data for trans-(2-hydroxymethyl)cyclopropylamine is not publicly available, based on the extensive literature on related compounds, a profile of its expected biological activity can be summarized.
| Parameter | Expected Outcome | Rationale |
| LSD1 Inhibition | Irreversible, time-dependent inhibition | The cyclopropylamine moiety is a known mechanism-based inactivator of LSD1.[10] |
| MAO-A/B Inhibition | Irreversible, time-dependent inhibition | The cyclopropylamine core is the pharmacophore of the MAO inhibitor tranylcypromine.[13] |
| Selectivity | To be determined | Substituents on the cyclopropane ring can modulate selectivity between LSD1 and MAO isoforms.[5] |
| Potency (IC₅₀) | Potentially in the low micromolar to nanomolar range | Structurally similar compounds exhibit potent inhibition of these enzymes.[9] |
Conclusion and Future Directions
This compound is a valuable chemical entity, not for its own biological activity, but as a stable, protected precursor to the bioactive trans-(2-hydroxymethyl)cyclopropylamine. The deprotected compound is strongly predicted to be an irreversible inhibitor of LSD1 and MAOs, leveraging the well-established mechanism of the cyclopropylamine pharmacophore.
Future research should focus on the synthesis and direct biological evaluation of trans-(2-hydroxymethyl)cyclopropylamine to quantify its potency and selectivity against LSD1, MAO-A, and MAO-B. Structure-activity relationship (SAR) studies, exploring modifications of the hydroxymethyl group, could lead to the development of more potent and selective inhibitors. Such compounds could hold therapeutic promise in oncology and neuropharmacology, making this scaffold a continued area of interest for drug discovery professionals.
References
- Uno, K., et al. (2015). Synthesis and biological activity of arylcyclopropylamines as selective LSD1 inhibitors. Nagoya University.
-
West, M., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]
-
Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 307-323. [Link]
-
Villar, J., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 14(15), 3803. [Link]
-
Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047-3051. [Link]
-
Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. PubMed. [Link]
-
Sato, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ACS Omega, 5(21), 12385–12394. [Link]
-
Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2131-2140. [Link]
-
Mousseau, J. J., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1208–1213. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
-
West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Cambridge Open Engage. [Link]
-
Abdel-Megeed, A. M., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry, 138, 1146-1161. [Link]
-
ResearchGate. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. ResearchGate. [Link]
-
ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2789, 417-428. [Link]
-
Agostinelli, E., et al. (2020). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Molecules, 25(24), 6013. [Link]
-
Sharma, R., et al. (2015). Synthetic and biological studies on a cyclopolypeptide of plant origin. EXCLI Journal, 14, 88-97. [Link]
- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
- Google Patents. (1973). Process for manufacturing cyclopropylamine.
-
El-Faham, A., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Vanos, C. M., & Lectka, T. (2010). Synthesis of Boc-protected bicycloproline. Organic Letters, 12(1), 168-171. [Link]
-
ResearchGate. (2015). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Google Patents. (2020). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
ResearchGate. (2012). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Patsnap Synapse. (2024). What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]
-
ResearchGate. (2018). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
Sources
- 1. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. scispace.com [scispace.com]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. reddit.com [reddit.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Modern Organic Synthesis: An In-depth Technical Guide
Introduction: The Emergence of a Privileged Cyclopropyl Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic incorporation of conformationally constrained motifs is a cornerstone of rational drug design. Among these, the cyclopropane ring has garnered significant attention due to its unique stereoelectronic properties, which can impart favorable metabolic stability, binding affinity, and lipophilicity to bioactive molecules.[1][2] This guide focuses on a particularly valuable synthetic intermediate: tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate .
With the chemical formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol , this bifunctional molecule combines the rigidity of the trans-substituted cyclopropane core with the synthetic versatility of a Boc-protected amine and a primary alcohol.[3][4] These features make it an ideal starting material for the synthesis of complex molecular architectures, especially in the development of novel therapeutic agents targeting a range of diseases, including neurological disorders and viral infections.[4][5] This guide will provide an in-depth exploration of the synthesis, key transformations, and strategic applications of this important building block, offering researchers and drug development professionals a comprehensive technical resource.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170299-53-3 | [3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [3][4] |
| Molecular Weight | 187.24 g/mol | [3][4] |
| Appearance | Light yellow thick paste to solid | [4] |
| Storage Conditions | 0-8°C | [4] |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [3] |
Core Synthesis Strategy: From Carboxylic Acid to Versatile Alcohol
A robust and reliable synthesis of this compound is paramount for its widespread application. The most logical and frequently employed strategy involves the reduction of the corresponding Boc-protected amino acid, (1R,2R)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. This precursor itself is a stable, commercially available compound.
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reagents can accomplish this, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this particular substrate, especially when ester and amide functionalities are absent.[6][7][8][9] Borane-based reagents, such as borane-tetrahydrofuran complex (BH₃·THF), also offer a milder alternative for this reduction.[10][11]
Figure 1: General synthetic workflow for the preparation of the target building block.
Experimental Protocol: Reduction of (1R,2R)-2-(tert-Butoxycarbonylamino)cyclopropanecarboxylic Acid
This protocol provides a representative procedure for the reduction of the precursor carboxylic acid to the target alcohol using lithium aluminum hydride.
Materials:
-
(1R,2R)-2-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.2-1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (1 M HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Addition of Starting Material: Dissolve the (1R,2R)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether.
-
Extraction: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to afford the pure this compound.
Key Transformations and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a variety of reaction conditions, allowing for selective manipulation of the primary alcohol. Conversely, the alcohol can be transformed, and the Boc group can be subsequently removed under acidic conditions to liberate the free amine for further functionalization.
Oxidation to the Aldehyde: A Gateway to Further C-C Bond Formation
The primary alcohol can be readily oxidized to the corresponding aldehyde, tert-butyl trans-(2-formylcyclopropyl)carbamate. This transformation is crucial as the aldehyde is a versatile intermediate for a wide range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.
Mild oxidation conditions are essential to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the Boc-protecting group. The Swern oxidation and the Parikh-Doering oxidation are two excellent methods for this purpose, both of which utilize dimethyl sulfoxide (DMSO) as the terminal oxidant.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. jocpr.com [jocpr.com]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Therapeutic Agents Using Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: Application Notes and Protocols
Introduction: The Strategic Value of the Cyclopropyl Scaffold in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery.[1] Its inherent ring strain and unique electronic properties confer a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of oxidative metabolism.[1][2] Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a versatile and highly valuable building block for the synthesis of novel therapeutic agents.[3][4] This bifunctional molecule incorporates a Boc-protected amine and a primary alcohol, offering orthogonal handles for sequential chemical modifications.[5] The trans-stereochemistry of the substituents on the cyclopropane ring provides a defined spatial arrangement, which is crucial for optimizing interactions with protein binding pockets.[5]
This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel therapeutic agents, with a focus on the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising class of anti-cancer agents.[6][7][8]
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound lies in the ability to selectively functionalize the hydroxymethyl group and subsequently deprotect the amine for further elaboration. This allows for a modular approach to the synthesis of diverse compound libraries.
Caption: General synthetic workflow for elaborating this compound.
Part 1: Functionalization of the Hydroxymethyl Group
The primary alcohol of this compound serves as a versatile handle for introducing a variety of functional groups. The choice of transformation depends on the desired final therapeutic agent.
Protocol 1.1: Oxidation to the Aldehyde
Oxidation of the primary alcohol to an aldehyde provides a key intermediate for subsequent reactions such as reductive amination or Wittig reactions. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid and to maintain the integrity of the Boc-protecting group.
Rationale: A variety of oxidizing agents can be employed, with Dess-Martin periodinane (DMP) or a Swern oxidation being common choices for their mildness and high yields. The use of tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst also presents a viable, environmentally greener alternative.[9][10]
Step-by-Step Protocol (Dess-Martin Oxidation):
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Dess-Martin periodinane | 1.2 | Oxidizing Agent |
| Dichloromethane (anhydrous) | - | Solvent |
| Saturated aq. Na2S2O3 | - | Quenching agent (reduces excess DMP) |
| Saturated aq. NaHCO3 | - | Neutralizing agent |
Protocol 1.2: Conversion to a Tosylate
Conversion of the alcohol to a tosylate transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution reactions to introduce functionalities like azides, halides, or nitriles.[11][12]
Rationale: Tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine is the standard method for tosylation. The reaction proceeds without affecting the stereocenter of the alcohol.[12]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere.
-
Reaction: Add tosyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Extraction and Wash: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.
Protocol 1.3: Mitsunobu Reaction for Nucleophilic Substitution
The Mitsunobu reaction allows for the direct substitution of the hydroxyl group with a variety of nucleophiles with inversion of configuration, although with a primary alcohol, the stereochemical outcome is not a factor.[7] This reaction is particularly useful for introducing nitrogen or sulfur nucleophiles.[13][14]
Rationale: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]
Step-by-Step Protocol (for Azide Introduction):
-
Preparation: To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the azidomethylcyclopropylcarbamate.
Part 2: Deprotection of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2][15][16]
Rationale: The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[15] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent are commonly used reagents.[2][16]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Step-by-Step Protocol (using TFA):
-
Preparation: Dissolve the Boc-protected cyclopropylamine derivative (1.0 eq) in DCM (0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting amine is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a saturated aqueous solution of NaHCO3 and extracting with an organic solvent.
| Reagent | Molar Ratio | Purpose |
| Boc-protected substrate | 1.0 | Starting Material |
| Trifluoroacetic acid | 10 | Deprotecting Agent |
| Dichloromethane | - | Solvent |
Part 3: Synthesis of a Novel LSD1 Inhibitor
As a practical application, this section details the synthesis of a potential LSD1 inhibitor starting from this compound. The target molecule is a derivative of tranylcypromine, a known LSD1 inhibitor.[6][7]
Synthetic Scheme:
Caption: Proposed synthetic route to a novel LSD1 inhibitor.
Protocol 3.1: Synthesis of Tert-butyl trans-(2-formyl)cyclopropylcarbamate
Follow Protocol 1.1 for the oxidation of this compound to the corresponding aldehyde.
Protocol 3.2: Wittig Reaction with a Phosphonium Ylide
This step introduces the aromatic moiety characteristic of many LSD1 inhibitors.
Step-by-Step Protocol:
-
Ylide Preparation: To a suspension of (4-cyanobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Reaction: Cool the ylide solution back to -78 °C and add a solution of Tert-butyl trans-(2-formyl)cyclopropylcarbamate (1.0 eq) in anhydrous THF dropwise.
-
Quenching: After stirring at -78 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3.3: Boc Deprotection to Yield the Final Amine
Follow Protocol 2.1 to deprotect the Boc group of the coupled intermediate to yield the final tranylcypromine analogue.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The orthogonal protecting groups allow for a stepwise and controlled functionalization, enabling the synthesis of a wide array of complex molecules. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage this key intermediate in the discovery of novel therapeutic agents targeting a range of diseases. The strategic incorporation of the cyclopropyl scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. [Link]
-
Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines. PubMed. [Link]
-
Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). * Bentham Science*. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. NIH. [Link]
-
The discovery and characterization of a novel scaffold as a potent hepatitis C virus inhibitor. Royal Society of Chemistry. [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Royal Society of Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
The discovery and characterization of a novel scaffold as a potent hepatitis C virus inhibitor. pubs.rsc.org. [Link]
-
This compound. Evotec. [Link]
-
Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. PubMed. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Royal Society of Chemistry. [Link]
-
Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst. ResearchGate. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]
-
Easy and direct conversion of tosylates and mesylates into nitroalkanes. NIH. [Link]
-
Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. MDPI. [Link]
-
Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. chemrxiv.org. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Conversion of an Alcohol into a Tosylate. YouTube. [Link]
-
Chromium-catalyzed oxidation of benzylcyclopropane with tert-butyl hydroperoxide. ResearchGate. [Link]
-
Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations. PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Design and synthesis of new hepatitis C virus translation inhibitors [morressier.com]
- 9. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Strategic Deployment of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This document elucidates the strategic importance of the cyclopropyl motif in drug design, details the physicochemical properties of this versatile building block, and provides robust, field-proven protocols for its application in the synthesis of novel therapeutic agents.
The Ascendancy of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, once considered a niche structural element, is now a well-established architectural component in modern drug discovery and development.[1] Its incorporation into drug candidates is a strategic decision aimed at overcoming common roadblocks in medicinal chemistry.[2][3] The unique physicochemical properties of the cyclopropyl group contribute significantly to enhancing a molecule's pharmacological profile.
Key advantages of incorporating a cyclopropyl ring include:
-
Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways that affect linear hydrocarbon chains.[4] The high C-H bond dissociation energy reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to an improved in vivo half-life and potentially less frequent dosing regimens.[4]
-
Increased Potency and Binding Affinity: The rigid, strained nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby optimizing its interaction with biological targets.[4] This conformational constraint can lead to entropically more favorable binding to receptors.[2][3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can act as a lipophilic bioisostere for other functional groups like alkenes or amides.[3] It can also influence a drug's pKa, which may reduce its efflux by transporters like P-glycoprotein.[2][3]
-
Improved Selectivity: By enforcing a specific conformation, the cyclopropyl moiety can enhance a drug's selectivity for its intended target, thereby reducing off-target effects.[2][3][4]
The prevalence of this motif is evident in the numerous FDA-approved small molecule drugs that contain a cyclopropyl group.[1][5]
Physicochemical Profile: this compound
This compound is a bifunctional building block that provides medicinal chemists with a versatile scaffold for molecular elaboration. It features a trans-substituted cyclopropane ring, a primary alcohol for further functionalization, and a Boc-protected amine, which allows for controlled, sequential reactions.
| Property | Value | Source |
| CAS Number | 170299-53-3 | [6][7][8] |
| Molecular Formula | C9H17NO3 | [6][7][8] |
| Molecular Weight | 187.24 g/mol | [6][7][8] |
| Appearance | Light yellow thick paste to solid | [6] |
| Storage Conditions | 0-8°C, Sealed in dry | [6][8] |
| Purity | ≥ 97% (GC) | [6] |
This compound's structure is particularly advantageous as it offers two distinct points for chemical modification: the hydroxyl group and the protected amine.[9]
Figure 1: Structure of this compound.
Applications in Medicinal Chemistry
This building block is a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[6][10] Its utility extends to the development of antiviral agents, a field where cyclopropane-containing nucleoside analogues have shown promise.[11][12][13] The cyclopropylamine moiety, accessible after deprotection, is a crucial precursor in the synthesis of antidepressants, antiviral drugs, and anticancer compounds.[14]
The strategic value of this reagent lies in its ability to introduce a constrained, metabolically robust cyclopropyl linker between different pharmacophoric elements. This can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.[6]
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and reproducible. They provide a foundation for the synthetic manipulation of this compound.
Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde
This protocol utilizes Dess-Martin periodinane (DMP), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation.
Rationale: The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification, or it can be purified by flash column chromatography on silica gel.
Figure 2: Workflow for the oxidation of the primary alcohol to an aldehyde.
Protocol 2: Boc-Deprotection to Yield the Primary Amine
This protocol uses trifluoroacetic acid (TFA) for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group.
Rationale: The deprotected primary amine is a key nucleophile for subsequent reactions, most commonly amide bond formation, sulfonamide synthesis, or reductive amination.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in DCM (~0.2 M) in a round-bottom flask.
-
Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting amine salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in a minimal amount of water, basify with a saturated aqueous solution of NaHCO₃ or 1M NaOH to pH > 10, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.
Figure 3: Workflow for the Boc-deprotection of the amine.
Protocol 3: Amide Coupling Following Boc-Deprotection
This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Rationale: Amide bonds are one of the most common and important linkages in medicinal chemistry. This protocol provides a reliable method for their formation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM (~0.1 M).
-
Activation: Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir for 15-30 minutes at room temperature to form the activated ester.
-
Addition of Amine: Add a solution of the deprotected trans-(2-hydroxymethyl)cyclopropylamine (from Protocol 2, 1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a high-value building block for medicinal chemists. Its strategic use allows for the introduction of the pharmacologically beneficial cyclopropyl moiety in a controlled and predictable manner. The protocols outlined in these notes provide a solid foundation for the synthetic manipulation of this versatile reagent, enabling the exploration of novel chemical space and the development of next-generation therapeutics. By understanding the principles behind the use of cyclopropane-containing fragments and applying robust synthetic methodologies, researchers can effectively leverage this compound to address the challenges of modern drug discovery.
References
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Pharmarecipies. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Chem-Impex. (n.d.). tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Zhou, S., Breitenbach, J. M., Borysko, K. Z., Drach, J. C., Kern, E. R., Gullen, E., Cheng, Y.-C., & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566–575. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS AND ANTIVIRAL ACTIVITY OF NOVEL EXOMETHYLENE CYCLOPROPYL NUCLEOSIDES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
Yan, Z., Parker, W. B., & Zemlicka, J. (2012). Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. Bioorganic & Medicinal Chemistry Letters, 22(10), 3445–3447. Retrieved from [Link]
-
Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate. Retrieved from [Link]
-
Bergh, M. S. S., Bogen, I. L., & Baumann, M. H. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3523–3534. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4069. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 170299-53-3. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate | 920966-17-2. Retrieved from [Link]
-
Kiser, J. J., & Burton, J. R. (2013). Drug–drug interactions during antiviral therapy for chronic hepatitis C. Nature Reviews Gastroenterology & Hepatology, 10(10), 596–606. Retrieved from [Link]
-
Good, S. S., O'Neil, C., St. Jean, J. Y., & Zhou, X. J. (2024). Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase. Expert Opinion on Investigational Drugs, 33(1), 9–17. Retrieved from [Link]
-
Chem-Impex. (n.d.). Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 8. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYNTHESIS AND ANTIVIRAL ACTIVITY OF NOVEL EXOMETHYLENE CYCLOPROPYL NUCLEOSIDES | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Versatile Scaffold for Novel Neurological Disorder Therapeutics
An Application Guide for Drug Discovery Professionals
Abstract: This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This chiral building block has emerged as a critical intermediate in the synthesis of next-generation therapeutics for neurological disorders.[1][2] Its conformationally constrained cyclopropyl core is invaluable for designing molecules with high target specificity and improved pharmacokinetic profiles.[3][4] We present its application in constructing N-Methyl-D-Aspartate (NMDA) receptor antagonists, including a detailed experimental protocol for a key synthetic transformation, the scientific rationale behind the methodology, and a broader overview of its potential in neuroscience drug discovery.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropane ring is a highly prized structural motif. Its inherent rigidity and unique electronic properties allow for the creation of potent and selective ligands that can effectively probe the three-dimensional space of biological targets.[4] Molecules incorporating this scaffold often exhibit enhanced metabolic stability and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3][4]
This compound, hereafter referred to as the Intermediate , is a bifunctional chiral building block of significant interest.[1][5] It features:
-
A trans-cyclopropyl ring : Enforces a specific spatial arrangement of substituents, crucial for achieving bioactive conformations.[6]
-
A Boc-protected amine : A stable protecting group that facilitates purification and allows for deprotection under specific conditions for subsequent chemical modifications.[6]
-
A primary hydroxymethyl group : A versatile handle for a wide range of chemical transformations, such as oxidation, esterification, or nucleophilic substitution.[1][6]
This unique combination makes the Intermediate a cornerstone for synthesizing diverse libraries of compounds targeting the central nervous system.[7]
Core Application: Synthesis of NMDA Receptor Antagonists
Background: N-Methyl-D-Aspartate (NMDA) receptors are ionotropic glutamate receptors vital for synaptic plasticity, learning, and memory.[8] However, their overactivation leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is a key pathological mechanism in various neurological and psychiatric conditions, including Alzheimer's disease, epilepsy, and major depressive disorder.[8][9] Consequently, the development of potent and selective NMDA receptor antagonists is a major therapeutic strategy to prevent neuronal damage and restore normal function.[8][10]
The Intermediate serves as an ideal starting point for crafting novel NMDA receptor antagonists. The general synthetic approach involves modifying the hydroxymethyl group to build a side chain capable of interacting with the receptor's binding sites.
Logical Workflow: From Intermediate to Therapeutic Candidate
The following diagram illustrates the conceptual pathway for utilizing the Intermediate in a drug discovery program targeting NMDA receptors.
Caption: Conceptual workflow for the synthesis of an NMDA receptor antagonist.
Experimental Protocol: Oxidation of the Hydroxymethyl Group
A critical step in elaborating the Intermediate is the selective oxidation of the primary alcohol to an aldehyde. This aldehyde is then a versatile precursor for introducing nitrogen-containing pharmacophores via reactions like reductive amination. For this transformation, a Swern oxidation is an excellent choice as it proceeds under mild, low-temperature conditions, minimizing the risk of side reactions or epimerization.
Protocol: Swern Oxidation of this compound
-
Objective: To efficiently and cleanly convert the primary alcohol of the Intermediate to the corresponding aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
-
-
Step-by-Step Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Charge the flask with anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, ensuring the internal temperature remains below -65 °C.
-
In a separate flask, dissolve DMSO (3.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via a syringe, again keeping the temperature below -65 °C. Stir for 15 minutes.
-
Dissolve the Intermediate (1.0 eq) in anhydrous DCM and add it slowly to the reaction mixture. Stir for 45-60 minutes at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add triethylamine (5.0 eq). A thick white precipitate will form.
-
After 20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde can be used directly in the next step or purified via flash column chromatography if necessary.
-
-
Trustworthiness & Causality (The "Why"):
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will readily quench the highly reactive electrophilic species formed from oxalyl chloride and DMSO, halting the reaction.
-
-78 °C Temperature: This low temperature is critical for the stability of the key intermediate, the alkoxysulfonium ylide. At higher temperatures, this intermediate can decompose via Pummerer rearrangement and other side reactions, drastically reducing the yield of the desired aldehyde.
-
Order of Addition: The specific sequence of adding reagents is non-negotiable. The DMSO must be activated by the oxalyl chloride before the alcohol is introduced. The triethylamine base is added last to induce the elimination reaction that forms the aldehyde.
-
Triethylamine as Base: TEA is a non-nucleophilic hindered base. Its role is to deprotonate the carbon adjacent to the oxygen, facilitating the collapse of the ylide to form the aldehyde, DMSO, and triethylammonium chloride.
-
Physicochemical Data and Broader Applications
For ease of reference, the key properties of the Intermediate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [2] |
| CAS Number | 170299-53-3 | [1][2][6] |
| Molecular Formula | C₉H₁₇NO₃ | [1][6] |
| Molecular Weight | 187.24 g/mol | [1][6] |
| Appearance | Light yellow thick paste to solid | [1] |
| Key Applications | Intermediate for neurological, agrochemical, and biochemical probe synthesis | [1][2][6] |
While this guide focuses on NMDA receptor antagonists, the Intermediate's utility extends to other critical areas of neuroscience. Its derivatives have been investigated as modulators for GABA receptors and as components of other CNS-active agents where conformational rigidity is key to selectivity.[6]
The Intermediate's Role in CNS Drug Discovery
Caption: The central role of the intermediate in developing various neurological drug classes.
References
- This compound Overview. Vertex AI Search.
- This compound - Chem-Impex. Chem-Impex International.
- tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate - Chem-Impex. Chem-Impex International.
- Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. University of Copenhagen Research Portal.
- tert-butyl (trans-2-(3-(difluoromethoxy)phenyl)cyclopropyl)carbamate. MySkinRecipes.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- This compound | 170299-53-3. J&K Scientific.
- tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate. Cenmed.
- Synthesis of Tert-Butyl Carbamate Derivatives. Organic Syntheses.
- tert-butyl ((1-(2-chlorophenyl)cyclopropyl)methyl)carbamate. MySkinRecipes.
- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. PubMed.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
- Developing Novel Prodrugs for Neurological Disorders. NeuroPro Therapeutics.
- Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed.
- Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. DovePress.
- NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-butyl (trans-2-(3-(difluoromethoxy)phenyl)cyclopropyl)carbamate [myskinrecipes.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 7. tert-butyl ((1-(2-chlorophenyl)cyclopropyl)methyl)carbamate [myskinrecipes.com]
- 8. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Agrochemical Design
The cyclopropane ring, a motif of significant interest in medicinal and agrochemical sciences, imparts a unique conformational rigidity and metabolic stability to bioactive molecules. Its incorporation into agrochemical scaffolds has led to the development of highly potent and selective fungicides, herbicides, and insecticides. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate emerges as a pivotal chiral building block, offering a strategic entry point for the synthesis of a diverse array of cyclopropyl-containing agrochemicals. The presence of a protected amine and a primary alcohol allows for sequential and regioselective functionalization, making it a versatile synthon for complex molecule construction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this valuable intermediate in the synthesis of novel agrochemical candidates, with a focus on a plausible synthetic route to a cyclopropyl-containing pyrazole carboxamide fungicide, a class of compounds known for their efficacy as succinate dehydrogenase inhibitors (SDHI).
Core Concepts: Leveraging the Unique Reactivity of this compound
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups: the Boc-protected amine and the primary hydroxyl group. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to unmask the nucleophilic amine.[1][2][3][4] This allows for the initial modification of the hydroxyl group, followed by the deprotection and subsequent reaction of the amine. This strategic approach is fundamental to the construction of complex agrochemical structures.
The primary hydroxyl group can be activated or transformed through various standard organic reactions. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. In the context of synthesizing carboxamide fungicides, the amine functionality is of primary interest for coupling with a carboxylic acid moiety of a toxophore, such as a pyrazole carboxylic acid.
Proposed Synthetic Pathway: From Building Block to a Sedaxane Analog Fungicide
This section outlines a detailed, three-step synthetic protocol for the preparation of a novel cyclopropyl-containing pyrazole carboxamide fungicide, an analog of the commercial fungicide Sedaxane. This proposed pathway is designed to be robust and adaptable for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Workflow Diagram:
Caption: Proposed synthetic workflow for a Sedaxane analog.
Part 1: Synthesis of the Key Amine Intermediate
Protocol 1: Boc Deprotection of this compound
The initial and crucial step is the deprotection of the Boc-protected amine to yield the free amine, trans-2-(aminomethyl)cyclopropan-1-ol, as its hydrochloride salt. This transformation is typically achieved with high efficiency using a strong acid in an organic solvent.[1][2][3][4][5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 170299-53-3 | 187.24 | 1.0 g |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| Diethyl ether | 60-29-7 | 74.12 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.34 mmol).
-
Dissolve the starting material in dichloromethane (20 mL).
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (10 mL, 40 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether (50 mL) and stir vigorously to precipitate the hydrochloride salt of the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Outcome:
-
Product: (trans-2-(hydroxymethyl)cyclopropyl)methanaminium chloride
-
Yield: >95%
-
Appearance: White crystalline solid
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the removal of the Boc group and the integrity of the cyclopropyl and alcohol functionalities.
Part 2: Preparation of the Pyrazole Acid Chloride
Protocol 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This key intermediate provides the toxophoric pyrazole moiety of the target fungicide. It is synthesized from the corresponding carboxylic acid.[6][7][8][9][10]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 176.12 | 1.0 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 5 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1-2 drops |
| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 5.68 mmol).
-
Add anhydrous toluene (20 mL) and a catalytic amount of DMF (1-2 drops).
-
To the stirred suspension, add thionyl chloride (5 mL, 68.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Expected Outcome:
-
Product: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Yield: Assumed to be quantitative and used directly.
-
Appearance: Pale yellow oil or low-melting solid.
Part 3: Final Amide Coupling to Yield the Target Fungicide
Protocol 3: Synthesis of N-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This final step involves the coupling of the deprotected amine with the activated pyrazole carboxylic acid to form the desired amide linkage.[11][12][13][14][15][16][17][18][19]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (trans-2-(hydroxymethyl)cyclopropyl)methanaminium chloride | N/A | 123.59 | 0.70 g (5.68 mmol) |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | 194.57 | Crude product from Protocol 2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL |
| Pyridine | 110-86-1 | 79.10 | 2.3 mL (28.4 mmol) |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | For workup |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Procedure:
-
To a 100 mL round-bottom flask, add (trans-2-(hydroxymethyl)cyclopropyl)methanaminium chloride (0.70 g, 5.68 mmol) and suspend it in anhydrous dichloromethane (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (2.3 mL, 28.4 mmol) to the suspension to neutralize the hydrochloride salt and act as a base.
-
In a separate flask, dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Protocol 2 in a small amount of anhydrous DCM (5 mL).
-
Add the acid chloride solution dropwise to the stirred amine suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure final product.
Expected Outcome:
-
Product: N-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Yield: 60-80% (based on the amine starting material)
-
Appearance: White to off-white solid.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm its structure and purity.
Troubleshooting and Mechanistic Considerations
-
Incomplete Boc Deprotection: If TLC indicates incomplete deprotection, extend the reaction time or add a small amount of additional HCl in dioxane. Ensure the starting material is fully dissolved.
-
Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acid chloride. The use of alternative coupling reagents such as HATU or EDC/HOBt can be explored if the acid chloride method proves inefficient.[11][12][13][14][15][16][17][18][19]
-
Side Reactions: The primary hydroxyl group could potentially react with the acid chloride. However, the amine is significantly more nucleophilic, especially after neutralization, making the desired amide formation the predominant pathway.
Conclusion and Future Perspectives
This application note has detailed a robust and logical synthetic pathway for the utilization of this compound in the synthesis of a novel pyrazole carboxamide fungicide. The protocols provided are based on well-established and reliable organic transformations, offering a solid foundation for researchers to synthesize and explore new agrochemical entities. The versatility of the starting material allows for the synthesis of a wide range of analogs by varying the pyrazole carboxylic acid component, enabling extensive SAR studies to optimize fungicidal activity, spectrum, and crop safety. The strategic incorporation of the cyclopropyl moiety, facilitated by this key building block, will undoubtedly continue to be a fruitful area of research in the quest for next-generation crop protection agents.
References
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (2023, November 28). Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(12), 1686. Retrieved from [Link]
- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). Heteroatom Chemistry, 2022, 1–8. Retrieved from [Link]
-
Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2037–2047. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(12), 151634. Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
-
Boc De-protection : r/Chempros. (2023, October 18). Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). Organic Letters, 18(4), 792–795. Retrieved from [Link]
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2020). European Journal of Organic Chemistry, 2020(30), 4707–4715. Retrieved from [Link]
-
2-([1,1'-BI(CYCLOPROPAN)]-2-YL)ANILINE, CAS No. 890408-75-0 - iChemical. (n.d.). Retrieved from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8565. Retrieved from [Link]
-
2-([1,1'-Bi(cyclopropan)]-2-yl)aniline - Crysdot LLC. (n.d.). Retrieved from [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. Retrieved from [Link]
-
(Aminomethyl)cyclopropane - NIST WebBook. (n.d.). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133–142. Retrieved from [Link]
-
and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. (2002). The Journal of Organic Chemistry, 67(5), 1669–1677. Retrieved from [Link]
-
(PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). Retrieved from [Link]
-
Direct amide formation from unactivated carboxylic acids and amines. (2012). Organic & Biomolecular Chemistry, 10(28), 5334–5346. Retrieved from [Link]
-
trans-2-[2'-(2"-Methyl-1"-propenyl)cyclopropyl]propan-2-ol - NIST WebBook. (n.d.). Retrieved from [Link]
-
trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem. (n.d.). Retrieved from [Link]
-
1-methyl-trans-2-(1-methyl)pentyl-cyclopropane - NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Note: A Comprehensive Guide to the Boc Protection of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction: The Strategic Importance of Boc-Protected Cyclopropylamines
Cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and favorable metabolic stability to drug candidates.[1][2] The trans-(2-hydroxymethyl)cyclopropylamine scaffold, in particular, serves as a critical building block for a range of therapeutic agents, including antivirals and modulators of neurological receptors.[3][4][5] Protecting the primary amine of this bifunctional molecule is a crucial step in multi-step syntheses, preventing unwanted side reactions and enabling selective modification of the hydroxyl group.
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile, acid-labile removal.[6][7][8] This application note provides a detailed protocol for the efficient Boc protection of tert-butyl trans-(2-(aminomethyl)cyclopropyl)methanol, yielding tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and detail the necessary analytical techniques for product validation.
Reaction Mechanism and Rationale
The Boc protection of a primary amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[9] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[10][11]
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion, a good leaving group.
-
Proton Transfer: In the absence of an external base, the tert-butoxycarbonate anion acts as a base, abstracting a proton from the now-protonated amine to yield the neutral N-Boc protected product.[11]
-
Byproduct Decomposition: The resulting tert-butoxycarbamic acid is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol.[11]
The use of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common to neutralize the protonated amine intermediate, thereby accelerating the reaction.[6][10]
Caption: Mechanism of Boc protection of a primary amine.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Tert-butyl trans-(2-aminomethyl)cyclopropyl)methanol | ≥97% | Commercial Source |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Commercial Source |
| Triethylamine (TEA) | ≥99.5% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | In-house prep. |
| Saturated aqueous sodium chloride (Brine) | ACS Grade | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Round-bottom flask (250 mL) | Glassware | N/A |
| Magnetic stirrer and stir bar | Equipment | N/A |
| Separatory funnel (500 mL) | Glassware | N/A |
| Rotary evaporator | Equipment | N/A |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial Source |
Step-by-Step Procedure
Caption: Experimental workflow for Boc protection.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl trans-(2-aminomethyl)cyclopropyl)methanol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (TEA, 1.2 eq) to the stirred solution. The base scavenges the acid formed during the reaction, driving it to completion.[10]
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM. Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with saturated aqueous sodium chloride (brine). The washes remove unreacted reagents and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a characteristic singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. The disappearance of the primary amine protons and the appearance of a carbamate N-H proton (typically a broad singlet) are key indicators of a successful reaction. Signals for the cyclopropyl and hydroxymethyl protons will also be present in their expected regions.[12] |
| ¹³C NMR | The appearance of new signals around 156 ppm (carbamate carbonyl), 79 ppm (quaternary carbon of the Boc group), and 28 ppm (methyl carbons of the Boc group) confirms the incorporation of the Boc protecting group. |
| Mass Spec (MS) | Electrospray ionization (ESI) mass spectrometry will typically show the [M+Na]⁺ or [M+H]⁺ adduct corresponding to the molecular weight of the product. Fragmentation analysis may show a characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[13] |
| FT-IR | The infrared spectrum will show a strong C=O stretching vibration for the carbamate at approximately 1680-1700 cm⁻¹ and an N-H stretching vibration around 3300-3400 cm⁻¹. The O-H stretch from the alcohol will also be present as a broad peak in the same region. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after several hours, an additional portion of Boc₂O (0.1-0.2 eq) can be added. Ensure the starting material and reagents are of high purity and the solvent is anhydrous.
-
Di-Boc Formation: While unlikely with a primary amine under these conditions, the formation of a di-Boc protected species is a potential side reaction. Using a slight excess of the amine or carefully controlling the stoichiometry of Boc₂O can mitigate this.
-
Workup Issues: Emulsions can sometimes form during the aqueous workup. Adding more brine or filtering the entire mixture through a pad of celite can help to break the emulsion.
-
Boc Group Instability: The Boc group is sensitive to strong acids.[7][8][14] Avoid acidic conditions during workup and purification. The Boc group is also known to be thermally labile at elevated temperatures.[12][15]
Conclusion
This application note provides a robust and reliable protocol for the Boc protection of tert-butyl trans-(2-aminomethyl)cyclopropyl)methanol. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and techniques. The resulting this compound is a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceutical and agrochemical research.[4][5] Adherence to the principles of stoichiometry, reaction monitoring, and proper workup will ensure the successful implementation of this important synthetic transformation.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MH Chem. (2020, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]
-
MacMillan, D. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
Evetech. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Raines, R. T., et al. (2010). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 51(49), 6495-6497. Retrieved from [Link]
-
Kertesz, I., et al. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of Mass Spectrometry, 47(8), 1055-1061. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
Kocienski, P. J. (1998). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 63(22), 7838-7848. Retrieved from [Link]
-
Charette, A. B., et al. (2014). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 16(11), 3056-3059. Retrieved from [Link]
-
Coon, J. J., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 84(4), 1957-1964. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]
-
List, B., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Bergbreiter, D. E., & Romo, D. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 67(15), 5408-5411. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Enzyme inhibition studies with Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate derivatives
An Application Guide to the Biochemical Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate Derivatives as Covalent Enzyme Inhibitors
Introduction
The this compound scaffold and its derivatives represent a promising class of small molecules in modern drug discovery. The core structural motif, a cyclopropylamine, is analogous to that found in tranylcypromine, a well-established clinical agent.[1] Tranylcypromine is known to be a non-selective, irreversible inhibitor of monoamine oxidase (MAO) enzymes and also inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] Both MAOs and LSD1 are members of the flavin adenine dinucleotide (FAD)-dependent amine oxidase superfamily, which play critical roles in human health and disease.[4][5]
LSD1 has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers, including acute myeloid leukemia and small-cell lung cancer.[6][7] By demethylating histone and non-histone proteins, LSD1 regulates gene expression, and its inhibition can halt cancer cell proliferation and migration.[6][8] Similarly, MAO-A and MAO-B are crucial targets in neuroscience; their inhibition increases the levels of monoamine neurotransmitters, providing effective treatment for depression and managing symptoms of Parkinson's disease.[9][10][11]
A key feature of many cyclopropylamine-based inhibitors is their mechanism of action: they are often mechanism-based, covalent inhibitors.[1][4] This process typically involves an initial non-covalent binding event followed by enzyme-catalyzed oxidation of the cyclopropylamine moiety by the FAD cofactor, which generates a reactive intermediate that forms a permanent, covalent bond with the enzyme or cofactor. This irreversible inhibition can lead to prolonged duration of action and high potency.
However, the characterization of covalent inhibitors requires specialized protocols that differ significantly from those used for traditional, reversible inhibitors. Parameters like the IC50 are time-dependent, and a more thorough kinetic analysis is necessary to understand a compound's true biochemical potency.[12][13] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to accurately characterize the inhibitory activity of this compound derivatives against FAD-dependent amine oxidases. We will delve into the causality behind experimental choices, provide step-by-step methodologies for determining key kinetic parameters, and offer guidance on data interpretation to accelerate the drug discovery process.
Part 1: The Principles of Covalent Enzyme Inhibition
Understanding the kinetics of covalent inhibition is fundamental to correctly designing experiments and interpreting data. Unlike reversible inhibitors, which bind to and dissociate from an enzyme, covalent inhibitors typically follow a two-step mechanism that culminates in the formation of a permanent bond.[14]
This mechanism can be represented as: E + I ⇌ E·I → E-I
Where:
-
E is the free enzyme.
-
I is the inhibitor.
-
E·I is the initial, reversible non-covalent complex.
-
E-I is the final, covalently modified, and inactivated enzyme.
The key kinetic parameters that define the potency of a covalent inhibitor are:
-
KI (Inhibition Constant): This represents the affinity of the inhibitor for the enzyme in the initial non-covalent binding step (E·I). A lower KI indicates a tighter initial binding.
-
kinact (Maximal Rate of Inactivation): This is the first-order rate constant for the conversion of the non-covalent complex (E·I) to the final covalent complex (E-I) at saturating inhibitor concentrations.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most important measure of a covalent inhibitor's efficiency, as it accounts for both the initial binding affinity and the subsequent chemical reactivity.[13] It allows for the direct comparison and ranking of different covalent inhibitors, independent of incubation time and concentration.
A critical consequence of this mechanism is that the observed inhibition is time-dependent . At a fixed concentration of an irreversible inhibitor, the degree of enzyme inactivation will increase over time. This means a standard IC50 value is only meaningful if the pre-incubation time is clearly stated, as the IC50 will decrease with longer incubation periods.[12][15] Therefore, a simple, single-time-point IC50 is insufficient for robust characterization and can be misleading when ranking compounds.[16]
Part 2: Experimental Workflow and Protocols
A systematic, multi-step approach is required to fully characterize a novel covalent inhibitor. The workflow progresses from initial confirmation of activity to a detailed kinetic analysis of its mechanism.
Caption: Experimental workflow for characterizing covalent inhibitors.
Protocol 1: Time-Dependent IC50 Determination
Rationale: This initial experiment serves to confirm enzymatic inhibition and to establish if the inhibition is time-dependent, which is a hallmark of covalent inhibitors. The IC50 is determined after a fixed pre-incubation time to allow for standardized comparison within a chemical series. A standard assay for FAD-dependent amine oxidases often involves measuring the production of hydrogen peroxide using a horseradish peroxidase (HRP)-coupled reaction.[17]
Materials:
-
Purified target enzyme (e.g., recombinant human LSD1).
-
Enzyme substrate (e.g., a methylated histone H3 peptide for LSD1).
-
Test compounds (derivatives) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5).
-
Detection Reagents: Horseradish Peroxidase (HRP), and a fluorogenic HRP substrate like Amplex UltraRed.
-
96- or 384-well black microplates.
-
Microplate reader capable of fluorescence measurement.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in cold Assay Buffer. The final concentration should be in the linear range of the assay.
-
Pre-incubation Step:
-
In the microplate, add a small volume of the diluted test compounds to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Initiate the pre-incubation by adding the diluted enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C or room temperature). It is critical to keep this time consistent across all experiments for comparable IC50 values.[18]
-
-
Initiation of Reaction:
-
Prepare a substrate/detection mix containing the enzyme substrate, HRP, and Amplex UltraRed in Assay Buffer.
-
Add the substrate/detection mix to all wells to start the enzymatic reaction.
-
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence signal kinetically over a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To test for time-dependence: Repeat the protocol with different pre-incubation times (e.g., 5, 15, 30, and 60 minutes). A significant leftward shift in the IC50 curve with increasing pre-incubation time is strong evidence of irreversible or slow-binding inhibition.[16]
-
Protocol 2: Confirmation of Irreversibility via Jump Dilution
Rationale: This experiment directly tests whether the inhibitor dissociates from the enzyme, distinguishing between tight-binding reversible inhibitors and true irreversible inhibitors. An enzyme-inhibitor complex is formed at a high concentration and then rapidly diluted. If the inhibitor is reversible, it will dissociate upon dilution, and enzyme activity will recover. If it is irreversible, activity will not recover.[19]
Procedure:
-
Incubation (High Concentration):
-
Incubate the enzyme with a high concentration of the test inhibitor (e.g., 10-20 times its measured IC50 from Protocol 1) in a small volume for a set time (e.g., 60 minutes) to allow for covalent modification.
-
Prepare a parallel control sample with enzyme and DMSO only.
-
-
Rapid Dilution (The "Jump"):
-
Rapidly dilute the enzyme-inhibitor complex and the control sample 100-fold into a pre-warmed assay solution containing the substrate and detection reagents.
-
This large dilution effectively reduces the free inhibitor concentration to a non-inhibitory level (e.g., 0.1x IC50).
-
-
Activity Measurement: Immediately monitor the enzyme activity in both the inhibitor-treated and control samples over time using a plate reader.
-
Interpretation:
-
Irreversible Inhibition: The diluted enzyme-inhibitor sample will show little to no recovery of activity over time compared to the control.
-
Reversible Inhibition: The diluted enzyme-inhibitor sample will show a gradual recovery of enzyme activity as the inhibitor dissociates from the active site.
-
Protocol 3: Determination of Kinetic Parameters (kinact and KI)
Rationale: This is the definitive experiment to quantify the efficiency of a covalent inhibitor. The observed rate of inactivation (kobs) is measured at several different inhibitor concentrations. By plotting kobs against the inhibitor concentration, both kinact and KI can be determined.[19][20]
Procedure:
-
Assay Setup: This assay is performed under pseudo-first-order conditions, where the inhibitor concentration [I] is much greater than the enzyme concentration [E] ([I] ≥ 10 x [E]).
-
Measurement of Inactivation Rates (kobs):
-
For each inhibitor concentration, combine the enzyme and inhibitor in a reaction vessel or well.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to initiate the reaction. The substrate concentration should be saturating (e.g., 10x Km) to minimize competition from any remaining free inhibitor.
-
Measure the initial velocity (activity) of each aliquot.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm (ln) of the remaining enzyme activity versus the pre-incubation time. The slope of this line is equal to -kobs.
-
Create a secondary plot of the calculated kobs values versus the corresponding inhibitor concentration [I].
-
Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])
-
The fit will yield values for kinact (the plateau of the curve) and KI (the inhibitor concentration at which kobs is half of kinact). The overall efficiency is then calculated as kinact/KI .
-
Part 3: Data Presentation and Mechanistic Interpretation
Clear presentation of quantitative data is essential for comparing compounds and understanding structure-activity relationships (SAR).
Quantitative Data Summary
| Compound ID | Structure | Time-Dependent IC50 (nM) (30 min pre-incubation) | KI (nM) | kinact (min-1) | kinact/KI (M-1s-1) | Selectivity (MAO-B IC50 / LSD1 IC50) |
| Derivative 1 | R = H | 150 | 450 | 0.10 | 3704 | >100 |
| Derivative 2 | R = F | 75 | 150 | 0.12 | 13333 | >200 |
| Derivative 3 | R = OMe | 300 | 800 | 0.08 | 1667 | >50 |
| Tranylcypromine | (Reference) | 2500 | 5000 | 0.15 | 500 | ~10 |
Table represents hypothetical data for illustrative purposes.
Proposed Mechanism of Action
The cyclopropylamine moiety is key to the covalent inhibition of FAD-dependent amine oxidases. The proposed mechanism involves the following steps:
Caption: Proposed mechanism for covalent inhibition of FAD-dependent amine oxidases.
Interpretation Insights:
-
Ranking Potency: The primary metric for ranking covalent inhibitors is the second-order rate constant, kinact/KI.[13] A higher value indicates a more efficient inhibitor. Relying solely on IC50 values can be misleading due to their time dependency.
-
Affinity vs. Reactivity: Drug design often requires balancing binding affinity (KI) and chemical reactivity (kinact). An extremely reactive compound (high kinact) may suffer from poor selectivity and off-target effects, while a compound with very high affinity (low KI) but low reactivity may not achieve sufficient inactivation in a biological context.
-
Selectivity: Profiling lead compounds against related enzymes is crucial. For an LSD1 inhibitor, high selectivity over MAO-A and MAO-B is desirable to avoid the side effects associated with MAO inhibition, such as the "cheese effect" (hypertensive crisis caused by tyramine-rich foods).[10][21][22]
Conclusion
The study of this compound derivatives as enzyme inhibitors requires a specialized set of biochemical assays tailored to the characterization of their covalent mechanism of action. By moving beyond simple IC50 determination and adopting a rigorous kinetic approach, researchers can accurately determine the key parameters—KI, kinact, and kinact/KI—that truly define an inhibitor's potency and efficiency. The protocols outlined in this guide provide a robust framework for generating reliable, reproducible data, enabling confident decision-making in hit-to-lead and lead optimization campaigns. This systematic characterization is essential for unlocking the full therapeutic potential of this promising class of molecules for the treatment of cancer, depression, and other debilitating diseases.
References
- New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology. [URL: https://www.frontiersin.
- Monoamine oxidase inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor]
- Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381023/]
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35657731/]
- MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/treatments/24832-maois-monoamine-oxidase-inhibitors]
- Understanding MAO Inhibitors: Types, Side Effects, and More. Healthline. [URL: https://www.healthline.com/health/mental-health/mao-inhibitors]
- Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/587930]
- Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539848/]
- Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [URL: https://www.mayoclinic.org/diseases-conditions/depression/in-depth/maois/art-20043992]
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. Benchchem. [URL: https://www.benchchem.
- Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35032822/]
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33860361/]
- Enzymatic Assay of Trypsin Inhibition. Protocols.io. [URL: https://www.protocols.io/view/enzymatic-assay-of-trypsin-inhibition-81wg9p765lpk/v1]
- Histone lysine specific demethylase 1 inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05011a]
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [URL: https://opal.latrobe.edu.au/articles/journal_contribution/Screening_natural_product_extracts_for_potential_enzyme_inhibitors_protocols_and_the_standardisation_of_the_usage_of_blanks_in_-amylase_-glucosidase_and_lipase_assays/14088980]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/09062]
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141018/]
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.06.23.167399v3]
- In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful?. Quora. [URL: https://www.quora.com/In-irreversible-inhibition-of-enzymes-is-finding-the-IC50-for-the-irreversible-inhibitor-still-meaningful]
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27702693/]
- In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. [URL: https://www.researchgate.net/figure/In-a-biochemical-and-cellular-assay-the-IC-50-of-an-irreversible-inhibitor-will-shift_fig3_309322699]
- Buy this compound (EVT-1512994) | 177472-54-7. Evo-synthesis. [URL: https://www.evo-synthesis.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508008/]
- Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1188549/]
- Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [URL: https://www.youtube.
- (PDF) A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/342410884_A_two-point_IC50_method_for_evaluating_the_biochemical_potency_of_irreversible_enzyme_inhibitors]
- Tranylcypromine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tranylcypromine]
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.3c00227]
- Tranylcypromine. LiverTox - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548259/]
- Guidelines for the digestive enzymes inhibition assay. ResearchGate. [URL: https://www.researchgate.net/publication/338948135_Guidelines_for_the_digestive_enzymes_inhibition_assay]
- Tranylcypromine in mind (Part I): Review of pharmacology. Oudeis. [URL: https://ouci.dntb.gov.ua/en/works/2P5-A5gQ/]
- What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [URL: https://synapse.patsnap.
- Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders?. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181829/]
- Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686948/]
- Bioinformatic analysis of the flavin-dependent amine oxidase superfamily: adaptations for substrate specificity and catalytic diversity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7010499/]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatic analysis of the flavin-dependent amine oxidase superfamily: adaptations for substrate specificity and catalytic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 7. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding MAO Inhibitors: Types, Side Effects, and More [healthline.com]
- 22. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Application Note & Protocols: A Multi-faceted Approach to Investigating Protein Interactions with Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to identify and characterize the protein interactions of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This small molecule, featuring a unique cyclopropyl ring and key functional groups, serves as a valuable scaffold in medicinal chemistry.[1][2] Understanding its molecular interactions is paramount for elucidating its mechanism of action, identifying therapeutic targets, and assessing potential off-target effects. We present a multi-pronged strategy employing complementary biophysical and proteomic techniques, moving from unbiased target discovery in a complex biological milieu to in-depth kinetic and thermodynamic characterization of specific interactions. The protocols detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices to ensure scientific integrity.
Introduction: The Scientific Imperative
This compound is a carbamate derivative with significant potential in pharmaceutical and biochemical research.[1][3][4] Its structure is notable for several key features:
-
The Cyclopropyl Ring: This strained three-membered ring provides conformational rigidity and unique electronic properties that can contribute to enhanced binding potency, metabolic stability, and favorable pharmacokinetic properties in drug candidates.[5][6]
-
The Hydroxymethyl Group: This functional group can act as a hydrogen bond donor, potentially enhancing binding affinity with target proteins.[3]
-
The Carbamate Moiety: Carbamates are prevalent in pharmaceuticals and can influence the molecule's stability and interactions.[3]
Given its utility as a synthetic intermediate for more complex molecules, a thorough understanding of the protein binding profile of this foundational scaffold is critical.[1][4] Identifying its direct binding partners is the first step in unraveling its biological activity, which may include enzyme inhibition or modulation of protein-protein interactions.[4] This guide outlines a logical workflow, from broad screening to precise characterization, to build a comprehensive interaction profile.
The Strategic Workflow: An Integrated Approach
No single technique can provide a complete picture of a small molecule's interactions. We advocate for a tiered approach where the results of one experiment inform the design of the next. This strategy ensures a high degree of confidence in the identified targets and their binding characteristics.
Figure 1: Integrated workflow for protein interaction analysis.
Phase 1 Protocol: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful chemical proteomics technique used to isolate and identify binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[7][8][9] The molecule of interest is immobilized on a solid support and used as "bait" to "pull down" its interacting proteins.
Principle of the Method
The core principle involves tethering this compound to a solid matrix (e.g., agarose beads). This immobilized bait is then incubated with a cell lysate. Proteins that specifically bind to the molecule are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][10]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for AP-MS.
Detailed Protocol
-
Synthesis of an Immobilizable Analog: The parent compound must be modified with a linker for attachment to the solid support. The hydroxymethyl group is the most logical point of attachment. A common strategy is to react it with a linker containing a terminal carboxylic acid or amine, such as a short polyethylene glycol (PEG) chain ending in a carboxyl group.
-
Rationale: The linker must be long enough to minimize steric hindrance from the bead surface, allowing proteins to access the bait molecule. The choice of linker chemistry depends on the bead's functional groups (e.g., NHS-ester beads for amine-containing linkers).
-
-
Immobilization on Affinity Resin:
-
Equilibrate NHS-activated agarose beads by washing with ice-cold anhydrous DMSO.
-
Dissolve the linker-modified compound in DMSO and add it to the bead slurry.
-
Incubate overnight at 4°C with gentle rotation to allow for covalent coupling.
-
Quench any unreacted NHS esters by adding Tris or ethanolamine. Wash the beads extensively with buffers of varying salt concentrations and detergents to remove non-covalently bound compound.
-
Crucial Control: Prepare control beads by performing the same procedure but omitting the compound (linker-only beads). This is essential for distinguishing specific binders from proteins that interact with the matrix or linker.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line like U937) to ~80-90% confluency.[11]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant is the proteome source.
-
-
Affinity Pulldown:
-
Incubate a defined amount of the clarified lysate (e.g., 5-10 mg of total protein) with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with rotation.
-
Competition Control (Optional but Recommended): In a separate incubation, add a high concentration of the free, unmodified this compound to the lysate before adding the compound-immobilized beads. True binding partners should show reduced binding to the beads in the presence of the free competitor.
-
-
Washing and Elution:
-
Wash the beads 5-7 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done by:
-
Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer (for subsequent gel electrophoresis).
-
Competitive Elution: Incubating with a high concentration of the free compound.
-
pH Change: Using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
The MS/MS spectra are searched against a protein database to identify the proteins.
-
Data Interpretation
A high-confidence "hit" is a protein that is significantly enriched on the compound-functionalized beads compared to the control beads and whose binding is diminished in the competition control experiment. Quantitative proteomics approaches, such as label-free quantification (LFQ), are used to determine the relative abundance of proteins in each sample.
Phase 2 Protocol: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a small molecule binds to its target protein within the complex and native environment of a living cell.[13][14][15] It is based on the principle of ligand-induced thermal stabilization.[16][17]
Principle of the Method
When a protein is heated, it denatures and aggregates out of solution.[17] The binding of a ligand, such as our small molecule, often stabilizes the protein's structure, increasing the temperature required to denature it.[13] This change in thermal stability (the "thermal shift") can be measured by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[14][16]
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for CETSA.
Detailed Protocol
-
Cell Treatment:
-
Culture cells and harvest them into a suspension.
-
Aliquot the cell suspension and treat with either the vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
Incubate for a defined period (e.g., 1 hour) at 37°C to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Place the aliquots in a PCR thermocycler with a temperature gradient block.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Immediately cool the samples to 4°C for 3 minutes.
-
Rationale: The 3-minute heating step is typically sufficient to induce denaturation of unstable proteins. The temperature range should bracket the melting temperature (Tm) of the target protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at very high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the heat-induced aggregated proteins and cellular debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification of Soluble Protein:
-
The amount of the specific target protein (identified from the AP-MS screen) remaining in the soluble fraction is quantified.
-
Western Blotting is the most common method. The soluble fractions are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to the target protein.
-
The band intensity at each temperature is quantified using densitometry.
-
-
Data Analysis and Interpretation:
-
For both the vehicle- and compound-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated.
-
A positive CETSA result is a statistically significant increase in the Tm of the target protein in the compound-treated cells compared to the vehicle-treated cells (ΔTm > 0).
-
Phase 3 Protocols: In-Depth Biophysical Characterization
Once a target has been validated in-cell by CETSA, the next step is to precisely quantify the binding interaction using purified components. This provides detailed kinetic and thermodynamic data crucial for structure-activity relationship (SAR) studies.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] It provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20]
In a typical SPR experiment for a small molecule, the purified target protein is immobilized on a sensor chip surface.[19][21] The small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[18]
Figure 5: Step-by-step workflow for ITC analysis.
-
Sample Preparation:
-
Dialyze both the purified protein and the small molecule extensively against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.
-
Accurately determine the concentration of both protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Perform a series of small, timed injections of the ligand into the protein solution while maintaining a constant temperature.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated and plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
-
| Parameter | Description |
| KD | Equilibrium Dissociation Constant |
| n | Stoichiometry of Binding (Ligand:Protein ratio) |
| ΔH | Enthalpy of Binding (Heat released/absorbed) |
| ΔG | Gibbs Free Energy of Binding (Calculated) |
| ΔS | Entropy of Binding (Calculated) |
| Table 2: Key thermodynamic parameters obtained from ITC. |
Conclusion
The investigation of protein interactions with this compound requires a systematic and multi-technique approach. By starting with an unbiased screening method like AP-MS, followed by crucial in-cell validation with CETSA, researchers can confidently identify bona fide interaction partners. Subsequent in-depth characterization with SPR and ITC provides the high-resolution kinetic and thermodynamic data essential for understanding the molecular basis of the interaction and for guiding further drug development efforts. This structured workflow maximizes the reliability of the findings and provides a comprehensive understanding of the molecule's biological activity.
References
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Mabnus. (n.d.). Overview of the research methods of protein small molecule interactions. Mabnus.
- Everest Chemicals. (n.d.). Tert-butyl trans-(2-hydroxymethyl)
- Chem-Impex. (n.d.). tert-Butyl trans-(2-hydroxymethyl)
- J&K Scientific. (n.d.). Tert-Butyl Trans-(2-Hydroxymethyl)
- Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
- McFedries, A., Schwaid, A. G., & Lardy, M. A. (2013). Methods for the elucidation of protein-small molecule interactions. PubMed.
- MDPI. (2022).
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- Fuxreiter, M., & Tompa, P. (2012). Methods of probing the interactions between small molecules and disordered proteins. PMC - PubMed Central.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- SlidePlayer. (n.d.). Small-molecule affinity chromatography coupled MS based methods. SlidePlayer.
- Saxena, C., Higgs, R. E., Zhen, E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Grokipedia. (2026). Cellular thermal shift assay. Grokipedia.
- Taylor & Francis Online. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online.
- Wright, J. C., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF.
- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- PMC - NIH. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. news-medical.net [news-medical.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of the research methods of protein small molecule interactions [mabnus.com]
- 21. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in the development of carbamate derivatives
Application Note & Protocols: Leveraging Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate for the Development of Novel Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic use of this compound as a pivotal building block in the synthesis of innovative carbamate derivatives for drug discovery. We delve into the unique structural and chemical properties imparted by the cyclopropyl and carbamate moieties, offering detailed, field-tested protocols for its synthesis and subsequent derivatization. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of Cyclopropyl and Carbamate Motifs in Medicinal Chemistry
The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. The incorporation of specific structural motifs is a key strategy in this endeavor. Both the cyclopropyl group and the carbamate functionality have independently proven to be of immense value. Their combination within a single, versatile building block, this compound, presents a compelling opportunity for medicinal chemists.
1.1 The Cyclopropyl Moiety: A Unique Blend of Rigidity and Reactivity
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural element in medicinal chemistry. [1]Its inherent ring strain leads to unique electronic properties and a rigid conformation, which can be advantageous in drug design. [1]This rigidity can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. [2]Furthermore, the cyclopropyl group can influence a molecule's metabolic stability. While generally considered to be metabolically robust, it can also be susceptible to specific cytochrome P450 (CYP) mediated oxidation, sometimes leading to the formation of reactive intermediates. [2]A thorough understanding of this metabolic profile is crucial during drug development. The cyclopropylamine motif, in particular, is a key pharmacophore in several classes of therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). [3] 1.2 The Carbamate Group: A Versatile and Stable Amide Isostere
Organic carbamates are integral structural components of numerous approved drugs and prodrugs. [4][5]Structurally, they can be considered hybrids of amides and esters, conferring upon them a unique set of properties. Carbamates generally exhibit excellent chemical and proteolytic stability, making them effective surrogates for peptide bonds in peptidomimetics. [4][6][7]This stability, coupled with their ability to permeate cell membranes, makes them highly attractive in drug design. [6]The carbamate functionality can also participate in hydrogen bonding, which is critical for drug-target interactions. [4]Furthermore, the tert-butoxycarbonyl (Boc) protecting group, a key feature of the title compound, is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. [8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 170299-53-3 | [9][10][11] |
| Molecular Formula | C9H17NO3 | [9][11][12] |
| Molecular Weight | 187.24 g/mol | [9][11][12] |
| Appearance | Light yellow thick paste to solid | [9][11] |
| Purity | ≥ 97% (GC) | [9][11] |
| Storage Conditions | 0-8°C | [9][11] |
The presence of the hydroxymethyl group enhances the compound's solubility and provides a reactive handle for further synthetic transformations. [9][11]The Boc-protected amine offers stability during subsequent reactions targeting the hydroxyl group.
Synthesis of this compound
While commercially available, understanding the synthesis of this key intermediate provides valuable insights into its chemistry and potential impurities. A common synthetic route involves the protection of a suitable cyclopropylamine derivative. The following is a generalized protocol based on established chemical principles.
3.1 Protocol: Boc Protection of trans-2-(aminomethyl)cyclopropanemethanol
This protocol describes the protection of the amino group of trans-2-(aminomethyl)cyclopropanemethanol using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
trans-2-(aminomethyl)cyclopropanemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Boc Protection: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture using an addition funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Causality and Experimental Choices:
-
The use of triethylamine as a base is to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.
-
The reaction is initiated at 0°C to control the initial exotherm and is then allowed to proceed at room temperature for optimal reaction kinetics.
-
The aqueous workup with NaHCO₃ is to remove any unreacted (Boc)₂O and acidic impurities.
-
Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Application in the Synthesis of Carbamate Derivatives
The primary alcohol in this compound serves as a versatile handle for introducing a wide array of functionalities. This section outlines protocols for the synthesis of more complex carbamate derivatives.
4.1 Protocol: Synthesis of an Aryl Ether Derivative via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the dehydration-based coupling of an alcohol with a pronucleophile, in this case, a phenol, to form an ether linkage.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe for reagent addition
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe. A color change is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction by adding a few drops of water. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired aryl ether derivative.
Causality and Experimental Choices:
-
The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.
-
The dropwise addition of the azodicarboxylate at low temperature is crucial to control the reaction rate and minimize side reactions.
4.2 Protocol: Synthesis of an Ester Derivative via Acylation
Direct acylation of the primary alcohol is a straightforward method to introduce an ester functionality.
Materials:
-
This compound
-
An acid chloride or anhydride (e.g., acetyl chloride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add the acid chloride or anhydride (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography if necessary.
Causality and Experimental Choices:
-
The base is required to neutralize the HCl generated during the reaction with an acid chloride.
-
The reaction is performed at 0°C to moderate the reactivity of the acylating agent.
-
The aqueous workup is designed to remove the base, any remaining acylating agent, and the resulting salts.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this application note.
Caption: Synthesis of the core building block.
Caption: Derivatization of the core building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel carbamate derivatives in the context of drug discovery. Its unique combination of a rigid cyclopropyl scaffold and a stable, yet readily derivatizable, carbamate-protected amino alcohol functionality provides medicinal chemists with a powerful tool to explore chemical space. The protocols and insights provided in this application note are intended to facilitate the rational design and efficient synthesis of new chemical entities with the potential for improved therapeutic properties.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Cenmed. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
The Strategic Application of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Stereoselective Synthesis
Introduction: The Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold." Its inherent conformational rigidity and unique electronic properties can impart significant advantages to a drug candidate, including enhanced potency, improved metabolic stability, and reduced off-target effects. The precise three-dimensional arrangement of substituents on this strained ring system is paramount to its interaction with biological targets. Consequently, the stereoselective synthesis of chiral cyclopropane-containing building blocks is a critical endeavor for researchers and drug development professionals. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate stands out as a versatile and valuable chiral synthon in this context, offering a gateway to a diverse array of complex molecular architectures.[1][2] This application note provides a detailed guide to the strategic use of this compound, focusing on key transformations and providing robust protocols for its application in stereoselective synthesis.
The Versatile Synthon: Properties and Advantages
This compound, with its defined trans stereochemistry, offers two key points of functionality: a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, while the hydroxymethyl group serves as a versatile precursor for a range of other functional groups.[1] Its stability and ease of handling make it a valuable component in multi-step synthetic campaigns.[1]
Key Synthetic Transformations: Oxidation of the Hydroxymethyl Group
A pivotal and highly valuable transformation of this compound is the oxidation of its primary alcohol to the corresponding aldehyde. This aldehyde is a versatile intermediate, susceptible to a variety of subsequent stereoselective additions and modifications. Due to the sensitive nature of the cyclopropyl ring and the presence of the Boc-protecting group, mild and selective oxidation conditions are imperative. Two widely employed and effective methods for this transformation are the Swern oxidation and the Pfitzner-Moffatt oxidation.
Protocol 1: Swern Oxidation
The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4] The reaction is known for its high yields and compatibility with a wide range of functional groups.[3]
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.5 eq.) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes.
-
Addition of Alcohol: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture, again ensuring the temperature remains below -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Causality and Insights:
-
The low temperature (-78 °C) is crucial to prevent the decomposition of the reactive intermediate, the chloro(dimethyl)sulfonium chloride.[5]
-
Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination to the aldehyde and malodorous dimethyl sulfide.[3]
-
Careful control of the stoichiometry of oxalyl chloride and DMSO is important to avoid side reactions.
Protocol 2: Pfitzner-Moffatt Oxidation
The Pfitzner-Moffatt oxidation offers an alternative mild method for converting primary alcohols to aldehydes. This procedure employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate DMSO.[6][7] A key advantage is that it can often be run at room temperature, although a common challenge is the removal of the dicyclohexylurea (DCU) byproduct.[8][9]
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and pyridinium trifluoroacetate (0.5 eq.) in a mixture of anhydrous DMSO and anhydrous benzene or toluene.
-
Addition of DCC: To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (3.0 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove any remaining DCU and other impurities.
Causality and Insights:
-
Pyridinium trifluoroacetate acts as a mild acid catalyst to promote the formation of the reactive sulfonium intermediate from DMSO and DCC.[10]
-
The use of a non-polar co-solvent like benzene or toluene can aid in the precipitation of the DCU byproduct.
-
While operable at room temperature, gentle heating may be required for less reactive alcohols. However, for the target substrate, room temperature should be sufficient.[9]
Data Presentation
| Oxidation Method | Key Reagents | Temperature | Typical Yield | Key Advantages & Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | High | Advantages: High yields, wide functional group tolerance.[3] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4] |
| Pfitzner-Moffatt | DMSO, DCC, Pyridinium trifluoroacetate | Room Temp. | Good to High | Advantages: Operable at room temperature.[9] Disadvantages: Removal of dicyclohexylurea byproduct can be challenging.[8] |
Visualization of Key Processes
Swern Oxidation Workflow
Caption: Workflow for the Swern Oxidation Protocol.
Pfitzner-Moffatt Oxidation Mechanism
Caption: Simplified Mechanism of the Pfitzner-Moffatt Oxidation.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the stereoselective synthesis of complex molecules. The oxidation of its primary alcohol to the corresponding aldehyde, as detailed in the Swern and Pfitzner-Moffatt protocols, provides a crucial entry point for further synthetic elaborations. The resulting chiral aldehyde can be engaged in a plethora of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Grignard additions, allowing for the diastereoselective construction of new stereocenters. The continued application of this and related chiral cyclopropyl synthons will undoubtedly fuel innovation in the development of novel therapeutics and agrochemicals.
References
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]
-
Kim, J., et al. (2003). Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides. Archives of Pharmacal Research, 26(11), 887-91. [Link]
-
Activated Dimethyl Sulfoxide. (n.d.). [Link]
-
SynArchive. Pfitzner-Moffatt oxidation. [Link]
-
Wikipedia. Pfitzner–Moffatt oxidation. [Link]
-
Evotec. This compound. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. [Link]
-
Chem-Station. Pfitzner-Moffatt Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3). This valuable building block is a key intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its unique structure, featuring a rigid cyclopropane scaffold, offers precise control over molecular geometry in drug design.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve yields. We will delve into the critical aspects of the synthesis, explaining the causality behind experimental choices to ensure both success and scientific rigor.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: a cyclopropanation reaction and an amine protection step. The order of these steps can be varied, presenting two primary strategic pathways. The choice of strategy often depends on the available starting materials and desired control over stereochemistry.
Caption: Primary synthetic routes to the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. We will focus on the most prevalent and stereochemically critical route: the cyclopropanation of a carbamate-protected allylic alcohol derivative.
Part 1: The Cyclopropanation Reaction
The Simmons-Smith reaction and its variants are the cornerstone for converting alkenes into cyclopropanes with high stereospecificity.[3] For allylic alcohols, the hydroxyl group acts as a powerful directing group, ensuring the methylene unit is added to the same face of the double bond, which is crucial for establishing the desired trans stereochemistry.[4][5]
Q1: My cyclopropanation yield is low. What are the common causes and how can I fix them?
Low yields in Simmons-Smith type reactions often trace back to the activity of the zinc carbenoid reagent.
-
Cause 1: Inactive Zinc Reagent. The reaction occurs on the surface of the zinc metal. If the surface is oxidized or passivated, the formation of the active organozinc carbenoid (ICH₂ZnI) will be inefficient.[6]
-
Solution: Activate the zinc prior to use. The most common method is the preparation of a zinc-copper couple. Alternatively, mechanochemical activation via ball-milling has been shown to be effective, even on a gram scale.[6] Continuous-flow protocols using a packed-bed reactor of a Zn/Cu couple can also enhance reactivity and safety.[7]
-
-
Cause 2: Poor Reagent or Solvent Quality. Diiodomethane is susceptible to degradation by light and can contain impurities. Solvents must be anhydrous, as water will quench the organozinc reagent.
-
Solution: Use freshly distilled or commercially available high-purity diiodomethane. Ensure solvents like dichloromethane (DCM) or diethyl ether are thoroughly dried before use.
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, addition rate, and stoichiometry are critical.
-
Solution: The formation of the zinc carbenoid is often exothermic. Maintain a controlled temperature during the addition of diiodomethane. A slight excess (1.5-2.0 equivalents) of the cyclopropanating agent is typically required.
-
| Parameter | Recommended Condition | Rationale |
| Zinc Source | Zinc-Copper Couple or Activated Zinc Powder | Increases surface area and electronic activity for carbenoid formation.[6] |
| Carbene Source | Diiodomethane (CH₂I₂) / Diethylzinc (Et₂Zn) | CH₂I₂ with Zn(Cu) is the classic Simmons-Smith. Et₂Zn (Furukawa reagent) is often more reactive and reproducible.[3][8] |
| Solvent | Anhydrous DCM, Ether, or Toluene | Must be non-protic and dry to prevent quenching the organometallic reagent. |
| Temperature | 0 °C to Reflux | Varies by substrate. Start at 0 °C and allow to warm to room temperature. Gentle reflux may be needed for less reactive alkenes. |
| Stoichiometry | 1.5 - 2.0 eq. of CH₂I₂ and Zinc | Ensures complete consumption of the starting alkene. |
Q2: The stereoselectivity is poor. I'm getting a mixture of trans and cis isomers. Why?
This is almost always due to the absence or masking of the hydroxyl directing group.
-
Cause: The key to achieving high trans selectivity is the coordination of the allylic alcohol's hydroxyl group to the zinc carbenoid. This coordination delivers the methylene group to the same face of the double bond as the hydroxyl group.[4][5] If the hydroxyl group is protected (e.g., as a benzyl ether) before the cyclopropanation step, this directing effect is lost, leading to poor diastereoselectivity.[9]
-
Solution: Ensure the synthetic strategy involves cyclopropanation of the free allylic alcohol. The Boc-protected amine does not interfere with this hydroxyl-directed pathway.
-
Caption: Hydroxyl group directs the zinc carbenoid.
Part 2: The Boc Protection Step
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, valued for its stability in basic conditions and ease of removal under acidic conditions.[10][11]
Q3: My Boc protection reaction is incomplete or has failed. What went wrong?
Incomplete protection is usually due to suboptimal reaction conditions or reagent stoichiometry.
-
Cause 1: Incorrect Base or pH. The starting amine must be deprotonated to act as a nucleophile. If the reaction medium is not sufficiently basic, the amine salt will be present, which is unreactive.
-
Cause 2: Reagent Quality/Stoichiometry. Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Using an insufficient amount will lead to incomplete conversion.
-
Solution: Use fresh Boc₂O. A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
-
| Reagent System | Solvent | Base | Temperature | Key Advantages |
| Boc₂O | THF / H₂O | NaOH / NaHCO₃ | 0 °C to RT | Standard, robust conditions for primary amines.[11] |
| Boc₂O | DCM or ACN | Triethylamine (TEA), DMAP (cat.) | RT | Anhydrous conditions, good for substrates sensitive to water.[10] |
| Boc₂O | Solvent-free | None (neat) | RT or gentle heat | Environmentally benign, high atom economy.[10] |
Part 3: Purification
Q4: I am having difficulty purifying the final product. What are some effective strategies?
This compound is a crystalline solid, which aids in purification.
-
Strategy 1: Column Chromatography. Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is typically effective. The Boc group and hydroxyl group provide sufficient polarity for good separation from non-polar impurities.
-
Strategy 2: Recrystallization. If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective method for obtaining analytically pure material.
-
Solvent Selection: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Test small batches with solvents like hexane/ethyl acetate, dichloromethane/hexane, or toluene.[13]
-
-
Common Impurities to Monitor:
-
Unreacted Starting Material: (trans-2-aminocyclopropanemethanol).
-
Bis-cyclopropanated species: If starting from a diene.
-
Byproducts from Boc₂O: Such as tert-butanol. These are typically volatile and can be removed under reduced pressure.
-
Experimental Protocols
Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation
(Adapted from general procedures for allylic alcohols)[4][5]
-
To a flame-dried, three-necked flask under an argon atmosphere, add activated zinc-copper couple (2.0 eq.).
-
Add anhydrous dichloromethane (DCM) via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diiodomethane (1.8 eq.) dropwise via syringe over 20 minutes. Stir for an additional 30 minutes at 0 °C.
-
Add a solution of the Boc-protected allylic amine (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite to remove the zinc salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropanated product.
Protocol 2: Boc Protection of an Amine
(Adapted from standard Boc protection protocols)[10][12]
-
Dissolve the amine (e.g., trans-2-aminocyclopropanemethanol, 1.0 eq.) in a mixture of THF and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
References
- Vertex AI Search. (n.d.). This compound.
- Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
- Chem-Impex. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Fumagalli, G., et al. (2020). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). ResearchGate.
- Li, Z., et al. (2024). Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones. PMC.
- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
- Charette, A. B. (2005).
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate.
- Healy, J. R., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. PMC.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Thermo Fisher Scientific. (n.d.). trans-2-(Boc-amino)cyclopropanemethanol, 97%.
- Wang, G. T., & Ganesan, A. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry.
- 3W Pharm. (n.d.). This compound.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses.
- Davis, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate.
- Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Sari, Y., et al. (2018). Synthesis of t-Butyl (2R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support guide for the purification of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3). This document is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the development of novel therapeutics, achieving high purity of this compound is critical for downstream success.[1][2] This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to ensure you obtain your target compound with the desired specifications.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it is essential to understand the physical and chemical properties of this compound. These characteristics directly influence the selection of an appropriate purification method.
| Property | Value | Implication for Purification |
| Appearance | Light yellow thick paste to solid | Suggests that both chromatography and recrystallization are viable options. The solid nature is particularly advantageous for crystallization-based methods. |
| Molecular Weight | 187.24 g/mol | --- |
| Purity (Typical) | ≥ 97% (by GC) | This is a common target purity for commercially available material and a good benchmark for laboratory preparations. |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | Provides a starting point for selecting solvents for both chromatography and recrystallization. |
| Storage | 0-8°C or Room Temperature, sealed from moisture.[1] | Indicates good general stability, but the carbamate linkage can be sensitive to strong acids or bases, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding unprotected trans-(2-hydroxymethyl)cyclopropylamine.
-
Reagents from Boc-Protection: Excess di-tert-butyl dicarbonate (Boc₂O) and its primary byproduct, tert-butanol.
-
Diastereomeric Impurities: The corresponding cis-isomer, tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate, can be a significant impurity if the stereoselectivity of the cyclopropanation or subsequent steps is not optimal.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: My final product is an oil/paste, not a solid. How can I crystallize it?
A2: It is not uncommon for this compound to be isolated as a thick paste or oil, especially if minor impurities are present which can inhibit crystallization. Here are a few techniques to induce solidification:
-
Trituration/Pulping: This is a highly effective method. Add a non-polar solvent in which the compound is poorly soluble (e.g., hexane or pentane) to the oil. Vigorously stir or sonicate the mixture. The solid product should precipitate out, leaving impurities in the solvent.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[3]
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and then slowly evaporate the solvent, perhaps under a gentle stream of nitrogen.
-
High-Vacuum Drying: Removing all traces of residual solvent by drying under high vacuum for an extended period can sometimes promote solidification.
Q3: Can I use distillation for purification?
A3: Distillation is generally not recommended for this compound. The presence of the carbamate and hydroxyl functional groups increases the boiling point significantly and raises the risk of thermal decomposition at the required temperatures. Purification methods like chromatography or recrystallization are much more suitable.
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Poor Separation (Co-elution): The chosen solvent system may not be optimal for separating the product from a key impurity. 2. Column Overloading: Too much crude material was loaded onto the silica gel. 3. Fraction Collection Issues: Fractions were too large, leading to mixing of the product with earlier or later eluting impurities. | 1. Optimize TLC: Systematically test different solvent ratios (e.g., gradients of ethyl acetate in hexane) to achieve better separation on a TLC plate before running the column. 2. Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Collect Smaller Fractions: Especially around the elution point of your product, collect smaller fractions to better isolate the pure compound. |
| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can act as "crystal poisons." 2. Supersaturation: The solution may be supersaturated and require initiation. 3. Incorrect Solvent: The chosen solvent or solvent system is not suitable for crystallization. | 1. Re-purify: If purity is suspect, re-subject the material to column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal, or cooling the solution slowly. 3. Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but poorly soluble when cold. Hexane, heptane, or mixtures of ethyl acetate/hexane are good starting points. |
| Low Yield After Purification | 1. Product Loss on Column: The compound may be highly polar and partially retained on the silica gel. 2. Premature Crystallization: Product crystallized in the funnel or transfer lines during filtration. 3. Volatilization: Loss of product during solvent removal, especially if heating is excessive. | 1. Modify Eluent: Add a small amount of a more polar solvent (e.g., methanol) to the eluent at the end of the chromatography to flush the column. 2. Use Hot Filtration: When performing recrystallization, use a pre-heated funnel and flask to prevent the product from crashing out of solution prematurely.[4] 3. Gentle Solvent Removal: Use a rotary evaporator with a water bath temperature below 40°C and avoid prolonged exposure to high vacuum once the solvent is removed. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most universally applicable method for purifying crude this compound to high purity.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate glassware for column chromatography
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc).
-
Visualize the spots under UV light (if applicable) and by staining with a potassium permanganate solution (which visualizes the alcohol). The product should appear as a distinct spot. Identify the spots corresponding to your product and impurities. The goal is to have an Rf value for your product between 0.2 and 0.4. Adjust the solvent system if necessary.
-
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica cartridge or a glass column packed with ~40-50g of silica is suitable).
-
Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing 2-3 column volumes of the initial elution solvent (e.g., 10% Ethyl Acetate in Hexane) through the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the elution solvent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 10-20% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the eluent (e.g., to 30-40% Ethyl Acetate in Hexane) to elute the product. A step-gradient or a linear gradient can be used.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Place the resulting oil or solid under high vacuum to remove residual solvents.
-
Protocol 2: Purification by Recrystallization/Trituration
This method is ideal if the crude product is already semi-solid and relatively pure (>85-90%) and can be more efficient for larger scales.
Materials:
-
Crude this compound (as a paste or solid)
-
A suitable non-polar solvent (e.g., Hexane, Heptane, or Cyclohexane)
-
Erlenmeyer flask
-
Stir bar or glass rod
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Addition:
-
Place the crude material in an Erlenmeyer flask.
-
Add a small volume of the non-polar solvent (e.g., for 1g of crude, start with 5-10 mL of hexane).
-
-
Trituration:
-
Vigorously stir the mixture with a magnetic stir bar or scrape and crush the material with a glass rod. The goal is to break up the solid and wash the impurities into the solvent.
-
The pure product should remain as a solid, ideally becoming more crystalline and free-flowing.
-
Continue this process for 15-30 minutes at room temperature.
-
-
Cooling (Optional):
-
To maximize the recovery of the solid, cool the flask in an ice-water bath for an additional 15-20 minutes with continued stirring.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid cake with a small amount of the ice-cold non-polar solvent to remove any remaining surface impurities.
-
-
Drying:
-
Allow the solid to air-dry on the filter for a few minutes to remove the bulk of the solvent.
-
Transfer the solid to a clean, pre-weighed container and dry it under vacuum to a constant weight. A patent for a related Boc-protected derivative describes drying at 60°C under reduced pressure, which can be a starting point if thermal stability is confirmed.[3]
-
Workflow Visualization
To assist in selecting the appropriate purification strategy, the following decision tree illustrates the logical workflow based on the nature of the crude product.
Caption: Decision workflow for selecting a purification method.
References
-
J&K Scientific. this compound | 170299-53-3.[Link]
-
Evolva. Buy this compound (EVT-1512994) | 177472-54-7.[Link]
- Google Patents.Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
MIT Digital Lab Techniques Manual. Recrystallization.[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
- Parikh, N., et al.Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1998.
- Google Patents.
- Google Patents.
Sources
Technical Support Center: Synthesis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable carbamate derivative. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final product, a critical factor for its application in pharmaceutical and chemical research.[1]
Understanding the Synthesis: A Quick Overview
The synthesis of this compound typically involves a two-step process:
-
Cyclopropanation: Formation of the cyclopropyl ring, often achieved through a Kulinkovich reaction or a variation thereof.[2][3][4][5] This reaction utilizes a Grignard reagent and a titanium(IV) alkoxide catalyst to convert an appropriate ester into a cyclopropanol derivative.[2][3][4][5]
-
Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine of the cyclopropyl intermediate. This is commonly accomplished using di-tert-butyl dicarbonate (Boc₂O).[6][7]
Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will address these issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Synthetic Pathway and Impurity Hotspots
The following diagram illustrates a common synthetic route and highlights the key stages where impurities are likely to be introduced.
Caption: Synthetic pathway highlighting impurity formation stages.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis.
Part 1: The Kulinkovich Reaction
Question 1: My NMR spectrum shows a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the Kulinkovich reaction?
Answer: The formation of the undesired cis-isomer is a common challenge.[8][9] The diastereoselectivity of the Kulinkovich reaction can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the desired trans-isomer. Experiment with temperatures ranging from -78°C to 0°C.
-
Grignard Reagent: The nature of the Grignard reagent can impact selectivity. Using bulkier Grignard reagents may enhance stereocontrol.[2]
-
Titanium Catalyst: The choice of titanium alkoxide can also play a role. While Ti(OiPr)₄ is common, other titanium sources might offer improved selectivity in your specific system.
-
Substrate Structure: The steric and electronic properties of your ester substrate will inherently influence the stereochemical outcome.
Troubleshooting Tip: If you consistently obtain a mixture of isomers, purification by column chromatography is often necessary. The polarity difference between the cis and trans isomers is typically sufficient for separation on silica gel.
Question 2: I observe several unidentified byproducts in my crude reaction mixture after the Kulinkovich step. What are the likely sources?
Answer: Extraneous peaks in your analytical data can often be traced back to side reactions involving the Grignard reagent or the titanium catalyst.
-
Ethene Formation: A known side reaction in the Kulinkovich reaction is the formation of ethene, which can lead to other downstream products.[2][4] This is more prevalent when the ratio of the Grignard reagent to the titanium catalyst is not optimal.
-
Grignard Reagent Quality: The purity of your Grignard reagent is crucial. Impurities in the magnesium or the alkyl halide used for its preparation can lead to the formation of undesired byproducts.[10] It is advisable to use freshly prepared Grignard reagent from high-purity starting materials.
-
Titanium(III) Species: A non-productive side reaction can lead to the formation of titanium(III) species, which can catalyze other unwanted reactions.[2]
Troubleshooting Tip: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to minimize side reactions. The quality of your solvents and reagents is paramount.
Part 2: The Boc Protection Step
Question 3: After Boc protection, I see a significant amount of unreacted di-tert-butyl dicarbonate in my product. How can I remove it?
Answer: Excess di-tert-butyl dicarbonate (Boc₂O) is often used to drive the reaction to completion. However, its removal can be challenging due to its non-polar nature.
-
Aqueous Workup: A simple aqueous workup is often insufficient to remove all the unreacted Boc₂O.
-
Chromatography: Flash column chromatography is an effective method for removing Boc₂O. Eluting with a non-polar solvent like hexanes first can help wash away the Boc₂O before eluting your more polar product.[11]
-
Chemical Quenching: You can add a nucleophilic amine, such as imidazole or diethylaminoethylamine, to the reaction mixture after the desired reaction is complete to consume the excess Boc₂O.[7] The resulting byproducts are typically more polar and easier to remove during an aqueous workup.
Question 4: My mass spectrometry results indicate the presence of a di-Boc protected product. How can I avoid this?
Answer: The formation of a di-Boc adduct, where both the primary amine and the hydroxyl group are protected, can occur, especially with prolonged reaction times or a large excess of Boc₂O and a strong base.
-
Stoichiometry Control: Carefully control the stoichiometry of Boc₂O. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Base Selection: Using a milder base, such as sodium bicarbonate, instead of stronger bases like triethylamine or DMAP, can help minimize the O-Boc protection.
Troubleshooting Tip: If di-Boc formation is a persistent issue, consider protecting the hydroxyl group first with a different protecting group that can be selectively removed later.
Question 5: I'm concerned about the stability of the Boc group during workup and purification. What conditions should I avoid?
Answer: The Boc group is generally stable to basic and nucleophilic conditions but is labile to acid.[6]
-
Acidic Workup: Avoid acidic workup conditions (pH < 4) as this can lead to premature deprotection. If an acidic wash is necessary, use a dilute acid and perform the wash quickly at low temperatures.
-
Silica Gel Chromatography: While generally stable on silica gel, prolonged exposure or the use of acidic eluents can cause some degradation. It is good practice to neutralize the silica gel with a small amount of triethylamine in the eluent if your product is particularly sensitive.
-
Storage: Store the final product in a cool, dry place to prevent slow hydrolysis over time.
Summary of Common Impurities
| Impurity | Potential Source | Recommended Analytical Method | Troubleshooting & Purification |
| cis-isomer of the product | Incomplete diastereoselectivity in the Kulinkovich reaction. | ¹H NMR, ¹³C NMR, Chiral HPLC | Optimize reaction conditions (temperature, reagents). Separation by flash column chromatography.[12][13] |
| Grignard-related byproducts | Impurities in Grignard reagent; side reactions. | GC-MS, LC-MS | Use high-purity, freshly prepared Grignard reagent. Perform reaction under inert conditions. Purification by column chromatography.[10] |
| Unreacted Di-tert-butyl dicarbonate | Excess reagent used in Boc protection. | TLC, ¹H NMR | Chemical quenching with a nucleophilic amine.[7] Purification by flash column chromatography (elute with non-polar solvent first).[11] |
| Di-Boc protected product | Over-reaction during Boc protection. | LC-MS, ¹H NMR | Control stoichiometry and reaction time. Use a milder base. Separation by column chromatography. |
| tert-Butyl carbamate | Hydrolysis of di-tert-butyl dicarbonate. | LC-MS | Aqueous workup. |
| Deprotected amine | Acidic conditions during workup or purification. | TLC, LC-MS | Avoid acidic conditions. Neutralize silica gel for chromatography. |
Experimental Protocols
Protocol 1: Removal of Excess Di-tert-butyl dicarbonate with Imidazole
-
Once the Boc protection reaction is complete (as monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the excess Boc₂O) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous HCl solution (e.g., 1 M HCl).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Guidance for Chromatographic Purification
-
Column Packing: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System: A common eluent system for this compound is a gradient of ethyl acetate in hexanes or dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
-
Elution:
-
To remove non-polar impurities like unreacted Boc₂O, start with a low polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent to elute the desired product.
-
The cis-isomer, if present, will likely have a slightly different retention time than the trans-isomer, allowing for their separation.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Reaction of ethylmagnesium bromide with carboxylic acid esters in the presence of tetraisopropoxytitanium. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
- Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1972). New Method to Prepare N-t-Butoxycarbonyl Derivatives and the Corresponding Sulfur Analogs from Di-t-Butyl Dicarbonate or Di-t-Butyl Dithiol Dicarbonates and Amino Acids. Proceedings of the National Academy of Sciences, 69(3), 730-732.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5573-5585.
- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids as catalysts for N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 76(17), 7132–7140.
- Shankaran, K., & Ganem, B. (1983). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Tetrahedron Letters, 24(28), 2871-2874.
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Cha, J. K., & Kulinkovich, O. G. (2012).
- de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Reddit. (2019, March 8). Cis and Trans NMR splitting. r/chemhelp. Retrieved from [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
-
ResearchGate. (2005). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers.
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Reddit. (2015, April 2). I'm having trouble getting a decent yield on the Kulinkovich reaction.... r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing di-tertiary-butyl dicarbonate.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE | 170299-61-3 [m.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Stability issues with Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate under acidic/basic conditions
Welcome to the technical support center for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under various experimental conditions.
Introduction
This compound is a valuable intermediate in pharmaceutical and chemical research, prized for its unique cyclopropyl structure that imparts desirable properties to target molecules.[1][2] The presence of both a Boc-protected amine and a primary alcohol offers a wide range of synthetic possibilities. However, the strained cyclopropane ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group can present stability challenges under certain acidic and basic conditions. Understanding these limitations is crucial for successful and reproducible experimental outcomes.
This guide provides a structured approach to identifying, understanding, and overcoming common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Acidic Conditions
Question 1: I'm observing incomplete Boc deprotection with Trifluoroacetic Acid (TFA). What could be the cause?
Answer:
Incomplete Boc deprotection is a common issue that can stem from several factors. The mechanism of Boc deprotection with TFA involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]
Several factors can influence the efficiency of this process:
-
Insufficient TFA Concentration or Reaction Time: While neat TFA can be used, a common and often more effective method is to use a solution of 25-55% TFA in a solvent like Dichloromethane (DCM).[4][5] For some substrates, longer reaction times (e.g., 2 hours or more) may be necessary for complete deprotection.[4]
-
Inadequate Solvent Swelling (for solid-phase synthesis): If the reaction is performed on a solid support, insufficient swelling of the resin can limit the access of TFA to the substrate, leading to incomplete deprotection.[5]
-
Reaction Temperature: Most Boc deprotections are carried out at room temperature.[4] While gentle heating can sometimes drive the reaction to completion, it may also promote side reactions.
Troubleshooting Steps:
-
Optimize TFA Concentration: If using a dilute solution of TFA, consider increasing the concentration or using neat TFA. A study comparing 55% TFA/DCM and 100% TFA for Boc deprotection in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that solvent choice is critical.[5]
-
Extend Reaction Time: Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) and extend the reaction time until the starting material is fully consumed.
-
Ensure Proper Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize contact between the reagent and the substrate.
Question 2: After acidic workup of my Boc-deprotection reaction, I'm seeing unexpected byproducts. What are the likely side reactions?
Answer:
The primary byproduct concern during acidic Boc deprotection is the alkylation of nucleophilic sites on your molecule by the liberated tert-butyl cation.[6][7] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this side reaction.[6][7]
Another potential issue, particularly with cyclopropylmethyl systems, is the possibility of ring-opening or rearrangement reactions under strongly acidic conditions, which can be initiated by the formation of a carbocation intermediate.[8]
Mitigation Strategies:
-
Use of Scavengers: To prevent t-butylation, it is highly recommended to add a scavenger to the reaction mixture. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
1,2-Ethanedithiol (EDT)
-
-
Milder Acidic Conditions: If side reactions persist, consider using milder acidic conditions. While TFA is common, other acids like HCl in an organic solvent (e.g., dioxane, methanol) or p-toluenesulfonic acid can also be effective for Boc deprotection.[3]
Experimental Protocol: Standard Boc Deprotection with TFA
| Step | Procedure |
| 1 | Dissolve the Boc-protected substrate in Dichloromethane (DCM). |
| 2 | Add a scavenger (e.g., triethylsilane, 1-2 equivalents). |
| 3 | Add Trifluoroacetic Acid (TFA) (typically 25-50% v/v) to the solution. |
| 4 | Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. |
| 5 | Upon completion, remove the volatiles in vacuo. |
| 6 | Co-evaporate with a solvent like toluene to remove residual TFA. |
| 7 | Proceed with the next step or perform an appropriate workup to isolate the product. |
Basic Conditions
Question 3: Is the carbamate bond in this compound stable to basic conditions?
Answer:
Generally, the Boc protecting group is considered stable under basic conditions.[9][10] However, strong bases can induce hydrolysis of the carbamate, although this typically requires more forcing conditions than acidic cleavage. The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.[11][12]
Factors influencing stability under basic conditions:
-
Base Strength and Concentration: Stronger bases (e.g., NaOH, KOH) at higher concentrations will promote hydrolysis more readily than weaker bases (e.g., carbonates, amines).
-
Temperature: As with most reactions, increasing the temperature will accelerate the rate of hydrolysis.
-
Solvent: The choice of solvent can influence the solubility and reactivity of both the substrate and the base.
General Guidance:
For most applications requiring basic conditions (e.g., reactions involving the hydroxyl group), the Boc group will remain intact, especially when using milder bases like triethylamine, diisopropylethylamine, or potassium carbonate at room temperature. If your experimental design necessitates the use of strong, hot basic solutions, you should anticipate some degree of Boc group cleavage.
Question 4: Can the primary alcohol be deprotonated without affecting the Boc group?
Answer:
Yes, the primary alcohol is significantly more acidic than the N-H proton of the carbamate and can be selectively deprotonated using a suitable base. This allows for subsequent reactions at the hydroxyl position, such as etherification or esterification.
Recommended Bases for Selective Deprotonation:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Lithium diisopropylamide (LDA)
These strong, non-nucleophilic bases will deprotonate the alcohol to form the corresponding alkoxide, which can then be reacted with an electrophile. The Boc group is generally stable to these conditions, particularly at lower temperatures.
Experimental Workflow: Alkylation of the Hydroxyl Group
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Base-Catalyzed Carbamate Hydrolysis
The hydrolysis of carbamates under basic conditions is a slower process compared to acid-catalyzed deprotection.
Caption: General mechanism for the base-catalyzed hydrolysis of a carbamate. [11][13]
References
- Vertex AI Search. (n.d.). Buy this compound (EVT-1512994) | 177472-54-7.
- ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5.
- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb....
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
- Benchchem. (n.d.). Navigating the Stability of Boc-D-Cyclopropylalanine-DCHA: A Technical Guide.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Chem-Impex. (n.d.). This compound.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- PubMed. (1993, June). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.
- J&K Scientific. (n.d.). This compound | 170299-53-3.
- PubChem. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate.
- Chem-Impex. (n.d.). tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Pharmaffiliates. (n.d.). tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate.
- Thieme. (2023, March 9). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Michigan State University. (n.d.). Rearrangement.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Chemicalbook. (n.d.). TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE.
- PubMed. (2007, April 18). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110).
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- PubMed Central. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide.
- Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. As a versatile intermediate in pharmaceutical and agrochemical research, its efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Core Synthetic Challenge
The synthesis of this compound, CAS Number 170299-53-3, involves the careful orchestration of stereochemistry and functional group manipulation.[3] The primary challenges lie in achieving high diastereoselectivity for the trans isomer, ensuring complete functional group transformations (e.g., reduction and protection), and devising effective purification strategies for a molecule with both polar and non-polar characteristics.
A common synthetic approach begins with a cyclopropanecarboxylic acid derivative, which is then subjected to reduction and amination/protection steps. The following guide addresses common pitfalls encountered along such a pathway.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and a series of actionable steps for optimization.
Question 1: My cyclopropanation reaction is resulting in low yield and a mixture of stereoisomers. How can I improve the yield and increase the selectivity for the trans product?
Answer: Low yield and poor stereoselectivity in cyclopropanation are common but addressable issues. The outcome is highly dependent on the chosen method (e.g., Simmons-Smith, or metal-catalyzed decomposition of a diazo compound) and reaction conditions.
-
Mechanistic Insight: Cyclopropanation reactions involving carbenes or carbenoids are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[4][5] The formation of cis and trans products arises from the stereochemistry of the alkene precursor or lack of facial selectivity during the carbene addition. The trans isomer is often thermodynamically more stable due to reduced steric strain.
-
Troubleshooting Steps:
-
Reagent Purity and Activation: For Simmons-Smith reactions, the activity of the zinc-copper couple is critical.[6] Ensure the zinc is freshly activated. For catalytic reactions using diazo compounds, the purity of the diazo reagent and the choice of metal catalyst (e.g., Rh(II) or Cu(I) complexes) can dramatically influence yield and selectivity.[7]
-
Control of Stoichiometry: Ensure the alkene is not the limiting reagent unless you are trying to minimize side reactions involving the carbene, such as C-H insertion.[4] A slight excess of the cyclopropanating agent is often used.
-
Temperature Control: These reactions are often exothermic. Running the reaction at lower temperatures can improve selectivity by favoring the kinetic product or preventing side reactions. Conversely, some sluggish reactions may require gentle heating.
-
Solvent Choice: The choice of solvent can impact the solubility of reagents and the stability of intermediates. For Simmons-Smith, ethereal solvents like diethyl ether or dichloromethane are common.
-
Starting Material: If your synthesis starts from an alkene, ensure it is predominantly the E-isomer to favor the formation of the trans-cyclopropane.
-
Question 2: The reduction of the carboxylic acid/ester functional group to the primary alcohol is incomplete. How can I drive the reaction to completion?
Answer: The reduction of a carboxylic acid or its ester derivative on a sterically hindered cyclopropane ring to a primary alcohol requires a potent reducing agent.
-
Mechanistic Insight: Carboxylic acids and esters are less reactive towards nucleophilic reducing agents than aldehydes or ketones. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[8] A powerful hydride donor like Lithium aluminum hydride (LiAlH₄) is necessary. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol.[8]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use LiAlH₄. Ensure it is fresh and has not been deactivated by moisture.
-
Solvent and Conditions: The reaction must be performed under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether.[9] Any moisture will quench the LiAlH₄.
-
Stoichiometry: For a carboxylic acid, at least two equivalents of hydride are consumed (one for deprotonation, one for reduction). It is common to use a 1.5 to 2-fold excess of LiAlH₄ relative to the ester to ensure the reaction goes to completion.
-
Temperature and Reaction Time: While the initial addition of the substrate to the LiAlH₄ slurry is often done at 0 °C to control the exothermic reaction, the reaction may need to be heated to reflux for several hours to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up Procedure: A careful work-up (e.g., Fieser work-up with sequential addition of water, NaOH solution, and more water) is crucial to quench excess LiAlH₄ and precipitate aluminum salts, making the product extraction easier.
-
Question 3: The Boc protection step is sluggish, and I'm observing unreacted amine or side products after work-up. What can I do to optimize this?
Answer: Incomplete Boc protection of the primary amine can stem from issues with basicity, solubility, or reactivity of the protecting agent.
-
Mechanistic Insight: The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[10] A base is typically required to deprotonate the resulting ammonium intermediate or the starting amine to increase its nucleophilicity. The byproduct, tert-butyl carbonate, can decompose into CO₂ and tert-butanol.[10]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For aqueous conditions, a base like sodium hydroxide or sodium bicarbonate is common.[11] For anhydrous conditions in solvents like THF or acetonitrile, an organic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used. DMAP is a particularly effective catalyst.[11]
-
Solvent System: The amine precursor may have poor solubility in purely organic solvents. A biphasic system (e.g., Dichloromethane/water or THF/water) can be effective.
-
Stoichiometry of Boc₂O: Use a slight excess (1.1 to 1.3 equivalents) of Boc₂O to ensure all the amine is consumed.
-
Reaction Monitoring: Monitor the reaction by TLC. The Boc-protected product will be significantly less polar than the starting amine. If the reaction stalls, consider adding more base or Boc₂O.
-
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Condition C (Catalytic) |
| Solvent | Dioxane/Water | Tetrahydrofuran (THF) | Acetonitrile (MeCN) |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (TEA) | 4-DMAP (catalytic) |
| Temp (°C) | 25 | 25-40 | 25 |
| Typical Yield | Good to Excellent | Good | Excellent |
| Notes | Good for amine salts. | Requires anhydrous conditions. | Very efficient, but DMAP is toxic. |
| Table 1: Comparison of common Boc protection conditions. |
Question 4: I'm having difficulty with the final purification. The product seems to be partially water-soluble, and column chromatography gives poor separation.
Answer: Purifying a molecule with a polar alcohol group and a greasy Boc group can be challenging.
-
Insight: The compound's amphiphilic nature can lead to streaking on silica gel columns and partial solubility in both aqueous and organic layers during an extraction.
-
Troubleshooting Steps:
-
Extraction: When performing an aqueous work-up, your product may be partially soluble in the aqueous layer. It is good practice to back-extract the aqueous layer with a solvent like ethyl acetate or dichloromethane to recover any dissolved product.[12]
-
Column Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Additive: Adding a small amount (0.5-1%) of triethylamine to the eluent can deactivate acidic sites on the silica gel, preventing streaking of the amine-containing product (if deprotection occurred) or other basic impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/pentane.
-
Acid-Base Wash: If you have non-polar, non-basic impurities, you can dissolve your crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract basic impurities, then wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Be cautious, as prolonged exposure to strong acid can begin to cleave the Boc group.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the trans stereochemistry of my final product? A: The most definitive method is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. For a trans-1,2-disubstituted cyclopropane, the coupling constant (³J) between the two vicinal protons on the ring is typically smaller (around 4-6 Hz) than for the cis isomer (around 7-10 Hz). A Nuclear Overhauser Effect (NOE) experiment can also be used to confirm the spatial relationship between the substituents.
Q: How stable is this compound? A: The compound is generally stable under neutral and basic conditions. However, the Boc protecting group is labile to strong acids (e.g., trifluoroacetic acid, strong HCl).[13][14] It should be stored in a cool, dry place. The cyclopropane ring itself is strained but generally stable under typical synthetic conditions, though it can be susceptible to ring-opening by certain transition metals or under harsh hydrogenation conditions.
Q: Are there viable alternatives to the Boc protecting group for this synthesis? A: Yes, other protecting groups can be used. The carboxybenzyl (Cbz) group is a common alternative, which is stable to acids but can be removed by catalytic hydrogenation. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and offers an orthogonal protection strategy to the acid-labile Boc group.[14] The choice depends on the planned subsequent reaction steps.
Visualizing Workflows
A systematic approach is key to troubleshooting. The following diagrams illustrate logical workflows for addressing common experimental challenges.
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: A decision tree for selecting an appropriate purification strategy.
References
- Vertex AI Search Result. (n.d.). Buy this compound (EVT-1512994) | 177472-54-7.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- Chem-Impex. (n.d.). Boc-1-aminocyclopropane-1-carboxylic acid.
- J&K Scientific. (n.d.). This compound | 170299-53-3.
- Chem-Impex. (n.d.). This compound.
- Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
- Science of Synthesis. (n.d.). Cyclopropanation Reactions.
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Wikipedia. (n.d.). Cyclopropanation.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Organic Syntheses. (n.d.). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Chem-Impex. (n.d.). tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Welcome to the technical support guide for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3). As a Senior Application Scientist, my goal is to provide you with the technical insights and practical advice necessary to ensure the successful handling, storage, and application of this versatile chemical intermediate in your research. This guide is structured to address common questions and troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
This section covers the fundamental properties, proper storage, and safe handling procedures for this compound.
Q1: What are the key chemical and physical properties of this compound?
This compound is a carbamate derivative widely used as a building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[1][2] Its structure, featuring a cyclopropane ring, a hydroxymethyl group, and a tert-butyl carbamate (Boc) protecting group, offers unique reactivity and stereochemical properties.[1]
Summary of Properties:
| Property | Value | Source(s) |
| CAS Number | 170299-53-3 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Light yellow thick paste to solid | [2] |
| Purity | Typically ≥97% (GC) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol.[1] | [1] |
Q2: What are the recommended long-term storage conditions?
Proper storage is critical to maintain the integrity and purity of the compound.
Recommended Storage Protocol:
-
Temperature: Store at 0-8°C for long-term stability.[2]
-
Container: Keep the container tightly closed to prevent moisture ingress.[3]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[3] For highly sensitive applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) after opening is advisable to minimize exposure to moisture and air.
-
Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents.[1][4]
The primary reason for these precautions is the compound's sensitivity to moisture, which can lead to hydrolysis of the carbamate group.[1] Storing at refrigerated temperatures slows down potential degradation pathways.
Q3: What are the primary safety and handling precautions?
According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Adherence to standard laboratory safety protocols is mandatory.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes or dust.[3][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
Q4: What are the main applications of this compound?
This carbamate is a valuable intermediate due to its unique structural features.[2]
-
Pharmaceutical Development: It serves as a key building block in the synthesis of complex molecules, especially those targeting neurological disorders.[2][6] The cyclopropyl ring provides conformational rigidity, while the carbamate and hydroxyl groups offer sites for further chemical modification.
-
Agrochemical Chemistry: It is used in the formulation of novel agrochemicals, contributing to pest control solutions.[2][6]
-
Biochemical Research: The compound is employed in studies involving enzyme inhibition and protein interactions.[2][6]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing logical steps to identify and resolve them.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield is a common issue that can often be traced back to reagent quality or reaction conditions. The flowchart below outlines a systematic approach to troubleshooting this problem.
Sources
Technical Support Center: Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a critical building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1][2] Its unique structure, featuring a strained cyclopropyl ring, a primary alcohol, and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents a distinct set of challenges during chemical characterization. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions to support researchers in obtaining accurate and reproducible analytical data.
Frequently Asked Questions (FAQs)
Q1: My freshly received sample of this compound is a thick paste or semi-solid, not a crystalline powder. Is it impure?
A1: Not necessarily. The physical appearance of this compound is often described as a light yellow thick paste or solid.[2] Due to its molecular structure, which can hinder efficient crystal lattice packing, and its relatively low molecular weight (187.24 g/mol ), it may not present as a free-flowing crystalline solid at room temperature.[3] Always verify the purity using the analytical techniques described below before assuming the material is of poor quality. For handling, gently warming the container to 30-40°C can reduce viscosity for easier weighing and dissolution.
Q2: I am seeing more signals than expected in the ¹H NMR spectrum. What could be the cause?
A2: There are several potential reasons for unexpected complexity in the NMR spectrum:
-
Diastereomeric Impurity: The most common impurity is the cis-isomer, tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate. Its synthesis can sometimes yield a mixture of diastereomers. The spatial arrangement of the substituents on the cyclopropane ring will be different, leading to a distinct set of NMR signals.
-
Residual Solvents: Check for common synthesis and purification solvents (e.g., benzene, hexane, ethyl acetate, dichloromethane) which may be trapped in the viscous sample.
-
Degradation: The carbamate group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of trans-(2-hydroxymethyl)cyclopropylamine. Ensure your NMR solvent is neutral and dry.
Q3: My mass spectrometry results show a very weak or absent molecular ion peak. How can I confirm the mass?
A3: This is a classic challenge associated with molecules containing a Boc-protecting group. The tert-butyl carbamate moiety is highly prone to fragmentation. Under high-energy ionization methods like Electron Impact (EI), the molecular ion is often unstable. You will likely observe prominent fragment ions corresponding to the loss of the tert-butyl group or the entire Boc group. To confirm the molecular weight, using a soft ionization technique is crucial.
-
Recommended Action: Employ Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much more likely to yield the protonated molecular ion [M+H]⁺ at m/z 188.2 or the sodium adduct [M+Na]⁺ at m/z 210.2.
Troubleshooting Guide: Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complexity of the cyclopropyl ring system often leads to misinterpretation of NMR spectra.
Problem: Overlapping and complex multiplets in the 0.5-1.5 ppm region of the ¹H NMR spectrum, making proton assignment difficult.
Root Cause: The protons on the cyclopropane ring (CH and CH₂) are diastereotopic and exhibit strong geminal and vicinal coupling. This results in complex, second-order splitting patterns that are not easily interpreted at lower field strengths.
Solutions & Protocols:
-
Increase Magnetic Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase chemical shift dispersion, potentially resolving the overlapping multiplets into more interpretable patterns.
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. It is invaluable for tracing the connectivity from the hydroxymethyl protons (CH₂-O) to the cyclopropyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignment of the cyclopropyl CH and CH₂ signals in the ¹H spectrum by linking them to their corresponding signals in the ¹³C spectrum.
-
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / Notes |
| C(CH₃)₃ | ~1.45 | ~28.4 | s, 9H (Sharp singlet for the tert-butyl group) |
| -O-C (CH₃)₃ | N/A | ~79.0 | s (Quaternary carbon of the Boc group) |
| C=O | N/A | ~156.0 | s (Carbamate carbonyl) |
| CH₂-O | ~3.5-3.7 | ~63.0 | m, 2H (Methylene protons of the hydroxymethyl group) |
| NH | ~4.5-5.5 | N/A | br s, 1H (Broad singlet, position is solvent dependent) |
| Cyclopropyl CH | ~2.5-2.8 | ~35.0 | m, 1H (Methine proton attached to the carbamate) |
| Cyclopropyl CH | ~1.0-1.3 | ~25.0 | m, 1H (Methine proton attached to the hydroxymethyl) |
| Cyclopropyl CH₂ | ~0.5-0.9 | ~15.0 | m, 2H (Methylene protons on the ring) |
Note: These are predicted values. Actual shifts can vary based on solvent and concentration.
Caption: Troubleshooting workflow for complex NMR spectra.
Mass Spectrometry (MS)
Problem: Absence of the molecular ion peak [M]⁺ and observing unexpected dominant ions in the mass spectrum.
Root Cause: The tert-butyloxycarbonyl (Boc) group is a thermolabile and fragmentation-prone moiety. The charge is often not stabilized on the full molecule.
Common Fragmentation Pathways:
-
Loss of Isobutylene: [M - C₄H₈]⁺ → m/z 131. This occurs via a McLafferty-type rearrangement, leading to the loss of a neutral isobutylene molecule (56 Da).
-
Loss of the Boc Group: [M - C₅H₉O₂]⁺ → m/z 87. This involves the complete loss of the Boc group (101 Da), often observed as the base peak.
-
Loss of the tert-butyl radical: [M - C₄H₉]⁺ → m/z 130.
Sources
Navigating the Synthesis and Modification of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This guide is designed to provide in-depth, field-proven insights into the common synthetic transformations involving this versatile building block, with a focus on troubleshooting potential issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Section 1: Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound is a key functional handle for further elaboration. Its oxidation to the corresponding aldehyde, Tert-butyl trans-(2-formyl)cyclopropylcarbamate, is a critical step in many synthetic routes. The Swern oxidation is a widely used method for this transformation due to its mild conditions and high efficiency. However, challenges can arise.
FAQ 1: My Swern oxidation of this compound is resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve it?
Low yields in a Swern oxidation can stem from several factors, often related to the stability of the reagents and intermediates.
Potential Causes and Solutions:
-
Decomposition of the Activating Agent: The chloro(dimethyl)sulfonium chloride, formed from dimethyl sulfoxide (DMSO) and oxalyl chloride, is thermally unstable and moisture-sensitive.[1] It is crucial to maintain a reaction temperature of -78 °C (dry ice/acetone bath) during its formation and subsequent reaction with the alcohol. Allowing the temperature to rise prematurely can lead to the decomposition of this key intermediate.
-
Incomplete Reaction: The oxidation of sterically hindered alcohols, or in some cases, primary alcohols that are poor substrates, may be sluggish at -78 °C. After the addition of the alcohol, allowing the reaction to stir for a sufficient time (e.g., 30-60 minutes) before the addition of the triethylamine base is important. For particularly stubborn reactions, a slight increase in temperature to -60 °C after the alcohol addition may be beneficial, but this should be done with caution to avoid side reactions.[2]
-
Side Reactions: At elevated temperatures, a common side reaction is the formation of a methylthiomethyl (MTM) ether via a Pummerer rearrangement.[1] Strict temperature control is the primary way to avoid this.
-
Moisture Contamination: All reagents and glassware must be scrupulously dried. Water will react with the oxalyl chloride and the activated DMSO species, quenching the reaction.
Troubleshooting Workflow for Low Yield in Swern Oxidation:
Caption: Troubleshooting workflow for low yield in Swern oxidation.
FAQ 2: I am observing an unexpected byproduct in my Swern oxidation. How can I identify and minimize it?
The most common byproduct, other than those from decomposition, is the epimerization of the α-carbon to the newly formed carbonyl, although this is not a concern for the oxidation of a hydroxymethyl group. A more relevant side product is the aforementioned MTM ether.
Identification and Mitigation of MTM Ether Formation:
-
Identification: The MTM ether will have a characteristic singlet in the 1H NMR spectrum around δ 4.5-5.0 ppm, corresponding to the -S-CH2-O- protons. Its mass will also be detectable by GC-MS or LC-MS.
-
Mitigation: The primary cause of MTM ether formation is allowing the reaction temperature to rise above -60 °C before the addition of the triethylamine base.[1] Maintaining strict temperature control throughout the activation and alcohol addition steps is paramount.
Table 1: Recommended Reaction Conditions for Swern Oxidation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C (Dry ice/acetone) | Ensures stability of the activated DMSO species and minimizes side reactions.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions.[2] |
| Stoichiometry | Alcohol (1 eq), Oxalyl Chloride (1.5-2 eq), DMSO (2-3 eq), Triethylamine (3-5 eq) | Ensures complete activation and subsequent elimination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
Section 2: Boc Deprotection of Cyclopropylamine Derivatives
The tert-butoxycarbonyl (Boc) protecting group is commonly removed under acidic conditions. However, the resulting cyclopropylmethylamine cation is highly susceptible to rearrangement, posing a significant challenge in this deprotection step.
FAQ 3: During the Boc deprotection of my Tert-butyl trans-(2-formyl)cyclopropylcarbamate derivative, I am getting a mixture of products, including what appear to be cyclobutyl and homoallyl species. Why is this happening and how can I prevent it?
This is a classic issue when dealing with cyclopropylmethyl systems. The cyclopropylmethyl cation is notoriously unstable and readily rearranges to the more stable cyclobutyl and homoallyl cations.[3]
Understanding the Rearrangement:
The high degree of ring strain in the three-membered cyclopropane ring drives this rearrangement. The carbocation formed upon protonation and loss of the Boc group is stabilized by the adjacent cyclopropyl ring through hyperconjugation, but this is often not enough to prevent rearrangement.[4]
Sources
Validation & Comparative
A Researcher's Guide to Tert-butyl (2-hydroxymethyl)cyclopropylcarbamate: A Comparative Analysis of Cis and Trans Isomers
In the landscape of modern drug discovery and medicinal chemistry, the cyclopropylamine motif stands out as a privileged scaffold.[1][2][3][4][5] Its rigid, three-membered ring introduces conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. Among the vast array of cyclopropylamine building blocks, tert-butyl (2-hydroxymethyl)cyclopropylcarbamate isomers are particularly valuable intermediates.[6][7][8][9] However, the critical difference in the spatial arrangement of the hydroxymethyl and carbamate groups—termed cis and trans isomerism—gives rise to distinct chemical behaviors and applications.
This guide provides an in-depth, objective comparison of the cis and trans isomers of tert-butyl (2-hydroxymethyl)cyclopropylcarbamate. We will delve into their structural nuances, comparative properties, stereoselective synthesis, and applications, supported by experimental data and established scientific principles to empower researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties: A Tale of Two Geometries
The fundamental difference between the cis and trans isomers lies in the relative orientation of the substituents on the cyclopropane ring. In the cis isomer, the bulky tert-butylcarbamate and the hydroxymethyl groups reside on the same face of the ring, leading to increased steric hindrance. Conversely, the trans isomer places these groups on opposite faces, resulting in a more linear and sterically relaxed conformation. This geometric disparity has profound implications for their physical properties.
Generally, trans isomers tend to pack more efficiently into a crystal lattice, often resulting in higher melting points and lower solubility compared to their cis counterparts.[10] The closer proximity of the polar amine and hydroxyl groups in the cis isomer can lead to intramolecular hydrogen bonding, which may influence its conformational preferences and reactivity.
| Property | Tert-butyl trans -(2-hydroxymethyl)cyclopropylcarbamate | Tert-butyl cis -(2-hydroxymethyl)cyclopropylcarbamate | Rationale for Difference |
| CAS Number | 177472-54-7[8] | 170299-61-3[7][9] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₉H₁₇NO₃[8] | C₉H₁₇NO₃[9][11] | Identical as they are isomers. |
| Molecular Weight | 187.24 g/mol [8] | 187.24 g/mol [9][11] | Identical as they are isomers. |
| Stereochemistry | Substituents on opposite faces of the ring. | Substituents on the same face of the ring. | Defines the isomer. Leads to differences in steric hindrance and dipole moment. |
| Predicted Stability | Generally more stable. | Generally less stable due to steric strain. | The opposing arrangement in the trans isomer minimizes steric clash between the bulky substituents.[10] |
Spectroscopic Differentiation: The Definitive Fingerprints
Unambiguous characterization of the cis and trans isomers is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12] The rigid nature of the cyclopropane ring results in highly predictable and distinct NMR signatures for each isomer.
¹H NMR Spectroscopy: The Power of Coupling Constants
The key diagnostic feature is the vicinal proton-proton coupling constant (³JHH) between the protons on the substituted carbons of the cyclopropane ring.[12]
-
J_cis: Typically ranges from 7 to 13 Hz.[12]
-
J_trans: Typically ranges from 4 to 9 Hz.
This difference is a direct consequence of the dihedral angles between the protons, as described by the Karplus relationship.[13][14] In cis isomers, the protons are nearly eclipsed, leading to a larger coupling constant, while in trans isomers, the larger dihedral angle results in weaker coupling.[12][13]
The chemical shifts (δ) of the cyclopropyl protons are also informative. The ring current effect of the cyclopropane ring shields these protons, causing them to resonate at a characteristically high field (upfield), often between 0.5 and 1.5 ppm.[12][15] In the cis isomer, steric compression can cause the protons of the hydroxymethyl group and the carbamate's tert-butyl group to be shifted differently compared to the trans isomer.
| Spectroscopic Feature | Expected Observation for trans Isomer | Expected Observation for cis Isomer |
| ¹H NMR (³JHH) | Smaller coupling constant (typically 4-9 Hz) | Larger coupling constant (typically 7-13 Hz)[12] |
| ¹³C NMR | Fewer signals due to higher symmetry (in achiral analogs) | Potentially more complex signals due to lower symmetry |
| IR Spectroscopy | May show fewer bands due to higher symmetry | May exhibit more complex fingerprint region |
Synthesis and Stereochemical Control
Achieving high diastereoselectivity is a central challenge in the synthesis of substituted cyclopropylamines.[2][4] Several methods have been developed, often starting from α-chloroaldehydes or through cyclopropanation of alkenes.
A notable method for synthesizing trans-2-substituted cyclopropylamines involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure.[1][2][3] Researchers have found that the choice of solvent is critical for controlling the stereochemical outcome. The initial ring closure can be reversible in the presence of zinc halide salts, leading to a thermodynamic mixture of trans and cis diastereomers.[4] However, the addition of a polar aprotic co-solvent like DMF can inhibit this isomerization, locking in the kinetically favored trans product with high diastereoselectivity (>20:1).[4]
The synthesis of the cis isomer often requires a different strategic approach, potentially through stereospecific cyclopropanation reactions of allylic alcohols or amines where the directing effect of a hydroxyl or amino group favors the formation of the cis product.
Workflow: Stereoselective Synthesis of trans-Cyclopropylamines
This diagram illustrates a generalized workflow for the diastereoselective synthesis of trans-cyclopropylamines, highlighting the critical role of solvent in preventing cis/trans isomerization.
Caption: Synthetic workflow for trans-cyclopropylamines.
Reactivity, Stability, and Applications in Drug Development
The distinct geometries of the cis and trans isomers directly influence their stability and how they can be utilized in further synthetic transformations.
-
Stability: The trans isomer is generally the thermodynamically more stable of the two. The steric repulsion between the adjacent bulky substituents in the cis isomer introduces ring strain, making it higher in energy.[16] This inherent instability can sometimes be exploited for specific ring-opening reactions.
-
Reactivity: The hydroxymethyl group in both isomers serves as a versatile handle for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. However, the steric environment of the cis isomer can hinder the approach of bulky reagents compared to the more accessible hydroxyl group of the trans isomer.
-
Applications: Both isomers are valuable intermediates in pharmaceutical development, particularly for drugs targeting neurological disorders.[6][7][17] The rigid cyclopropane scaffold allows for the precise positioning of pharmacophoric elements in three-dimensional space. The choice between a cis or trans linker can dramatically alter the molecule's shape, influencing its ability to fit into a target's binding site.
-
Trans Isomer: Its linear and extended conformation is often used to span larger distances within a binding pocket or to project functional groups in opposite directions.[6]
-
Cis Isomer: Its folded or "C-shaped" conformation can be ideal for chelating a metal ion in an enzyme's active site or for interacting with adjacent pockets on a protein surface.[7]
-
Logical Relationship: Isomer Choice and Application
This diagram outlines the decision-making process for selecting an isomer based on the desired molecular geometry for a specific therapeutic application.
Caption: Isomer selection based on desired molecular shape.
Experimental Protocol: NMR Differentiation
This protocol provides a standardized method for distinguishing between the cis and trans isomers using ¹H NMR spectroscopy.
Objective: To unambiguously determine the stereochemistry of a sample of tert-butyl (2-hydroxymethyl)cyclopropylcarbamate.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃)
-
Sample of unknown isomer
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ directly in the NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify Cyclopropyl Protons: Locate the complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. These correspond to the protons on the cyclopropane ring.
-
Determine Coupling Constants: Using the spectrometer's software, measure the coupling constants (J-values) for the signals corresponding to the protons on the substituted carbons (C1 and C2).
-
Assign Stereochemistry:
-
If the measured vicinal coupling constant (³JHH) is in the range of 7-13 Hz , the sample is the cis isomer.[12]
-
If the measured vicinal coupling constant (³JHH) is in the range of 4-9 Hz , the sample is the trans isomer.
-
-
Self-Validation: The result is self-validating as the ranges for cis and trans coupling constants in cyclopropanes are well-established and generally do not overlap, providing a clear and definitive assignment.[12]
Conclusion
While tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate and its cis counterpart share the same molecular formula, they are fundamentally different molecules with unique three-dimensional shapes, stabilities, and spectroscopic signatures. The trans isomer offers greater thermodynamic stability and a linear geometry, whereas the cis isomer provides a constrained, C-shaped conformation. The choice between them is a critical strategic decision in drug design, dictated by the desired spatial orientation of substituents within a biological target. A thorough understanding of their properties and the ability to definitively characterize them, primarily through NMR spectroscopy, are essential skills for any researcher working with these powerful synthetic building blocks.
References
-
West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic letters. Retrieved from [Link]
-
Mills, L. R., Barrera Arbelaez, L. M., & Rousseaux, S. A. L. (n.d.). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
West, M., Mills, L. R., McDonald, T., Lee, J., Ensan, D., & Rousseaux, S. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]
-
West, M., et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]
-
West, M. S. (n.d.). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace. Retrieved from [Link]
-
Evotest. (n.d.). Buy this compound (EVT-1512994). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes?. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Reddit. (2017). Finding unique H-1 NMR signals. Retrieved from [Link]
-
Imperial College London. (2013). Cycloalkanes. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate. Retrieved from [Link]
-
Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved from [Link]
Sources
- 1. [PDF] Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 9. TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE | 170299-61-3 [m.chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. Cycloalkanes [ch.ic.ac.uk]
- 17. jk-sci.com [jk-sci.com]
A Comparative Guide to Analytical Methodologies for the Purity Validation of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
Introduction
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a pivotal chiral building block in modern medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, notably for neurological disorders.[1] The structural integrity and purity of this intermediate are paramount; even minute impurities can propagate through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Ensuring the purity of this molecule is therefore not merely a quality control measure but a foundational requirement for robust drug development.
This guide provides an in-depth comparison of analytical methods for the comprehensive purity validation of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with a strategic framework for selecting and validating a fit-for-purpose analytical arsenal to ensure the quality of this critical intermediate.
Chapter 1: The Analyte Profile: Structure and Anticipated Impurities
A robust analytical strategy begins with a thorough understanding of the molecule and its potential impurities. The structure of this compound, with its stereocenters and labile functional groups, dictates the types of impurities that are likely to be encountered.
Molecular Structure:
-
Compound: this compound
-
Molecular Formula: C₉H₁₇NO₃[2]
-
Molecular Weight: 187.24 g/mol [2]
-
Key Features: A trans-substituted cyclopropane ring (a source of potential diastereomers), two chiral centers (a source of enantiomeric impurities), a primary alcohol, and a tert-butyl carbamate (Boc) protecting group susceptible to hydrolysis.[2]
Impurity Profiling: The manufacturing process and inherent stability of the molecule can introduce several classes of impurities. A comprehensive validation must account for all scientifically justifiable impurities.[3]
-
Diastereomeric Impurities: The most probable diastereomeric impurity is the cis-(2-hydroxymethyl)cyclopropylcarbamate isomer.[4][5] This is typically formed during the cyclopropanation reaction and must be effectively separated and quantified.
-
Enantiomeric Impurities: As a chiral molecule, the presence of the opposite enantiomer is a critical quality attribute. The biological activity of enantiomers can differ significantly, making chiral purity a regulatory focal point.[6]
-
Process-Related Impurities: These include unreacted starting materials, synthetic by-products other than isomers, and residual reagents or catalysts.[3]
-
Degradation Products: The Boc-carbamate group is susceptible to acid-catalyzed hydrolysis, which would yield the free amine. The primary alcohol can also undergo oxidation.
-
Residual Solvents: Organic solvents used during synthesis and purification must be monitored and controlled to acceptable, safe levels.[3]
Chapter 2: A Comparative Analysis of Core Chromatographic Techniques
No single chromatographic technique can fully characterize all potential impurities. An orthogonal approach, using methods with different separation mechanisms, is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing non-volatile organic impurities. For carbamates, reversed-phase HPLC is the method of choice due to its robustness and wide applicability.[3][7]
-
Causality of Choice: The polarity of the molecule makes it ideally suited for reversed-phase chromatography, where it can be effectively retained and separated from both more polar and less polar impurities on a C18 or similar stationary phase.
-
Detection Strategy:
-
UV Detection: The carbamate functional group provides a chromophore, but its UV absorbance is relatively weak. It is suitable for purity analysis at higher concentrations but may lack the sensitivity for trace impurities.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the superior choice. It provides not only quantification but also mass identification, which is invaluable for confirming the identity of known impurities and characterizing unknown ones.[8][9]
-
Supercritical Fluid Chromatography (SFC)
For chiral separations, SFC has emerged as a powerful and often superior alternative to chiral HPLC.[6][10]
-
Causality of Choice: SFC utilizes supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[6] This leads to faster separations and higher efficiency compared to normal-phase HPLC.[11][12] For separating the enantiomers of this compound, SFC offers significant advantages in speed and reduced consumption of hazardous organic solvents.[6]
-
Detection Strategy: UV detection is standard and effective. Chiral stationary phases (CSPs) based on polysaccharide derivatives are typically used to achieve enantiomeric resolution.
Gas Chromatography (GC)
GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the gold standard for residual solvent analysis.[3]
-
Causality of Choice: The target analyte itself is thermally labile and not well-suited for direct GC analysis.[7] However, for identifying and quantifying residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane, heptane), Headspace GC is unmatched in sensitivity and accuracy. The headspace technique avoids injecting the non-volatile matrix, protecting the instrument and improving column lifetime.
-
Detection Strategy: A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents. For unambiguous identification, coupling with a Mass Spectrometer (GC-MS) is recommended.[3]
Performance Comparison Table
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Primary Application | Achiral Purity, Assay, Impurity Profiling | Chiral Purity (Enantiomeric Separation) | Residual Solvents , Volatile Impurities |
| Typical Column | Reversed-Phase (C18, C8) | Chiral Stationary Phase (CSP) | Capillary (e.g., HP-5ms, DB-624)[13] |
| Common Detectors | UV, Mass Spectrometry (MS), CAD | UV, MS | Flame Ionization (FID), MS |
| Pros | Highly versatile, robust, excellent for non-volatile impurities, LC-MS provides structural data.[3][8] | Extremely fast, high efficiency, "green" (less solvent waste), superior for chiral separations.[6][10] | Unmatched sensitivity for volatile compounds, ideal for residual solvent control.[3] |
| Cons | Higher solvent cost and waste, can be slower than SFC for chiral separations. | Higher initial instrument cost, less effective for very polar compounds. | Not suitable for thermally labile or non-volatile compounds like the target analyte.[7] |
Chapter 3: Spectroscopic Techniques for Definitive Structural Confirmation
Chromatography separates impurities, but spectroscopy identifies them. For absolute confidence in purity, spectroscopic analysis is non-negotiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules and their impurities.[14][15]
-
Role in Validation: While chromatography may show a single peak, NMR can confirm that the peak corresponds to the correct structure and is not a co-eluting structural isomer.
-
Key Experiments:
-
¹H and ¹³C NMR: Confirm the basic carbon-hydrogen framework and provide initial purity assessment.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all protons and carbons and to elucidate the structure of unknown impurities by establishing through-bond correlations.[16]
-
Quantitative NMR (qNMR): A primary method for determining the absolute purity (assay) of the material without the need for a characterized reference standard of the same compound. It relies on comparing the integral of an analyte signal to that of a certified internal standard.
-
Hyphenated Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of HPLC or SFC with MS provides a powerful two-dimensional analysis, delivering both retention time and mass-to-charge ratio for every detected component.
-
Role in Validation: LC-MS is the workhorse for impurity profiling.[8][9] It can detect and identify impurities at levels far below what is possible with NMR or standalone UV detection. High-Resolution Mass Spectrometry (HRMS) can provide elemental composition data, drastically narrowing the possibilities for an unknown impurity's structure.[17]
Chapter 4: Experimental Protocols and Validation Strategy
A method is only as reliable as its validation. All analytical procedures must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19]
Workflow for Method Validation
The validation process is a systematic journey from method development to a proven, robust procedure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE | 170299-61-3 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. selvita.com [selvita.com]
- 7. agilent.com [agilent.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fagg.be [fagg.be]
- 12. pharmtech.com [pharmtech.com]
- 13. youngin.com [youngin.com]
- 14. jchps.com [jchps.com]
- 15. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 16. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. database.ich.org [database.ich.org]
Comparative analysis of different synthetic routes to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the structural motif of a trans-substituted cyclopropane ring offers a unique combination of rigidity and three-dimensionality. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a valuable building block that incorporates this feature, alongside orthogonally protected functional groups, making it a crucial intermediate in the synthesis of various bioactive molecules. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their relative merits and practical considerations for laboratory and potential scale-up applications.
Introduction to the Target Molecule
This compound features a trans-1,2-disubstituted cyclopropane core. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the primary alcohol provide versatile handles for further chemical transformations. The inherent strain and defined stereochemistry of the cyclopropane ring can impart favorable conformational constraints to a target molecule, a desirable attribute in drug design. This intermediate is particularly relevant in the synthesis of compounds targeting neurological disorders and in the development of novel agrochemicals.[1][2]
Synthetic Strategies: An Overview
Two primary strategies for the synthesis of this compound are presented here.
-
Route 1: From trans-2-Aminocyclopropanecarboxylic Acid. This classic approach leverages a commercially available or readily synthesized starting material and involves the protection of the amine followed by the reduction of the carboxylic acid.
-
Route 2: From trans-Cyclopropane-1,2-dicarboxylic Acid. This route begins with a symmetrical dicarboxylic acid, requiring a selective mono-protection and mono-reduction strategy, followed by a Curtius rearrangement to install the amine functionality.
Below is a detailed examination of each route, including step-by-step protocols, comparative data, and a discussion of the underlying chemical principles.
Route 1: Synthesis from trans-2-Aminocyclopropanecarboxylic Acid
This synthetic pathway is a straightforward and reliable method that begins with the protection of the amino group of trans-2-aminocyclopropanecarboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of trans-2-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
-
To a solution of trans-2-aminocyclopropanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with a 1M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected acid.
Step 2: Synthesis of this compound
-
Dissolve the trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the target compound.
Discussion of Route 1
This route is often favored for its reliability and the commercial availability of the starting amino acid. The Boc protection of amines is a well-established and high-yielding reaction. The choice of reducing agent in the second step is critical; borane complexes are generally effective for the reduction of carboxylic acids to alcohols under mild conditions that do not affect the Boc protecting group. A key advantage of this route is the direct installation of the required stereochemistry from the starting material.
Route 2: Synthesis from trans-Cyclopropane-1,2-dicarboxylic Acid
This approach offers an alternative pathway that begins with a symmetrical and often more accessible starting material. The key challenges in this route lie in the selective mono-functionalization of the dicarboxylic acid and the stereospecific conversion of the remaining carboxylic acid to the Boc-protected amine via a Curtius rearrangement.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of trans-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (Mono-ester)
-
Suspend trans-cyclopropane-1,2-dicarboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for a controlled period (e.g., 2-4 hours), monitoring the formation of the mono-ester and di-ester by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the acid catalyst.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a crude mixture of di-acid, mono-ester, and di-ester.
-
Purify the mono-ester by fractional crystallization or column chromatography.
Step 2: Synthesis of Methyl trans-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
-
Dissolve the mono-ester (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene under an inert atmosphere.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours to facilitate the formation of the acyl azide and its rearrangement to the isocyanate.
-
Add anhydrous tert-butanol (t-BuOH, 2.0 eq) to the reaction mixture and continue heating at reflux for 12-16 hours to trap the isocyanate as the Boc-carbamate.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the Boc-protected amino ester (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by a 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final product.
Discussion of Route 2
Route 2 presents a more convergent approach, but with its own set of challenges. The selective mono-esterification of a symmetrical diacid can be difficult to control and may result in a mixture of products, requiring careful purification. The Curtius rearrangement is a powerful transformation for the conversion of a carboxylic acid to an amine with retention of stereochemistry. The use of DPPA offers a convenient one-pot procedure for this transformation. The final reduction of the ester to the alcohol is typically straightforward, with lithium borohydride being a suitable reagent that is more selective than stronger reducing agents like lithium aluminum hydride, thus minimizing potential side reactions.
Comparative Analysis
| Feature | Route 1: From trans-2-Aminocyclopropanecarboxylic Acid | Route 2: From trans-Cyclopropane-1,2-dicarboxylic Acid |
| Starting Material | trans-2-Aminocyclopropanecarboxylic acid (less common, potentially more expensive) | trans-Cyclopropane-1,2-dicarboxylic acid (more common, generally cheaper) |
| Number of Steps | 2 | 3 |
| Key Transformations | Boc protection, Carboxylic acid reduction | Mono-esterification, Curtius rearrangement, Ester reduction |
| Stereocontrol | Inherited directly from the starting material. | Maintained through the Curtius rearrangement. |
| Potential Challenges | Availability and cost of the starting amino acid. | Selective mono-esterification, handling of azides (DPPA is a safer alternative to sodium azide). |
| Overall Yield | Generally good to high. | Can be moderate due to the selectivity challenges in the first step. |
| Scalability | Good, with well-established and robust reactions. | Moderate, the mono-esterification may be challenging to control on a larger scale. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is the more direct and often preferred method for laboratory-scale synthesis, provided the starting amino acid is readily available. Its simplicity and the robustness of the reactions involved make it a highly reliable choice.
Route 2 , while involving an additional step and the challenge of selective mono-esterification, starts from a more fundamental and often cheaper precursor. This route may be more economically viable for large-scale production if the initial selectivity issue can be optimized. The use of the Curtius rearrangement is an elegant and efficient way to introduce the nitrogen functionality with stereochemical control.
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. For researchers requiring a reliable and straightforward synthesis of this valuable building block, Route 1 is highly recommended. For those with an interest in process development and cost optimization for larger-scale synthesis, Route 2 presents an interesting and potentially more economical alternative.
References
-
Chem-Impex. This compound. [Link]
Sources
A Comparative Guide to the Metabolic Fate of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: In Vitro vs. In Vivo Methodologies
Introduction: The Critical Role of Metabolism in Preclinical Development
In the landscape of drug discovery and development, understanding a compound's metabolic fate is not merely an academic exercise; it is a cornerstone of preclinical safety and efficacy assessment. Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a versatile chemical intermediate, utilized in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Its structure, containing a bulky tert-butyl group, a carbamate linker, and a reactive cyclopropylamine motif, presents a fascinating and complex metabolic puzzle. The journey from a promising lead compound to a clinical candidate is paved with data, and among the most critical datasets is the characterization of its metabolites.
This guide provides an in-depth comparison of in vitro and in vivo methodologies used to elucidate the metabolism of this compound. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, the inherent strengths and limitations of each approach, and how, as scientists, we integrate these disparate datasets to build a comprehensive metabolic profile. The ultimate goal is to confidently predict human pharmacokinetics and ensure the safety of new chemical entities.
Anticipating the Metabolic Pathways: A Structural Perspective
Before embarking on any experimental work, a thorough analysis of the parent molecule allows us to hypothesize its likely metabolic "soft spots." The structure of this compound suggests several potential biotransformation routes mediated primarily by Cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes.[3]
-
Oxidation of the Tert-butyl Group: The tert-butyl moiety is a common site for oxidative metabolism. CYP enzymes, particularly CYP3A4, can hydroxylate one of the methyl groups to form a primary alcohol metabolite.[4][5] This can be further oxidized by alcohol and aldehyde dehydrogenases to yield a carboxylic acid.[6]
-
Metabolism of the Cyclopropylamine Moiety: This is a well-documented structural alert. The cyclopropyl group itself is relatively stable to oxidation due to high C-H bond dissociation energy.[7] However, when attached to a nitrogen atom, the amine can undergo oxidation by CYPs (like CYP1A2) or flavin-containing monooxygenases (FMOs).[7][8] This can lead to the formation of reactive intermediates through ring-opening, potentially forming covalent adducts with cellular proteins—a mechanism associated with hepatotoxicity in compounds like trovafloxacin.[9][10]
-
Biotransformation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde and subsequently a carboxylic acid. Alternatively, it can undergo Phase II conjugation, primarily glucuronidation via UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite for excretion.
-
Carbamate Hydrolysis: The carbamate linkage can be susceptible to hydrolysis by esterases, cleaving the molecule into the cyclopropylamine portion and releasing CO2 and tert-butanol.
These predicted pathways form the basis of our analytical strategy, guiding our search for specific metabolites in subsequent experiments.
Part 1: The In Vitro Approach – A Controlled First Look
In vitro systems offer a rapid, cost-effective, and high-throughput method to study metabolism in a controlled environment, stripping away the complexities of a whole organism.[11] They are indispensable for early-stage discovery, enabling rank-ordering of compounds based on metabolic stability and providing the first glimpse into potential metabolic pathways and the enzymes responsible.[12]
Causality in System Selection: From Microsomes to Hepatocytes
The choice of an in vitro system is a deliberate one, guided by the specific questions we need to answer.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing Phase I CYP and Phase II UGT enzymes. They are excellent for identifying oxidative metabolites and determining a compound's intrinsic clearance (CLint) by these major pathways. However, they lack cytosolic enzymes and cofactors for processes like sulfation, and they do not account for cellular uptake and transport.
-
Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism, hepatocytes are intact liver cells containing a full complement of Phase I and II enzymes, cofactors, and transporters.[13][14] This allows for the study of more complex metabolic sequences, including the interplay between uptake, metabolism, and efflux. Comparing metabolism across species (e.g., rat, dog, monkey, human) in hepatocytes is crucial for selecting the most relevant toxicology species for later in vivo studies.[15]
Experimental Protocol: Metabolic Stability in Plated Human Hepatocytes
This protocol describes a self-validating system for assessing the metabolism of this compound.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in seeding medium. Cells are allowed to form a monolayer over 24-48 hours.
-
Compound Incubation: The cell medium is replaced with fresh, pre-warmed incubation medium containing the test compound (e.g., at 1 µM and 10 µM concentrations). A low solvent concentration (e.g., <0.1% DMSO) is critical to maintain cell health.
-
Time Course Sampling: Aliquots of the incubation medium and/or cell lysates are collected at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The reaction is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates proteins and halts all enzymatic activity.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is transferred for analysis.
-
LC-MS/MS Analysis: Samples are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[16][17] The disappearance of the parent compound over time is monitored to calculate the half-life and intrinsic clearance. A parallel analysis, known as metabolite identification (MetID), is performed to search for the predicted masses of potential metabolites.
-
Controls for Self-Validation:
-
Vehicle Control: Hepatocytes incubated with the vehicle (e.g., DMSO) alone to assess baseline cell health.
-
No-Cell Control: Compound incubated in medium without cells to check for non-enzymatic degradation.
-
Positive Controls: Compounds with known metabolic rates (e.g., a high-clearance and a low-clearance drug) are run in parallel to validate the metabolic competency of the hepatocyte batch.
-
Visualization: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolite analysis in primary hepatocytes.
Part 2: The In Vivo Approach – The Whole Organism Perspective
While in vitro studies are predictive, in vivo experiments are definitive. They integrate the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME) that cannot be replicated on a culture plate.[18][19] These studies are essential for understanding a drug's overall disposition in a living system and are a regulatory requirement before human trials.
Causality in System Selection: Choosing the Right Animal Model
The choice of animal model is paramount for the human relevance of the data.[20] Ideally, the species chosen for toxicology studies (often rat and dog) should exhibit a metabolic profile similar to humans.[15] This is where our earlier in vitro cross-species data becomes critical. If a unique or disproportionately high human metabolite is identified in vitro, it is vital to ensure that the chosen toxicology species can also form this metabolite, allowing for proper safety assessment.
Experimental Protocol: Rodent ADME Study
This protocol outlines a typical ADME study in rats, often using a radiolabeled version (e.g., ¹⁴C) of the compound to enable mass balance determination.
-
Acclimatization & Dosing: Male Sprague-Dawley rats are acclimatized. A cohort is dosed intravenously (IV) to determine absolute bioavailability and clearance, while another is dosed orally (PO) to assess absorption and first-pass metabolism.
-
Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a period of 72-96 hours. Blood samples are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cannulation.
-
Sample Processing:
-
Blood: Processed to plasma. A portion is analyzed for total radioactivity, and the remainder is used for metabolite profiling.
-
Urine & Feces: Homogenized and analyzed for total radioactivity to determine the routes and extent of excretion.
-
-
Metabolite Profiling & Identification: Plasma, urine, and fecal homogenate samples are extracted and analyzed by radio-HPLC or LC-MS/MS. The goal is to create a "metabolic map," identifying the structure and quantifying the abundance of each metabolite in each matrix.
-
Mass Balance Calculation: The total radioactivity recovered in urine, feces, and the carcass is summed and compared to the administered dose. A good mass balance (typically >90%) ensures that all major clearance pathways have been captured.
-
Pharmacokinetic (PK) Analysis: Plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.
Visualization: In Vivo Metabolism Workflow
Caption: Workflow for an in vivo rodent ADME and metabolism study.
Part 3: Synthesizing the Data – A Comparative Analysis
The true scientific insight comes from comparing the in vitro and in vivo results. While in vitro systems can often reflect the in vivo metabolite pattern qualitatively, quantitative differences are common.[21]
Qualitative and Quantitative Discrepancies
-
In vitro may over-predict: Some metabolites identified in hepatocytes might be absent or minor in vivo. This can occur if the parent compound has poor oral absorption, meaning it never reaches the liver in high concentrations, or if an alternative clearance pathway (e.g., renal excretion of the parent drug) dominates in vivo.
-
In vivo may reveal new metabolites: Metabolites can be formed in extrahepatic tissues (e.g., intestine, kidney, lung) that are not captured in liver-based in vitro systems. For instance, the intestinal wall is rich in CYP3A4 and esterases, which can lead to significant first-pass metabolism after oral dosing.
-
Quantitative Differences: The relative abundance of metabolites can differ significantly. For example, a Phase II glucuronide conjugate might be a major metabolite in vivo due to efficient uptake and conjugation in the liver, while it may appear as a minor product in a short-term microsomal incubation that favors Phase I reactions.
Data Presentation: Hypothetical Metabolite Distribution
The table below illustrates a hypothetical comparison of results, highlighting the type of data generated and the potential differences observed between systems.
| Metabolite | Proposed Structure | Human Hepatocytes (% of Total) | Rat Hepatocytes (% of Total) | Rat Plasma (AUC % of Total Drug-Related Material) |
| Parent | - | 35% | 25% | 40% |
| M1 | Tert-butyl hydroxylation | 40% | 30% | 25% |
| M2 | M1 further oxidation to acid | 10% | 15% | 15% |
| M3 | Hydroxymethyl oxidation to acid | 5% | 10% | 5% |
| M4 | Hydroxymethyl glucuronide | 8% | 18% | 12% |
| M5 | N-dealkylation (cyclopropylamine) | 2% | 2% | 3% |
This is hypothetical data for illustrative purposes.
This table demonstrates how in vitro data can guide the search for metabolites in vivo and reveal species differences (e.g., higher glucuronidation in rats, M4). The in vivo data provides the definitive exposure levels (AUC%) for each metabolite in circulation, which is critical for safety assessment.
Visualization: Proposed Metabolic Pathways
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. dls.com [dls.com]
- 14. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 21. efsa.europa.eu [efsa.europa.eu]
A Comparative Guide to the Biological Activity of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate Analogs as LSD1 Inhibitors
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. Herein, we provide an in-depth comparative analysis of the biological activity of analogs of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key structural motif in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). This guide will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate this promising class of therapeutic agents.
Introduction: The Significance of LSD1 Inhibition and the Rise of Cyclopropylamine Analogs
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its aberrant expression and activity are strongly implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-priority target for therapeutic intervention.[1][2][3]
The therapeutic potential of LSD1 inhibition was first highlighted by the discovery that tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, also exhibited weak, irreversible inhibitory activity against LSD1.[1] This finding spurred the development of TCP-based analogs with improved potency and selectivity. The cyclopropylamine scaffold, present in TCP and its derivatives, is central to their mechanism of action, which involves the covalent modification of the FAD cofactor within the LSD1 active site.[4][5] this compound serves as a valuable building block and structural motif in the synthesis of these more complex and potent LSD1 inhibitors.[6][7]
Mechanism of Action: Covalent Inactivation of LSD1
The biological activity of this compound analogs as LSD1 inhibitors is predicated on their ability to act as mechanism-based inactivators. The core cyclopropylamine structure, upon enzymatic oxidation by the FAD cofactor in the LSD1 active site, generates a reactive intermediate that covalently binds to the FAD, leading to irreversible inhibition of the enzyme.[4][5]
Caption: Mechanism of LSD1 inactivation by cyclopropylamine analogs.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the potency and selectivity of cyclopropylamine-based LSD1 inhibitors. These investigations have primarily focused on modifications to the aryl ring and the amine substituent of the core scaffold.[4][8]
The Superiority of the Cyclopropylamine Core
Initial studies comparing different reactive moieties demonstrated that the cyclopropylamine core is superior to other structures like cyclopropyl hydrazine and propargylamine for potent LSD1 inhibition.[4] For instance, a cyclopropylamine analog (compound 15 in a referenced study) was found to be significantly more active than its cyclopropyl hydrazine counterpart (compound 34).[4]
Impact of Aryl Ring Substitutions
Modifications to the phenyl ring of the tranylcypromine scaffold have been a key area of exploration. The introduction of various substituents can significantly impact the inhibitor's interaction with the enzyme's active site.
-
Aroyl and Arylacetylamino Groups: The addition of aroyl- and arylacetylamino residues at the C4 position of the phenyl ring has yielded compounds with IC50 values in the low nanomolar range against LSD1.[2]
-
Heterocyclic Moieties: Replacing the phenyl ring with heterocyclic structures like furan, thiophene, and pyridine has also been explored to improve potency and selectivity.[9]
-
Styrenylcyclopropylamine Series: A notable advancement involved the development of a styrenylcyclopropylamine series, where substitutions on the styrenyl ring, particularly at the para-position, were found to be beneficial for activity.[8]
Influence of Amine Substituent Modifications
A significant breakthrough in enhancing inhibitory potency was achieved by modifying the amine substituent. The introduction of a piperidine ring connected via a pyrimidine linker dramatically increased activity. Further optimization of the substituent on the piperidine ring led to the identification of highly potent inhibitors.[8]
Quantitative Comparison of Key Analogs
The following table summarizes the inhibitory activity of selected tranylcypromine analogs against LSD1, highlighting the impact of structural modifications.
| Compound ID (Reference) | Core Structure Modification | Linker/Substituent Modification | LSD1 IC50 (µM) | Selectivity over MAO-A/B |
| TCP [1] | Phenylcyclopropylamine | Unsubstituted amine | Weak inhibitor | Low |
| Compound 15 [4] | Phenylcyclopropylamine | 4-methyl-PCM | Potent | Moderate |
| Compound 34 [4] | Phenylcyclopropylhydrazine | 4-methyl-PCM | 1.7 | Not specified |
| Compound 35 [4] | Phenylpropargylamine | 4-methyl-PCM | 36.4 | Not specified |
| Compound 3a [2] | Benzamide substituted TCP | Double substitution | Submicromolar | High |
| Compound [I] [10] | TCP incorporated into triazolopyrimidine | Not applicable | 0.046 | High |
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of these LSD1 inhibitors relies on robust and reproducible experimental assays.
Biochemical LSD1 Inhibition Assay (HRP-Coupled Assay)
This is a commonly used method to determine the in vitro inhibitory activity of compounds against LSD1.[8]
Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-mediated demethylation reaction. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, producing a fluorescent signal that is proportional to LSD1 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Recombinant human LSD1/CoREST complex.
-
Test compounds at various concentrations.
-
H3K4me2 peptide substrate.
-
Horseradish peroxidase (HRP).
-
Fluorogenic substrate (e.g., Amplex Red).
-
-
Assay Procedure:
-
Incubate the recombinant human LSD1/CoREST complex with the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Cellular Assays for Antiproliferative Activity
To assess the therapeutic potential of these inhibitors, their effects on cancer cell proliferation are evaluated.
Principle: Cancer cell lines, particularly those known to be sensitive to LSD1 inhibition (e.g., AML cell lines like MV4-11 and NB4), are treated with the compounds, and cell viability is measured.[2]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The development of this compound analogs has led to a new generation of potent and selective LSD1 inhibitors with significant therapeutic promise, particularly in oncology. The systematic exploration of the structure-activity relationships has been instrumental in optimizing their biological activity. The cyclopropylamine core remains a critical pharmacophore for irreversible inhibition, while modifications to the aryl ring and amine substituents have fine-tuned potency and selectivity.
Future research in this area will likely focus on:
-
Further optimization of drug-like properties, including metabolic stability and oral bioavailability.[11]
-
Exploration of novel scaffolds that may offer different binding modes or improved selectivity profiles.
-
Investigation of combination therapies where LSD1 inhibitors are used in conjunction with other anticancer agents.
-
Elucidation of the role of LSD1 in other diseases beyond cancer, potentially expanding the therapeutic applications of these inhibitors.
The continued investigation of this class of compounds holds great promise for the development of novel and effective treatments for a range of human diseases.
References
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PMC - NIH. [Link]
-
Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (n.d.). Nagoya University. [Link]
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (n.d.). NIH. [Link]
-
Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. (2020). ACS Publications. [Link]
-
C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (n.d.). Semantic Scholar. [Link]
-
C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors. (n.d.). ResearchGate. [Link]
-
Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. (2020). Journal of Medicinal Chemistry. [Link]
-
Pharmacological Inhibition of LSD1 for Cancer Treatment. (n.d.). PMC - NIH. [Link]
-
TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. (2023). BioWorld. [Link]
-
Buy this compound (EVT-1512994). (n.d.). Evaric. [Link]
-
Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. (2022). Scientific Reports. [Link]
-
Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. (n.d.). ChemRxiv. [Link]
-
Metabolically Stable tert-Butyl Replacement. (n.d.). PMC - NIH. [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Mol-Instincts. [Link]
-
Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. (2021). ChemRxiv. [Link]
-
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate. (n.d.). AdooQ BioScience. [Link]
-
Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. (2025). PMC - NIH. [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PMC - NIH. [Link]
Sources
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Putative Mechanism of Action of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate as a Novel LSD1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1). Given the absence of published data on its specific biological targets, this document outlines a hypothesis-driven approach, leveraging its structural similarity to known cyclopropylamine-based LSD1 inhibitors. We will detail a rigorous, multi-step experimental workflow to first principles-validate its mechanism of action, from initial biochemical assays to cellular target engagement and phenotypic outcomes. Furthermore, we will objectively compare its potential profile against established clinical-stage LSD1 inhibitors, providing the necessary context for its evaluation as a potential therapeutic agent.
Introduction and Rationale: Uncovering a Potential Epigenetic Modulator
This compound is a carbamate derivative featuring a cyclopropylamine moiety.[1][2] While primarily documented as a synthetic intermediate in pharmaceutical and agrochemical research, its core chemical scaffold is reminiscent of a well-established class of enzyme inhibitors.[3][4] Specifically, the cyclopropylamine functional group is the pharmacophore responsible for the irreversible inhibition of flavin-dependent amine oxidases, including the prominent epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A).[5][6]
LSD1 plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene expression.[7][8] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[7][9] The archetypal cyclopropylamine-based LSD1 inhibitor is tranylcypromine (TCP), a clinically used antidepressant that forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation.[5][6] This has spurred the development of numerous TCP derivatives with enhanced potency and selectivity for LSD1, several of which have advanced into clinical trials.[8][9]
Given this precedent, we hypothesize that this compound may act as a mechanism-based irreversible inhibitor of LSD1. This guide provides a detailed roadmap to rigorously test this hypothesis.
Proposed Mechanism of Action and a Phased Validation Workflow
We propose that, following enzymatic processing within the LSD1 active site, the cyclopropylamine moiety of this compound will form a reactive intermediate that covalently modifies the FAD cofactor, leading to irreversible enzyme inhibition. The following phased experimental approach is designed to systematically validate this putative mechanism.
Caption: A phased experimental workflow for validating the mechanism of action.
Phase 1: Biochemical Characterization
The initial phase focuses on determining if this compound directly inhibits recombinant human LSD1 enzyme activity in a cell-free system.
2.1.1. Experiment 1: In Vitro LSD1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against LSD1.
-
Protocol:
-
Utilize a commercially available LSD1 inhibitor screening kit, which typically employs a horseradish peroxidase (HRP)-coupled assay.[10] This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[10]
-
Pre-incubate a range of concentrations of this compound with recombinant human LSD1 enzyme for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and the detection reagents.
-
Monitor the fluorescence signal over time using a plate reader (excitation ~530-540 nm, emission ~585-595 nm).
-
Calculate the rate of reaction for each inhibitor concentration and plot the dose-response curve to determine the IC50 value.
-
2.1.2. Experiment 2: Enzyme Kinetic Analysis to Determine Mode of Inhibition
-
Objective: To ascertain whether the inhibition is reversible or irreversible.
-
Protocol:
-
Time-Dependent Inhibition: Pre-incubate LSD1 with the test compound at a concentration around its IC50 for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A progressive increase in inhibition with pre-incubation time suggests irreversible binding.[11][12]
-
Dialysis or Jump Dilution: Incubate a high concentration of the compound with LSD1 to achieve significant inhibition. Then, rapidly dilute the mixture (e.g., 100-fold) or subject it to dialysis to reduce the concentration of the free inhibitor.[13] If the enzyme activity is not restored, the inhibition is considered irreversible.
-
2.1.3. Experiment 3: Selectivity Profiling
-
Objective: To assess the selectivity of the compound for LSD1 over other related flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and LSD2.
-
Protocol:
-
Perform similar in vitro inhibition assays using recombinant MAO-A, MAO-B, and LSD2 enzymes.
-
Determine the IC50 values for each enzyme and calculate the selectivity ratio (IC50 for off-target / IC50 for LSD1). High selectivity is a desirable characteristic for a targeted therapeutic.
-
Phase 2: Cellular Target Engagement
This phase aims to confirm that the compound enters cells and interacts with its intended target, LSD1, in a physiological context.
2.2.1. Experiment 4: Western Blot Analysis of Histone Methylation
-
Objective: To measure the downstream consequence of LSD1 inhibition in cells, which is the accumulation of its substrate, H3K4me2.
-
Protocol:
-
Treat a relevant cancer cell line (e.g., MV4-11, an AML cell line known to be sensitive to LSD1 inhibition) with increasing concentrations of the test compound for 24-72 hours.[14]
-
Isolate histone proteins from the treated cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection. A dose-dependent increase in the H3K4me2 signal would indicate cellular LSD1 target engagement.[14]
-
2.2.2. Experiment 5: Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly demonstrate the physical binding of the compound to LSD1 within intact cells.[15][16]
-
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically stabilized and thus aggregate at higher temperatures than unbound proteins.[3][17]
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble LSD1 remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement.[18]
-
Phase 3: Phenotypic Evaluation
The final phase investigates the biological consequences of LSD1 inhibition by the test compound on cancer cell phenotype.
2.3.1. Experiment 6: Cell Proliferation and Viability Assays
-
Objective: To determine the effect of the compound on the growth and survival of cancer cells.
-
Protocol:
-
Seed cancer cell lines (e.g., SCLC or AML lines) in 96-well plates and treat with a dose range of the compound for several days (e.g., 6 days).[19]
-
Assess cell proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Determine the concentration that inhibits cell growth by 50% (GI50).
-
2.3.2. Experiment 7: Induction of Cellular Differentiation
-
Objective: A key phenotypic outcome of LSD1 inhibition in leukemia is the induction of myeloid differentiation.[9]
-
Protocol:
-
Treat AML cells (e.g., THP-1) with the test compound.
-
After treatment, stain the cells with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD86.
-
Analyze the expression of these markers by flow cytometry. An increase in the percentage of CD11b/CD86 positive cells indicates induced differentiation.[9]
-
Comparative Analysis with Established LSD1 Inhibitors
To contextualize the experimental findings for this compound, it is essential to compare its performance metrics with those of well-characterized LSD1 inhibitors that are currently in clinical development.
| Inhibitor | Company | Mechanism of Action | LSD1 IC50 | Key Indications in Clinical Trials |
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible, Covalent | <20 nM | Acute Myeloid Leukemia, Small-Cell Lung Cancer[20][21][22] |
| GSK2879552 | GlaxoSmithKline | Irreversible, Covalent | ~1.7 µM (Kiapp) | Small-Cell Lung Cancer, Acute Myeloid Leukemia (trials terminated)[10][23][24] |
| Seclidemstat (SP-2577) | Salarius Pharma | Reversible, Non-covalent | 13 nM | Ewing Sarcoma, Advanced Solid Tumors[25][26][27][28] |
| Bomedemstat (IMG-7289) | Imago BioSciences | Irreversible, Covalent | 56.8 nM | Myelofibrosis, Essential Thrombocythemia[8] |
Note: IC50 values can vary depending on assay conditions and are presented for comparative purposes.
This table will serve as a benchmark. For instance, if this compound demonstrates an irreversible mechanism with a low nanomolar IC50 and induces differentiation in AML cells, its profile would be comparable to that of Iadademstat. Conversely, a reversible mechanism would align it more closely with Seclidemstat.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigate the putative mechanism of action of this compound as a novel LSD1 inhibitor. By following the proposed phased workflow, researchers can generate a comprehensive dataset to validate its biochemical activity, confirm cellular target engagement, and evaluate its phenotypic effects.
The successful validation of this compound as a potent and selective LSD1 inhibitor would mark the discovery of a new chemical entity in the field of epigenetics. Subsequent research should focus on lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and pharmacodynamic profiling. The ultimate goal is to assess its potential for translation into a novel therapeutic for cancers driven by aberrant LSD1 activity.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Valero, E., Varón, R., & García-Carmona, F. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 283(Pt 3), 847–852. [Link]
-
Oryzon Genomics. (n.d.). Iadademstat. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Seclidemstat. [Link]
-
Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2895–2905. [Link]
-
Wikipedia. (2023, May 29). Cellular thermal shift assay. [Link]
-
Grimm, F. A., & Obach, R. S. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in molecular biology (Clifton, N.J.), 2342, 51–88. [Link]
-
Kurmasheva, R. T., et al. (2021). In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. Oncotarget, 12(12), 1169–1181. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
Cuyàs, E., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging, 12(11), 10826–10843. [Link]
-
Cancer Research UK Manchester Institute. (n.d.). First-in-Human Phase I Study Of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, In Relapsed Or Refractory Acute Myeloid Leukemia. Retrieved from [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 167–184. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1945–1953. [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. The Biochemical journal, 257(2), 419–424. [Link]
-
Amente, S., et al. (2016). Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells. Cancer science, 107(9), 1187–1192. [Link]
-
ResearchGate. (n.d.). Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues (±)‐4–6. Retrieved from [Link]
-
Salarius Pharmaceuticals. (n.d.). Pipeline. Retrieved from [Link]
-
Li, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in chemistry, 5, 3. [Link]
-
Wikipedia. (2023, December 1). Tranylcypromine. [Link]
-
Cavalcanti, L., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]
-
Mohammad, H. P., & Kruger, R. G. (2016). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 8(6), 57. [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]
-
Lee, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC advances, 14(4), 2531–2535. [Link]
-
Bailey, C. P., et al. (2019). Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis. Oncotarget, 10(52), 5399–5415. [Link]
-
Cavalcanti, L., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in pharmacology, 14, 1120911. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of medicinal chemistry, 63(21), 12479–12499. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
Li, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Molecules (Basel, Switzerland), 28(14), 5370. [Link]
-
Valente, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Current medicinal chemistry, 27(2), 224–240. [Link]
-
ResearchGate. (n.d.). Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer. Retrieved from [Link]
-
Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2044–2046. [Link]
-
Niwa, H., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 787–793. [Link]
-
Cancer Discovery. (2021). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Enzyme inhibitor. [Link]
-
PubChem. (n.d.). Tert-butyl trans-(2-methylcyclopropyl)carbamate. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. apexbt.com [apexbt.com]
- 20. oryzon.com [oryzon.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. cruk.manchester.ac.uk [cruk.manchester.ac.uk]
- 23. medchemexpress.com [medchemexpress.com]
- 24. axonmedchem.com [axonmedchem.com]
- 25. Seclidemstat - Wikipedia [en.wikipedia.org]
- 26. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. salariuspharma.com [salariuspharma.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylcarbamate Scaffold
The tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate scaffold is a versatile building block in modern medicinal chemistry.[1][2] Its inherent structural rigidity and unique electronic properties, conferred by the strained cyclopropane ring, make it an attractive starting point for the design of novel therapeutic agents.[3][4][5] Derivatives of this scaffold have been investigated for a range of biological activities, including the targeting of neurological disorders and enzyme inhibition.[2] The carbamate moiety and the hydroxymethyl group offer convenient handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1]
In drug discovery, achieving high target specificity is paramount to minimizing off-target effects and ensuring a favorable safety profile. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to adverse drug reactions.[6] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new chemical entity. This guide provides a comparative analysis of a hypothetical series of this compound derivatives, outlining the experimental methodologies to assess their cross-reactivity and offering insights into the interpretation of the resulting data.
Designing a Focused Library of Cyclopropylcarbamate Derivatives
To investigate the structure-activity relationship (SAR) and cross-reactivity profiles, a focused library of derivatives (designated CPD-1 to CPD-4 ) was designed based on the parent scaffold, this compound. The design strategy involved systematic modifications of the hydroxymethyl group to introduce different functionalities, thereby altering the physicochemical properties of the molecules.[7][8][9] All designed compounds adhere to Lipinski's rule of five, a guideline used to predict the oral bioavailability of a drug candidate.[10][11][12][13][14]
Table 1: Structures and Physicochemical Properties of this compound Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| Parent Scaffold | ![]() | 187.24 | 1.2 | 2 | 3 |
| CPD-1 | ![]() | 299.35 | 2.8 | 2 | 4 |
| CPD-2 | ![]() | 327.38 | 3.5 | 2 | 4 |
| CPD-3 | ![]() | 259.31 | 1.9 | 3 | 4 |
| CPD-4 | ![]() | 343.42 | 3.1 | 2 | 5 |
Note: The structures and properties in this table are hypothetical for illustrative purposes.
Comparative Cross-Reactivity Profiling: A Hypothetical Case Study
To illustrate the process of a cross-reactivity study, we present hypothetical data for our designed derivatives against a panel of relevant enzymes, including the primary target (a hypothetical kinase, Kinase A) and several off-target enzymes (Kinase B, a metalloproteinase, and a cytochrome P450 enzyme).
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the compounds was assessed using in vitro enzyme inhibition assays.[15][16] The half-maximal inhibitory concentration (IC50) was determined for each compound against the panel of enzymes.
Table 2: Comparative Inhibitory Activity (IC50, nM) of Cyclopropylcarbamate Derivatives
| Compound ID | Kinase A (Primary Target) | Kinase B (Off-Target) | Metalloproteinase-1 (Off-Target) | CYP3A4 (Off-Target) |
| CPD-1 | 15 | 250 | >10,000 | 5,200 |
| CPD-2 | 8 | 150 | >10,000 | 8,900 |
| CPD-3 | 50 | 800 | 5,600 | >10,000 |
| CPD-4 | 25 | 450 | >10,000 | 1,500 |
Note: The data in this table is fictional and for illustrative purposes only.
Interpretation of Cross-Reactivity Data
The hypothetical data in Table 2 suggests that CPD-2 is the most potent and selective inhibitor of the primary target, Kinase A, with an IC50 of 8 nM and significantly weaker activity against the off-target enzymes. In contrast, CPD-3 shows weaker potency against the primary target and notable off-target activity against Metalloproteinase-1. CPD-4 displays moderate potency for Kinase A but also shows some inhibition of CYP3A4, which could indicate a potential for drug-drug interactions.
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the cross-reactivity data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for measuring kinase activity and inhibition.
Caption: General workflow for a competitive binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target protein (often tagged for detection), a labeled ligand with known affinity for the target, and the test compounds.
-
Assay Setup: In a microplate, combine the target protein, labeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the signal from the labeled ligand that is bound to the target protein. The signal will decrease as the test compound displaces the labeled ligand.
-
Data Analysis: Calculate the percentage of displacement for each concentration of the test compound and determine the inhibition constant (Ki) from the resulting competition curve.
Protocol 3: Cell-Based Target Engagement Assay
Cell-based assays provide a more physiologically relevant context for assessing compound activity by measuring target engagement within a living cell. [6][17][18][19][20]
Sources
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. longdom.org [longdom.org]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. fiveable.me [fiveable.me]
- 8. What are the physicochemical properties of drug? [lookchem.com]
- 9. Physicochemical Properties Of Drugs [unacademy.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. Lipinski's_Rule_of_Five [bionity.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. svarlifescience.com [svarlifescience.com]
A Senior Application Scientist's Guide to Cyclopropylamine Synthesis: Benchmarking Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate Against Classical Precursors
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, metabolic stability, and improved potency to drug candidates.[1][2][3][4][5] Its incorporation is a critical step in the synthesis of numerous therapeutics, making the choice of precursor and synthetic route a decision with significant implications for efficiency, scalability, and cost. This guide provides an in-depth comparison of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate with other common cyclopropylamine precursors, offering a critical evaluation supported by experimental data and field-proven insights.
The Central Role of Cyclopropylamines in Drug Discovery
The three-membered ring of a cyclopropyl group introduces a high degree of s-character to its C-C bonds, resulting in a unique electronic nature that is often described as having partial double-bond character. When appended to a nitrogen atom, this strained ring system can significantly influence the pKa of the amine, as well as its interactions with biological targets.[2] Consequently, cyclopropylamines are found in a wide array of pharmaceuticals, from antivirals to oncology agents.[3][4][6]
This guide will focus on a comparative analysis of the following key precursors for the synthesis of a model compound, cyclopropylamine:
-
This compound: A versatile building block requiring a two-step conversion.
-
Cyclopropanecarboxylic Acid: A common starting material for the Curtius rearrangement.
-
Cyclopropanecarboxamide: The direct precursor for the Hofmann rearrangement.
-
Cyclopropanecarbonitrile: A substrate for titanium-mediated reductive cyclopropanation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, purity, scalability, cost, and safety. The following table provides a high-level comparison of the pathways from our benchmarked precursors.
| Precursor | Synthetic Method | Typical Yield | Scalability | Safety Considerations | Relative Cost |
| This compound | Oxidation & Reductive Amination | Good to Excellent | Good | Standard handling of oxidizing agents and hydrides. | Moderate to High |
| Cyclopropanecarboxylic Acid | Curtius Rearrangement | Good | Good | High: Use of azides requires strict safety protocols. | Low to Moderate |
| Cyclopropanecarboxamide | Hofmann Rearrangement | Moderate to Good | Excellent | Use of bromine and strong base requires careful handling. | Low |
| Cyclopropanecarbonitrile | Ti-mediated Reductive Cyclopropanation | Moderate to Good | Moderate | Handling of pyrophoric Grignard reagents and titanium alkoxides. | Moderate |
Experimental Protocols and Mechanistic Insights
To provide a robust comparison, we present detailed, standardized protocols for the synthesis of cyclopropylamine from each precursor. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of each process.
Route 1: From this compound
This two-step route offers excellent control and is amenable to the synthesis of substituted cyclopropylamines. The Boc-protecting group provides stability and allows for orthogonal deprotection strategies.
Step 1: Oxidation to Tert-butyl trans-(2-formyl)cyclopropylcarbamate
The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the starting material. A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are common choices. Here, we detail a procedure using DMP for its operational simplicity and high yields.
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.
-
Step 2: Reductive Amination to Cyclopropylamine
Reductive amination is a robust and widely used method for amine synthesis. The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wide range of functional groups.
-
Protocol:
-
Dissolve the crude aldehyde from Step 1 in 1,2-dichloroethane (DCE).
-
Add ammonium acetate (10 eq) and stir for 30 minutes at room temperature to form the imine in situ.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. The resulting Boc-protected cyclopropylamine can be deprotected under acidic conditions (e.g., TFA in DCM) to yield the final product.
-
Workflow Diagram:
Caption: Two-step synthesis of cyclopropylamine from its hydroxymethyl precursor.
Route 2: From Cyclopropanecarboxylic Acid via Curtius Rearrangement
The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom.[7][8][9][10][11] The key intermediate is an acyl azide, which rearranges to an isocyanate upon heating.
-
Causality: The use of diphenylphosphoryl azide (DPPA) is often preferred over the traditional two-step procedure (conversion to acyl chloride then reaction with sodium azide) as it allows for a one-pot reaction and avoids the isolation of potentially explosive acyl azides.[8]
-
Protocol:
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature under an inert atmosphere.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The formation of the isocyanate can be monitored by the evolution of nitrogen gas.
-
Cool the reaction mixture and add tert-butanol (2.0 eq). Continue to reflux for an additional 2-4 hours to form the Boc-protected amine.
-
Cool to room temperature, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting Boc-protected cyclopropylamine is then deprotected as described in Route 1.
-
Workflow Diagram:
Caption: Curtius rearrangement for cyclopropylamine synthesis.
Route 3: From Cyclopropanecarboxamide via Hofmann Rearrangement
The Hofmann rearrangement provides a direct route from a primary amide to a primary amine with one fewer carbon atom.[12][13][14][15] It is often favored for its scalability and the use of relatively inexpensive reagents.
-
Causality: The reaction proceeds via an N-bromoamide intermediate which, upon deprotonation, rearranges to an isocyanate. The use of a biphasic system or an organic co-solvent can improve the solubility of the starting amide and facilitate the reaction.
-
Protocol:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.05 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of cyclopropanecarboxamide (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., dioxane) to the sodium hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract the cyclopropylamine with a suitable organic solvent (e.g., ether or DCM).
-
The product can be isolated as the free base or as a salt (e.g., hydrochloride).
-
Workflow Diagram:
Caption: Hofmann rearrangement for direct conversion of an amide to an amine.
Route 4: From Cyclopropanecarbonitrile via Titanium-Mediated Reductive Cyclopropanation
This method, often referred to as a Kulinkovich-type reaction, offers a direct conversion of nitriles to primary cyclopropylamines.[16][17][18][19]
-
Causality: The reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) isopropoxide catalyst. This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which subsequently rearranges to the cyclopropylamine.
-
Protocol:
-
To a solution of cyclopropanecarbonitrile (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add ethylmagnesium bromide (2.5 eq, 2.0 M in THF) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Filter the resulting mixture through a pad of celite, washing with THF.
-
The filtrate is then acidified with HCl, and the aqueous layer is washed with ether.
-
The aqueous layer is basified with NaOH and the product is extracted with ether. The combined organic extracts are dried and concentrated to afford cyclopropylamine.
-
Workflow Diagram:
Caption: Titanium-mediated synthesis of cyclopropylamine from a nitrile.
Conclusion and Recommendations
Each of the benchmarked precursors and their corresponding synthetic routes offer a viable pathway to cyclopropylamines, with distinct advantages and disadvantages.
-
This compound stands out for its versatility and suitability for producing highly functionalized and stereochemically defined cyclopropylamines. While it involves a two-step process, the reactions are generally high-yielding and the Boc-protection strategy is well-integrated into modern synthetic workflows. This precursor is highly recommended for discovery and process development stages where control and flexibility are paramount.
-
The Curtius rearrangement of cyclopropanecarboxylic acid is a robust and well-established method.[7][8][9][10][11] Its primary drawback is the use of azides, which necessitates stringent safety precautions. However, for laboratories equipped to handle these reagents, it offers a reliable and efficient route.
-
The Hofmann rearrangement of cyclopropanecarboxamide is arguably the most cost-effective and scalable method for the synthesis of simple cyclopropylamines.[12][13][14][15] Its main limitations are the sometimes moderate yields and the use of corrosive reagents. It is an excellent choice for large-scale production where cost is a primary driver.
-
The titanium-mediated synthesis from cyclopropanecarbonitrile provides a direct and elegant route.[16][17][18][19] However, it can be sensitive to steric hindrance and the handling of organometallic reagents requires an inert atmosphere and careful technique. This method is well-suited for the synthesis of specific substituted cyclopropylamines that may be difficult to access through other routes.
Ultimately, the optimal choice of precursor will depend on the specific goals of the synthesis, including the desired substitution pattern, the scale of the reaction, available equipment, and cost considerations. For researchers and drug development professionals, a thorough understanding of these factors is essential for making informed and strategic decisions in the pursuit of novel cyclopropylamine-containing molecules.
References
-
Curtius Rearrangement | NROChemistry. [Link]
-
Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. [Link]
-
Titanium-Mediated Syntheses of Cyclopropylamines | Request PDF - ResearchGate. [Link]
-
Organic Syntheses Procedure. [Link]
-
Advances in the Synthesis of Cyclopropylamines - PubMed. [Link]
-
Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents - Sci-Hub. [Link]
-
Titanium-Mediated Cyclopropanation of Nitriles with Unsaturated Grignard Reagents: Application to the Synthesis of Constrained Lysine Derivatives | Request PDF - ResearchGate. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]
-
Cyclopropylamine Market - PW Consulting Chemical & Energy Research Center. [Link]
- DE19523868A1 - Cyclopropanamine prodn.
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. [Link]
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. [Link]
-
New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]
-
Hofmann Rearrangement - Chemistry Steps. [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]
-
Hofmann rearrangement - Wikipedia. [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF - ResearchGate. [Link]
-
Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Request PDF - ResearchGate. [Link]
-
Accelerated synthesis of energetic precursor cage compounds using confined volume systems - PMC - NIH. [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Efficient Method for the Oxidation of Aldehydes and Diols with tert-Butylhydroperoxide under Transition Metal-Free Conditions. | Request PDF - ResearchGate. [Link]
-
Cyclopropylamine Market Outlook and Future Projections for 2030 - openPR.com. [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. - Organic Syntheses Procedure. [Link]
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing). [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. [Link]
-
tert-Butyl hydroperoxide, TBHP - Organic Chemistry Portal. [Link]
-
tert-Butyl hydroperoxide-mediated rapid 30-second oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid - Green Chemistry (RSC Publishing). [Link]
- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google P
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? | ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 13. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.ru [sci-hub.ru]
- 18. researchgate.net [researchgate.net]
- 19. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
Safety Operating Guide
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
For professionals in pharmaceutical development and chemical research, the synthesis of novel molecules is only half the story. Responsible stewardship of these compounds, from acquisition to disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 170299-53-3), a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
This document moves beyond simple instruction to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory frameworks. Our objective is to empower researchers to manage this chemical waste stream with confidence and scientific integrity.
Hazard Identification and Risk Assessment: A Precautionary Approach
Before handling any chemical, a thorough understanding of its potential hazards is critical. For this compound, we must consider not only the data available on its specific Safety Data Sheet (SDS) but also the known risks associated with its constituent functional groups.
The available SDS for this compound identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] However, crucial data on ecotoxicity and long-term health effects are currently unavailable.[4] This absence of data mandates a precautionary principle in our handling and disposal strategy. We must manage the compound based on the potential risks of its chemical class.
-
Carbamate Moiety: Carbamate esters are a class of compounds known for a range of biological activities. Some are potent cholinesterase inhibitors, a mechanism of toxicity found in certain pesticides.[5] Furthermore, some carbamate compounds are suspected or known carcinogens.[5] Therefore, until proven otherwise, this compound should be treated as potentially toxic.
-
Cyclopropyl Group: The three-membered cyclopropyl ring is characterized by significant ring strain.[6] While this influences the molecule's reactivity in synthesis, it does not typically pose a specific disposal hazard in a stable molecule like this one. However, it is a structural feature that warrants consideration when evaluating potential degradation pathways.
Given these factors, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[5]
| Hazard Class | Description | Source |
| Acute Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Safety Data Sheet[4] |
| Potential Chronic Hazards | The carbamate functional group is associated with potential cholinesterase inhibition and possible carcinogenicity in some compounds. | General Chemical Class Hazards[5] |
| Physical Hazards | Not classified as a physical hazard (e.g., flammable, explosive). | Safety Data Sheet[4] |
| Environmental Hazards | Data not available. Must be handled as potentially harmful to the environment to prevent release into waterways or soil.[4][7] | Safety Data Sheet[4] |
Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The foundational step in compliance is to determine if a chemical waste is classified as "hazardous waste."
According to the EPA guidelines listed in 40 CFR § 261.3 , a solid waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] Given the irritant nature and potential toxicity of this compound, it must be managed as hazardous waste. All waste generators must also consult their state and local regulations, which may be more stringent than federal rules.[4]
Personal Protective Equipment (PPE) and Safe Handling
Proper protection is non-negotiable when handling this compound and its waste. All handling and disposal preparation steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
Required PPE includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves before each use and change them immediately if contamination is suspected.[11][12]
-
Body Protection: A laboratory coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe collection and disposal of this compound waste.
Step 1: Waste Characterization
The first step is to correctly identify the waste stream.
-
Waste Type: Solid, non-halogenated organic chemical waste.
-
Hazard Profile: Irritant, Potentially Toxic.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.[11][13]
-
Primary Container: Collect all waste this compound in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) bottle or drum.[11] The container must be in good condition and have a secure, threaded cap to prevent leaks.[13]
-
Contaminated Materials: Any materials that have come into direct contact with the compound must be disposed of as hazardous waste in the same container. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Contaminated absorbent materials from a spill cleanup.[5]
-
-
Contaminated Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone) inside a fume hood. This solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container for halogenated or non-halogenated waste, depending on the solvent used.[5]
Step 3: Labeling the Waste Container
As soon as the first drop of waste is added, the container must be labeled. The EPA requires that each label clearly displays:
-
The words "Hazardous Waste ".[14]
-
The full chemical name: "This compound ".
-
A clear indication of the hazards: "Irritant, Toxic ".[14]
-
The date when waste was first added (the "accumulation start date").
Step 4: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[14][15]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[13]
-
Secondary Containment: Store the container within a larger, chemically resistant tray or bin to contain any potential leaks.[13]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]
Step 5: Arranging for Final Disposal
Final disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[13] They are responsible for consolidating waste and arranging for its transport by a licensed hazardous waste hauler.
-
Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][16] This process ensures the complete destruction of the chemical, breaking it down into less harmful components.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies. This "cradle-to-grave" tracking is a key component of RCRA.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action can significantly mitigate the risk.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[5]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental responsibility.
References
- BenchChem. (2025). Safe Disposal of Dimethylcarbamic Acid: A Procedural Guide.
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 261.3 -- Definition of hazardous waste. Retrieved from [Link]
- Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
- BenchChem. (2025). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
GovInfo. (2011). 40 CFR 261.3 - Definition of hazardous waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
- BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
- BenchChem. (2025). Navigating the Safe Disposal of Cyclopropylbenzene in a Laboratory Setting.
-
GovInfo. (2020). 40 CFR § 261.3 - Definition of hazardous waste. Retrieved from [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- American Association for Clinical Chemistry. (2020). Managing Hazardous Chemical Waste in the Lab.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Society for Science. (n.d.). Hazardous chemicals, activities or devices.
- U.S. Environmental Protection Agency. (2009). Laboratory Environmental Sample Disposal Information Document.
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Agilent Technologies. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- VWR. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Evidentic. (n.d.). Buy this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
-
MDPI. (2021). Recycling of Polypropylene Recovered from a Composting Plant: Mechanical Behavior of Compounds with Virgin Plastic. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
PubMed. (2007). Efficient synthesis of protected cyclopropyl beta-aspartylphosphates. Retrieved from [Link]
Sources
- 1. GovInfo [govinfo.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. eCFR :: 40 CFR 261.3 -- Definition of hazardous waste. [ecfr.gov]
- 9. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE - Safety Data Sheet [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Handling Guide: Personal Protective Equipment for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No: 170299-53-3). As a key intermediate in pharmaceutical development and organic synthesis, understanding its specific handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a direct, in-depth operational workflow grounded in established safety principles.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is critical. This compound is classified with specific risks that dictate the required level of personal protection. The primary hazards are associated with its irritant properties.[3]
Chemical and Hazard Summary
| Property | Value | Source |
| CAS Number | 170299-53-3 | [2][3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Light yellow thick paste to solid | [2] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
The causality behind these hazards lies in the reactivity of the carbamate functional group. While stable under standard conditions, it can act as an irritant upon direct contact with skin, eyes, and the respiratory tract.[1] Therefore, the entire handling protocol is designed to eliminate these routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.
PPE Specification Table
| PPE Category | Specification | Rationale & Causality |
| Eye/Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EU EN166 standards. | Prevents Serious Eye Irritation (H319): Protects against accidental splashes or contact with airborne particles of the compound, which can cause significant eye damage.[3][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents Skin Irritation (H315): Provides a direct barrier to prevent skin contact, which is a primary route of exposure leading to irritation.[3][5][7] Gloves must be inspected for integrity before each use.[8] |
| Body Protection | Standard laboratory coat. For large quantities or potential for splashing, impervious clothing or a chemical-resistant apron is required. | Minimizes Skin Contact: Protects underlying clothing and skin from contamination.[5][6] Contaminated clothing must be removed and washed before reuse.[3] |
| Respiratory Protection | A NIOSH/MSHA or EU EN 149 approved respirator is required if dusts are generated or if work is not performed in a certified chemical fume hood. | Prevents Respiratory Irritation (H335): Minimizes the risk of inhaling fine particles, especially when handling the solid form of the compound.[5] |
Safe Handling & Operational Workflow
Adherence to a systematic workflow is a self-validating system that ensures safety at every stage of handling. This protocol is designed to be a closed loop, from preparation to cleanup.
Caption: Logical workflow for the safe handling of the compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]
-
Prepare all necessary equipment and reagents before retrieving the chemical to minimize time outside of proper storage.
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate chemically resistant gloves.
-
Finally, put on safety goggles.
-
-
Handling the Compound:
-
All weighing and transfer operations must be conducted within a chemical fume hood to control exposure.[5]
-
Handle the compound gently to avoid generating dust or aerosols.[5]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area.[3] Some suppliers recommend storage at 0-8°C.[2]
-
-
Doffing PPE:
-
The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the lab coat.
-
Remove safety goggles last.
-
-
Decontamination and Hygiene:
-
Thoroughly wipe down the work surface in the fume hood.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]
-
Emergency Procedures & Waste Disposal
Preparedness for unexpected events is a cornerstone of laboratory safety.
Emergency Response
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [3][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [3][6] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor. | [3][6] |
| Small Spill | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and sweep it up. Place the material into a suitable, labeled container for disposal. Avoid generating dust and ensure the area is well-ventilated. | [3][5] |
Waste Disposal Protocol
Chemical waste must be managed in compliance with all regulations to protect personnel and the environment. Do not allow the product to enter drains or waterways.[3][8]
Caption: Decision workflow for chemical waste disposal.
All chemical waste, including contaminated consumables and excess material, must be treated as hazardous.[3] It is the responsibility of the waste generator to ensure complete and accurate classification according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations before disposal through an approved waste management facility.[3]
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl trans-(2-hydroxymethyl)-cyclopropylcarbamate.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- TCI Chemicals. (2025, February 14). SAFETY DATA SHEET: tert-Butyl N-(2-Hydroxypropyl)carbamate.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl carbamate.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Evidentic. (n.d.). Buy this compound (EVT-1512994).
- MedChemExpress. (2025, December 7). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate-SDS.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate.
- Fisher Scientific. (2009, May 28). SAFETY DATA SHEET.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- MedChemExpress. (2026, January 4). tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-SDS.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:170299-53-3.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: tert-Butyl carbamate.
Sources
- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

